molecular formula C5H12ClNO2 B141793 Methyl 2-aminobutanoate hydrochloride CAS No. 7682-18-0

Methyl 2-aminobutanoate hydrochloride

Cat. No.: B141793
CAS No.: 7682-18-0
M. Wt: 153.61 g/mol
InChI Key: AHAQQEGUPULIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intermediate in the preparation of Ergonovine derivatives.>

Properties

IUPAC Name

methyl 2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQQEGUPULIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534598
Record name Methyl 2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7682-18-0
Record name Butanoic acid, 2-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7682-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecular Blueprint

In the landscape of modern drug discovery and peptide synthesis, the utility of a molecule is dictated by its fundamental physicochemical properties. These characteristics—solubility, acidity, stability, and structure—form the blueprint from which we predict behavior, design experiments, and ultimately determine applicability. Methyl 2-aminobutanoate hydrochloride, a key chiral building block, is no exception. This guide moves beyond a simple recitation of data points. It is designed for the practicing researcher, offering a cohesive analysis of this compound's core properties, the causal logic behind their measurement, and the practical methodologies required for their validation. We will explore not just what the properties are, but why they matter and how they are reliably determined, ensuring a foundation of scientific integrity for your research and development endeavors.

Chemical Identity and Structural Elucidation

This compound is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid. As an α-amino acid ester, it serves as a crucial intermediate, primarily in peptide synthesis where the methyl ester provides a temporary protecting group for the carboxylic acid moiety.[1] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base.[2][3]

The presence of a chiral center at the α-carbon (C2) means the compound exists as two distinct enantiomers, (S) and (R), in addition to the racemic mixture. The specific enantiomer is critical in pharmaceutical applications where stereochemistry dictates biological activity.

Molecular Structure

The fundamental structure consists of a four-carbon butanoate chain with an amino group at the alpha position (C2) and a methyl ester at the carboxyl group. The hydrochloride salt form results from the protonation of the primary amine.

Caption: General structure of this compound.

Key Identifiers

Precise identification is critical for regulatory compliance and accurate sourcing. The CAS number varies depending on the stereochemistry.

IdentifierValueSource(s)
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
IUPAC Name methyl 2-aminobutanoate;hydrochloride[4]
CAS Number (Racemic) 7682-18-0[1]
CAS Number ((S)-enantiomer) 56545-22-3[1]
CAS Number ((R)-enantiomer) 85774-09-0[5]
InChI Key (Racemic) AHAQQEGUPULIOZ-UHFFFAOYSA-N[1]

Core Physicochemical Properties

These properties govern the compound's behavior in solution, its stability, and its interaction with other molecules.

PropertyValue / DescriptionSignificance in R&DSource(s)
Appearance White to off-white crystalline solid.Provides a first-pass quality check for purity and consistency.[1]
Melting Point 116-117 °C ((S)-enantiomer)A key indicator of purity. A broad melting range often suggests the presence of impurities.
pKa Estimated ~7.7 (Ammonium group)Governs the charge state of the molecule at a given pH, which is critical for solubility, receptor binding, and chromatographic behavior.[6]
Solubility Soluble in water and alcohols (e.g., ethanol).Essential for formulation, reaction solvent selection, and purification. High water solubility is typical for hydrochloride salts.[1][2]
Hygroscopicity Expected to be hygroscopic.The tendency to absorb moisture from the air affects storage, handling, and accurate weighing. Requires storage in a desiccated environment.[7]
In-Depth Analysis: The pKa of the Amino Group

The pKa of the ammonium group in glycine methyl ester is reported to be 7.66 .[6] The ethyl group in Methyl 2-aminobutanoate, being slightly more electron-donating than the hydrogen in glycine, will have a minor effect on the basicity of the amine. This effect is generally small for alkyl groups, so the pKa is expected to be very close to this value, likely in the range of 7.6 to 7.8 .

  • Expert Insight: This pKa value signifies that at physiological pH (~7.4), the molecule will exist as a mixture of its protonated (charged, R-NH₃⁺) and neutral (free base, R-NH₂) forms, with the charged form being slightly predominant. For applications requiring the free base, such as in certain coupling reactions, neutralization with a non-aqueous base is necessary.[8]

Solubility Profile: A Quantitative Perspective

The qualitative description "soluble in water" is useful but insufficient for many applications.[1] Quantitative data allows for the precise preparation of stock solutions and reaction mixtures. While specific data for this compound is sparse, data from highly similar compounds provides a functional baseline. For instance, L-Alanine methyl ester hydrochloride is reported to be soluble in water at >100 mg/mL .[9]

  • Expert Insight: The high water solubility is a direct consequence of its ionic nature as a hydrochloride salt.[2] In organic solvents, solubility will be lower and dependent on the solvent's polarity. It is expected to have good solubility in polar protic solvents like methanol and ethanol but poor solubility in non-polar solvents like hexanes or diethyl ether.[10] This differential solubility is the cornerstone of its purification by recrystallization.

Experimental Protocols for Property Determination

To ensure scientific integrity, key properties must be verifiable. The following section details standardized, self-validating protocols for determining the synthesis, identity, and pKa of this compound.

Synthesis Protocol: Fischer Esterification

The most direct and common synthesis is the Fischer esterification of 2-aminobutanoic acid using methanol as both the solvent and reagent, with a strong acid catalyst. Using anhydrous HCl gas is a classic method, though thionyl chloride (SOCl₂) is often a more convenient laboratory-scale alternative.[9][11]

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Esterification & Salt Formation cluster_2 Step 3: Isolation & Purification A Suspend 2-Aminobutanoic Acid in excess anhydrous Methanol B Cool mixture to 0°C (Ice Bath) A->B C Slowly add Thionyl Chloride (SOCl₂) (1.1 - 1.5 equivalents) dropwise B->C D Allow to warm to RT, then reflux (e.g., 65°C for 4-18h) C->D E Monitor reaction via TLC D->E F Cool and evaporate solvent (Rotary Evaporator) E->F G Recrystallize crude solid from Methanol/Diethyl Ether F->G H Filter and dry solid (Vacuum Oven) G->H I I H->I Final Product: Methyl 2-aminobutanoate HCl

Caption: Workflow for the synthesis of Methyl 2-aminobutanoate HCl.

  • Causality:

    • Anhydrous Conditions: Water must be excluded as it can hydrolyze the thionyl chloride and the ester product, reducing yield.

    • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product according to Le Châtelier's principle.

    • Thionyl Chloride: SOCl₂ reacts with methanol to form HCl in situ, which protonates the amino acid and catalyzes the esterification. It also acts as a dehydrating agent.

    • Recrystallization: The product is highly soluble in methanol but insoluble in diethyl ether. Adding ether as an anti-solvent to a concentrated methanol solution causes the pure product to crystallize, leaving impurities behind.

Protocol for pKa Determination by Potentiometric Titration

This protocol provides a reliable method for experimentally determining the pKa value of the ammonium group.[12]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A1 Calibrate pH meter (pH 4, 7, 10 buffers) A2 Prepare 0.1 M NaOH titrant (Standardized) A1->A2 A3 Prepare analyte solution: ~1 mM Methyl 2-aminobutanoate HCl in 0.15 M KCl (for ionic strength) A2->A3 B1 Immerse calibrated pH electrode into stirred analyte solution A3->B1 B2 Add 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) B1->B2 B3 Record pH after each addition (allow to stabilize) B2->B3 B3->B2 C1 Plot pH vs. Volume of NaOH added B3->C1 C2 Determine the equivalence point (Veq) (max of first derivative, d(pH)/dV) C1->C2 C3 Find pH at half-equivalence point (V = Veq / 2) C2->C3 D D C3->D pH at Veq/2 = pKa

Caption: Workflow for pKa determination via potentiometric titration.

  • Self-Validation:

    • Calibration: The three-point pH calibration ensures the accuracy of all subsequent measurements.

    • Ionic Strength: Maintaining constant ionic strength with KCl minimizes variations in activity coefficients, making the measured pH a more accurate reflection of proton concentration.[12]

    • First Derivative Plot: Plotting d(pH)/dV vs. V provides a clear, sharp peak at the equivalence point, which is more accurate than visual estimation from the titration curve itself. The pKa is the pH at exactly half this volume.

Analytical Characterization Protocols

NMR is the most powerful tool for unambiguous structure confirmation.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its simplicity, as the N⁺H₃ protons will exchange with deuterium and disappear from the spectrum, simplifying the baseline.

  • ¹H NMR (400 MHz, D₂O):

    • Expected Chemical Shifts (δ):

      • ~4.1 ppm (triplet, 1H): The α-proton (-CH).

      • ~3.8 ppm (singlet, 3H): The methyl ester protons (-OCH₃).

      • ~1.9 ppm (multiplet, 2H): The methylene protons (-CH₂-).

      • ~1.0 ppm (triplet, 3H): The terminal methyl protons (-CH₃).

  • ¹³C NMR (100 MHz, D₂O):

    • Expected Chemical Shifts (δ):

      • ~171 ppm: Ester carbonyl carbon (C=O).

      • ~54 ppm: α-carbon.

      • ~53 ppm: Methyl ester carbon (-OCH₃).

      • ~24 ppm: Methylene carbon (-CH₂-).

      • ~8 ppm: Terminal methyl carbon (-CH₃).

  • Causality: The chemical shift of each nucleus is determined by its local electronic environment. The electronegative oxygen and nitrogen atoms deshield adjacent protons and carbons, shifting their signals downfield (to higher ppm values).[11]

FTIR is used to confirm the presence of key functional groups.

  • Sample Preparation: The thin solid film method is efficient and avoids interference from mulling agents. Dissolve a small amount of the solid in a volatile solvent like methanol, place a drop on a salt (KBr or NaCl) plate, and allow the solvent to evaporate.[13]

  • Expected Absorption Bands (cm⁻¹):

    • 2500-3000 (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a highly characteristic, often broad and complex, absorption for primary amine salts.

    • ~1740 (strong, sharp): C=O stretching of the ester group. This is one of the most intense and reliable peaks in the spectrum.

    • ~1500-1600: N-H bending vibrations (asymmetric and symmetric) of the R-NH₃⁺ group.

    • ~1100-1250: C-O stretching of the ester group.

  • Expert Insight: The absence of a broad O-H stretch around 3300 cm⁻¹ and the presence of the strong C=O stretch at ~1740 cm⁻¹ confirm that the carboxylic acid has been successfully converted to the methyl ester.

MS is used to confirm the molecular weight of the free base (after loss of HCl).

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this pre-charged molecule.[14]

  • Sample Preparation: Prepare a dilute solution (~10-100 µM) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₅H₁₁NO₂ plus a proton.

    • Calculated m/z for [C₅H₁₂NO₂]⁺: 118.0868

Stability, Storage, and Safety

  • Stability: The hydrochloride salt is significantly more stable than the free base ester, which is prone to self-condensation to form diketopiperazines or polymerization, especially upon storage.[15] The salt form prevents the amine from acting as a nucleophile.

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen).[5][7] For long-term stability, storage at -20°C is recommended.[16]

  • Safety:

    • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

    • Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

References

Methyl 2-aminobutanoate hydrochloride mechanism of action in biological systems.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Mechanism of Action of Methyl 2-Aminobutanoate Hydrochloride

Abstract

This compound is an esterified form of the non-proteinogenic amino acid, 2-aminobutanoic acid. This guide posits that the compound functions as a prodrug, undergoing rapid in vivo hydrolysis to its active metabolite, 2-aminobutanoic acid (AABA). The mechanism of action is therefore attributable to the biological activities of AABA. Structurally analogous to key inhibitory neurotransmitters, AABA is hypothesized to exert its primary effects through direct agonism or positive allosteric modulation of inhibitory ligand-gated ion channels, principally the glycine receptor (GlyR) and the GABA-A receptor (GABA(_A)R). This action is expected to increase chloride conductance, leading to hyperpolarization of the postsynaptic neuron and a general inhibitory effect on the central nervous system. This document provides a comprehensive overview of the pharmacokinetics, proposed pharmacodynamics, and a detailed experimental protocol for characterizing this mechanism.

Introduction and Physicochemical Properties

This compound (CAS: 7682-18-0) is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid, also known as α-aminobutyric acid (AABA).[1] It is a white, water-soluble solid, a property that enhances its utility as a research chemical and synthetic intermediate.[2] As an α-amino acid ester, it serves as a foundational block in the synthesis of various biologically active molecules.[3] However, its direct mechanism of action in biological systems is best understood by examining its metabolic fate and the activity of its parent amino acid.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
Synonyms DL-2-Aminobutyric Acid Methyl Ester HCl[1]
Parent Amino Acid 2-Aminobutanoic Acid (AABA, Homoalanine)[4]

Pharmacokinetics: A Prodrug Hypothesis

The central hypothesis for the mechanism of action of this compound is that it functions as a prodrug. The ester linkage is susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, releasing the active compound, 2-aminobutanoic acid (AABA), and methanol.[5][6]

Absorption and Distribution

Following administration, the small, water-soluble hydrochloride salt is expected to be readily absorbed. Once hydrolyzed to AABA, its distribution into the central nervous system (CNS) is a critical step. AABA, as a small neutral amino acid, is a candidate for transport across the blood-brain barrier (BBB) by facilitative transport systems. The L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids, is a primary candidate for this process.[7][8] However, it is important to note that the BBB actively restricts the entry of some small neutral amino acids like glycine and GABA while facilitating their efflux, a mechanism that may also apply to AABA.[7]

Metabolism and Elimination

AABA is a known human metabolite, typically formed from the catabolism of methionine, threonine, and serine.[9][10] The body possesses established pathways for its metabolism. AABA can be converted to α-ketobutyrate, which is then metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the citric acid cycle.[11] This integration into central metabolism provides a clear route for its elimination.

Pharmacokinetics M2AH Methyl 2-Aminobutanoate HCl (Administered Prodrug) AABA_blood 2-Aminobutanoic Acid (AABA) (Active Metabolite) M2AH->AABA_blood AABA_cns AABA in Brain ISF AABA_blood->AABA_cns Blood-Brain Barrier Transport (e.g., LAT1) Metabolism Endogenous Metabolism (e.g., to Succinyl-CoA) AABA_blood->Metabolism Receptors Neuronal Receptors (GlyR, GABA-A R) AABA_cns->Receptors Pharmacodynamic Action AABA_cns->Metabolism

Caption: Pharmacokinetic pathway of Methyl 2-aminobutanoate HCl.

Pharmacodynamics: Proposed Mechanism of Action

The biological effects of the compound are mediated by its active metabolite, AABA. Due to its structural similarity to major inhibitory neurotransmitters, AABA is hypothesized to act primarily on inhibitory ligand-gated ion channels in the CNS.

Primary Target: Glycine Receptor (GlyR)

The glycine receptor (GlyR) is a chloride-permeable ion channel that mediates fast synaptic inhibition, predominantly in the spinal cord and brainstem.[12] Several small α-amino acids are known agonists at this receptor.[13]

  • Structural Analogy: AABA is an α-amino acid, structurally similar to glycine (the primary endogenous agonist), L-alanine, and L-serine, all of which are known to activate the GlyR.[13] Other related amino acids, β-alanine and taurine, also act as partial agonists.[13]

  • Proposed Action: Based on this strong structural-activity relationship, AABA is predicted to be a direct agonist or partial agonist at the GlyR. Binding of AABA would trigger the opening of the receptor's chloride channel, leading to Cl⁻ influx, hyperpolarization of the postsynaptic membrane, and neuronal inhibition.

Secondary Target: GABA-A Receptor (GABA(_A)R)

The GABA(_A) receptor is the primary mediator of fast synaptic inhibition throughout the brain.[14] It is a pentameric chloride channel with multiple binding sites for its endogenous ligand, GABA, as well as for allosteric modulators like benzodiazepines and barbiturates.[14][15]

  • Structural Analogy: AABA (2-aminobutanoic acid) is a structural isomer of GABA (γ-aminobutyric acid).[16] This relationship suggests a potential interaction with GABA receptors.

  • Proposed Action: AABA may act as a weak agonist at the GABA binding site or, more plausibly, as a positive allosteric modulator (PAM). As a PAM, it would bind to a site distinct from the GABA binding site, enhancing the effect of endogenous GABA by increasing the frequency or duration of channel opening.[14] This potentiation of GABAergic inhibition would contribute to a CNS depressant effect.

Caption: Proposed mechanism of AABA at the postsynaptic membrane.

Data Summary: Agonist Activity of Structural Analogs

CompoundPrimary Target(s)Known EffectReference(s)
Glycine GlyR, NMDA-RFull agonist at GlyR; Co-agonist at NMDA-R[13]
GABA GABA(_A)R, GABA(_B)RPrimary endogenous agonist[16]
L-Alanine GlyRAgonist[13]
L-Serine GlyR, NMDA-RAgonist at GlyR; Co-agonist at NMDA-R[13]
β-Alanine GlyRAgonist[13]
Taurine GlyR, GABA(_A)RPartial agonist at GlyR; Agonist at GABA(_A)R[13]

Experimental Protocol: Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

To validate the hypothesized mechanism and quantify the activity of AABA, a standard electrophysiological approach is required. The TEVC technique using Xenopus laevis oocytes expressing recombinant receptors is a robust system for studying ligand-gated ion channels.

Objective: To determine if AABA acts as an agonist or modulator at human GlyR (α1 subunit) and GABA(_A)R (α1β2γ2 subunit combination).

Oocyte Preparation and Receptor Expression
  • Oocyte Harvesting: Surgically harvest oocytes from an anesthetized female Xenopus laevis.

  • Defolliculation: Treat oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours to remove the follicular layer.

  • cRNA Injection: Inject each oocyte with ~50 nL of a solution containing cRNA encoding the receptor subunits (e.g., for GlyR: hGlyRα1; for GABA(_A)R: a mix of hGABA(_A)Rα1, β2, and γ2 cRNAs at a 1:1:1 ratio).

  • Incubation: Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

Electrophysiological Recording
  • Setup: Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

  • Impaling: Impale the oocyte with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

  • Clamping: Voltage-clamp the oocyte at a holding potential of -60 mV using an appropriate amplifier (e.g., Axoclamp 200B).[17]

  • Data Acquisition: Record membrane currents using data acquisition software (e.g., pCLAMP).

Experimental Procedure
  • Agonist Assay:

    • Establish a stable baseline current in Ringer's solution.

    • Apply known concentrations of the primary agonist (glycine for GlyR; GABA for GABA(A)R) to determine the maximal response (I({max})).

    • Wash the oocyte with Ringer's solution until the current returns to baseline.

    • Apply increasing concentrations of AABA (e.g., 1 µM to 10 mM) to the oocyte and record the peak inward current at each concentration.

    • Construct a dose-response curve and calculate the EC₅₀ and relative efficacy (I({max, AABA}) / I({max, Gly/GABA})).

  • Modulation Assay (for GABA(_A)R):

    • Apply a low, fixed concentration of GABA (EC₅-EC₁₀) to elicit a small, stable baseline current.

    • While applying the EC₅-EC₁₀ GABA, co-apply increasing concentrations of AABA.

    • Measure the potentiation of the GABA-evoked current. A significant increase indicates positive allosteric modulation.

TEVC_Workflow cluster_prep 1. Receptor Expression cluster_record 2. Electrophysiology cluster_exp 3. Drug Application & Analysis Harvest Harvest Xenopus Oocytes Inject Inject Receptor cRNA (e.g., GlyR α1 or GABA-A R α1β2γ2) Harvest->Inject Incubate Incubate 2-5 Days Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Clamp Voltage Clamp at -60 mV (TEVC Setup) Place->Clamp Record Record Baseline Current Clamp->Record Apply Apply Increasing Doses of AABA Record->Apply Measure Measure Peak Inward Current (Cl⁻) Apply->Measure Analyze Generate Dose-Response Curve (Calculate EC50, Efficacy) Measure->Analyze

Caption: Experimental workflow for TEVC characterization.

Conclusion

The mechanism of action of this compound is best understood through a prodrug model, where it is hydrolyzed to its active form, 2-aminobutanoic acid (AABA). While direct experimental data on AABA's receptor pharmacology is sparse, a compelling hypothesis based on strong structural analogy suggests it functions as an agonist or positive modulator at key inhibitory neurotransmitter receptors, namely the glycine and GABA-A receptors. This activity leads to an increase in neuronal chloride influx, resulting in hyperpolarization and a net inhibitory effect on the CNS. Further electrophysiological studies, as outlined in the provided protocol, are necessary to definitively confirm this mechanism and quantify the potency and efficacy of AABA at these targets.

References

Biological role of Methyl 2-aminobutanoate hydrochloride in metabolic pathways.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Role of Methyl 2-Aminobutanoate Hydrochloride in Metabolic Pathways

Abstract

This compound is an esterified form of the non-proteinogenic amino acid, 2-aminobutanoic acid (AABA). While primarily recognized as a synthetic precursor in pharmaceutical manufacturing, its biological significance is predicated on its in-vivo hydrolysis to AABA. This guide delineates the metabolic journey of this compound, from its initial enzymatic conversion to the multifaceted roles of its active metabolite, AABA. We will explore AABA's endogenous origins in amino acid catabolism, its emerging role as a critical modulator of macrophage-associated inflammation through metabolic reprogramming, and its utility as a clinical biomarker in various disease states. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the compound's metabolic impact, supported by detailed experimental protocols and pathway visualizations.

Part 1: Chemical Identity and Metabolic Activation

This compound (CAS: 7682-18-0) is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid.[1][2] It exists in racemic and enantiomeric forms, with the (S)-enantiomer (CAS: 56545-22-3) and (R)-enantiomer (CAS: 85774-09-0) being particularly relevant in stereospecific synthesis and biological activity.[1] The hydrochloride form enhances the compound's stability and solubility, making it suitable for research and as a pharmaceutical intermediate.

From a metabolic standpoint, this compound functions as a prodrug or precursor. Its biological activity is unlocked upon cleavage of the methyl ester bond. This hydrolysis, catalyzed by ubiquitous intracellular and extracellular esterase enzymes, yields the biologically active molecule 2-aminobutanoic acid (also known as α-aminobutyric acid, AABA, or homoalanine) and methanol.[1][3] The primary focus of its biological role, therefore, centers on the functions of AABA.

G cluster_0 In-Vivo Milieu M2AH Methyl 2-aminobutanoate HCl AABA 2-Aminobutanoic Acid (AABA) (Active Metabolite) M2AH->AABA Esterase-mediated Hydrolysis Methanol Methanol M2AH->Methanol Esterase-mediated Hydrolysis

Caption: Metabolic activation of this compound.

Part 2: The Central Role of 2-Aminobutanoic Acid (AABA) in Metabolism

AABA is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[4][5] Instead, it circulates as a metabolic intermediate, primarily arising from the catabolism of essential amino acids like methionine and threonine.[6][7]

2.1: Endogenous Biosynthesis and Catabolism

The primary route for AABA biosynthesis is the transamination of 2-oxobutyrate (α-ketobutyrate), a key intermediate in the degradation pathways of methionine, threonine, and serine.[8][9] Enzymes such as alanine transaminases can utilize 2-oxobutyrate as a substrate to form AABA.[9] This metabolic link places AABA at a crossroads of amino acid metabolism, making its cellular concentration a sensitive indicator of flux through these pathways.[6][10]

G Methionine Methionine 2OB 2-Oxobutyrate Methionine->2OB Threonine Threonine Threonine->2OB AABA (S)-2-Aminobutanoate (AABA) 2OB->AABA Transamination (e.g., Alanine Transaminase) G cluster_0 LPS-Stimulated Macrophage (M1) cluster_1 AABA-Treated M1 Macrophage Glycolysis Glycolysis Inflammation Pro-inflammatory Response Glycolysis->Inflammation OXPHOS Oxidative Phosphorylation (Mitochondrial Respiration) Glycolysis_AABA Glycolysis OXPHOS_AABA Oxidative Phosphorylation Inflammation_AABA Constrained Inflammatory Response OXPHOS_AABA->Inflammation_AABA AABA_node AABA Treatment AABA_node->Glycolysis_AABA Inhibits AABA_node->OXPHOS_AABA Enhances G cluster_workflow Experimental Workflow Isolate 1. Isolate & Culture BMDMs Polarize 2. Polarize to M1 (LPS/IFN-γ) Isolate->Polarize Treat 3. Treat with AABA Polarize->Treat Assay 4. Perform Seahorse XF Assay (Mito/Glyco Stress Test) Treat->Assay Analyze 5. Analyze OCR/ECAR Data Assay->Analyze

References

Involvement of Methyl 2-aminobutanoate hydrochloride in neurotransmitter synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Role of Methyl 2-Aminobutanoate Hydrochloride in Neurotransmitter Synthesis**

Abstract

This technical guide provides an in-depth analysis of this compound and its biologically active form, 2-aminobutanoic acid (α-aminobutyric acid, AABA), within the context of central nervous system (CNS) function and neurotransmitter synthesis. While not a primary neurotransmitter itself, AABA is a non-proteinogenic amino acid that holds potential as a modulator of key neurotransmitter systems, particularly the GABAergic and glutamatergic pathways.[1] This document will explore the underlying biochemistry, metabolic pathways, and potential mechanisms of action. Furthermore, it will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and analytical methodologies to investigate the neurochemical impact of this compound.

Introduction: Unraveling the Neuroactive Potential of a Non-Proteinogenic Amino Acid

The intricate balance of excitatory and inhibitory signals in the central nervous system is fundamental to neural function. This equilibrium is largely maintained by amino acid neurotransmitters, with glutamate serving as the primary excitatory molecule and gamma-aminobutyric acid (GABA) as the chief inhibitory neurotransmitter.[2][3] Glutamate is not only crucial for synaptic plasticity, learning, and memory but is also the direct precursor for GABA synthesis.[3][4] The conversion of glutamate to GABA, catalyzed by glutamate decarboxylase (GAD), represents a critical control point in regulating neuronal excitability.[2][5]

This compound is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid.[6][7] As an ester, it is anticipated to be a prodrug form, readily hydrolyzed in vivo to yield 2-aminobutanoic acid (AABA) and methanol. AABA, an isomer of GABA, is found in the human body and is of interest for its potential effects on neurotransmission.[1] This guide will dissect the scientific rationale for investigating this compound as a tool to probe and potentially modulate neurotransmitter synthesis, focusing on the biological actions of its core AABA structure.

Table 1: Chemical Properties of this compound and Related Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Features
This compound methyl 2-aminobutanoate;hydrochlorideC₅H₁₂ClNO₂153.61Methyl ester of AABA; water-soluble salt.[6][7]
2-Aminobutanoic acid (AABA) 2-Aminobutanoic acidC₄H₉NO₂103.12The active biological molecule; non-proteinogenic α-amino acid.[1]
γ-Aminobutyric acid (GABA) 4-Aminobutanoic acidC₄H₉NO₂103.12Major inhibitory neurotransmitter; isomer of AABA.[1][5]
Glutamic Acid 2-Aminopentanedioic acidC₅H₉NO₄147.13Major excitatory neurotransmitter and precursor to GABA.[3]

Core Concept: Metabolic Fate and Intersection with Neurotransmitter Pathways

Upon administration, this compound is expected to undergo rapid hydrolysis by esterase enzymes present in the blood and tissues, releasing 2-aminobutanoic acid (AABA). The central hypothesis is that AABA can then influence the glutamate/GABA-glutamine cycle, a critical metabolic loop between neurons and glial cells that maintains the supply of these neurotransmitters.[8]

AABA can be synthesized endogenously through various metabolic pathways, including the transamination, decarboxylation, and deamination of other amino acids like threonine, methionine, and serine.[1] Its structural similarity to both the neurotransmitter GABA and other α-amino acids positions it to interact with several key enzymatic and transport systems.

The GABAergic System

The primary inhibitory neurotransmitter, GABA, is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD).[2][5] After its release into the synapse, GABA's action is terminated by reuptake and metabolic degradation by GABA transaminase (GABA-T).[2][5]

Potential Mechanisms of AABA Interaction:

  • Enzyme Modulation: AABA's structural similarity to GABA suggests it could act as a competitive inhibitor or a substrate for GABA-T. Inhibition of GABA-T would lead to reduced GABA degradation, thereby increasing synaptic GABA levels and enhancing inhibitory tone.

  • Receptor Interaction: While less studied, the possibility of AABA acting as a weak agonist or modulator at GABA receptors (GABA-A or GABA-B) cannot be excluded and warrants investigation.

The Glutamatergic System

Glutamate is the most abundant excitatory neurotransmitter and is central to numerous metabolic pathways in the brain.[3][4] The glutamate/GABA-glutamine cycle ensures the replenishment of glutamate for neurotransmission.

Potential Mechanisms of AABA Interaction:

  • Precursor Supply: AABA can undergo transamination reactions. For instance, AABA could react with α-ketoglutarate, an intermediate of the citric acid cycle, to produce glutamate.[3] This would directly feed the neurotransmitter pool of glutamate.

  • Transport Competition: As an amino acid, AABA may compete with glutamate or glutamine for transport across neuronal and glial membranes, potentially altering the dynamics of the glutamate-glutamine cycle.

The diagram below illustrates the pivotal points where AABA could intersect with the synthesis and degradation pathways of GABA and glutamate.

Neurotransmitter_Pathway_Intervention cluster_Neuron Presynaptic Neuron cluster_Glia Astrocyte cluster_Metabolism Metabolic Hub Glutamine_N Glutamine Glutamate_N Glutamate Glutamine_N->Glutamate_N PAG GABA GABA Glutamate_N->GABA GAD Synapse_Glu Glutamate_N->Synapse_Glu Vesicle Synaptic Vesicle GABA->Vesicle Packaging (VGAT) GABA_T GABA-T GABA->GABA_T Synapse_GABA Vesicle->Synapse_GABA Release Glutamate_G Glutamate Glutamine_G Glutamine Glutamate_G->Glutamine_G Glutamine Synthetase Glutamine_G->Glutamine_N Shuttle AABA 2-Aminobutanoic Acid (AABA) AABA->Glutamate_N Transamination (Potential Precursor) AABA->GABA_T Potential Inhibition AKG α-Ketoglutarate AKG->GABA_T SSA Succinic Semialdehyde Succinate Succinate SSA->Succinate Synapse_Glu->Glutamate_G Reuptake (EAATs) Synapse_GABA->GABA_T Reuptake & Degradation GABA_T->Glutamate_N Regenerates Glutamate GABA_T->SSA

Caption: Potential intervention points of AABA in the glutamate-GABA cycle.

Experimental Methodologies for Assessing Neurochemical Impact

To validate the hypothesized roles of this compound, a multi-tiered experimental approach is necessary. This section outlines core protocols for in vitro and in vivo analysis.

In Vitro Enzyme Activity Assays

The direct interaction of AABA with key enzymes in neurotransmitter metabolism can be quantified using purified enzyme preparations or tissue homogenates.

Protocol 1: GABA-Transaminase (GABA-T) Inhibition Assay

  • Preparation of Enzyme Source:

    • Homogenize rodent brain tissue (e.g., cortex or cerebellum) in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

    • Centrifuge the homogenate to obtain a supernatant containing cytosolic enzymes, including GABA-T.

    • Alternatively, use commercially available purified GABA-T.

  • Assay Principle: This assay measures the production of glutamate from GABA and α-ketoglutarate, which is coupled to the reduction of NADP+ by glutamate dehydrogenase (GDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture (in a 96-well plate):

    • Phosphate buffer (pH 8.0)

    • α-Ketoglutarate (Substrate)

    • NADP+ (Cofactor for detection)

    • Glutamate Dehydrogenase (Coupling enzyme)

    • Varying concentrations of AABA (test compound) or a known inhibitor (e.g., vigabatrin)

    • Enzyme preparation (from step 1)

  • Procedure:

    • Pre-incubate the reaction mixture with AABA for 10-15 minutes at 37°C.

    • Initiate the reaction by adding GABA (Substrate).

    • Measure the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each AABA concentration.

    • Plot V₀ against AABA concentration to determine the IC₅₀ value (the concentration of AABA that causes 50% inhibition of GABA-T activity).

In Vivo Microdialysis with Neurotransmitter Quantification

In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels in the brains of live, freely moving animals, providing a dynamic view of neurochemical changes following drug administration.

Protocol 2: Brain Microdialysis in Rodents

  • Surgical Implantation:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex, hippocampus, or striatum).

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20-30 minutes.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis (Quantification of Glutamate and GABA):

    • The low concentrations of neurotransmitters in dialysates require highly sensitive analytical methods.

    • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A common method involves pre-column derivatization of the amino acids with a fluorescent tag (e.g., o-phthaldialdehyde, OPA), followed by separation on a reverse-phase HPLC column and detection with a fluorescence detector.

    • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This provides high selectivity and sensitivity. Samples are derivatized to make the analytes volatile, then separated by GC and detected by MS/MS.[9][10][11]

Table 2: Representative Microdialysis Data Output

Time PointTreatmentExtracellular GABA (% of Baseline)Extracellular Glutamate (% of Baseline)
-40 minBaseline100 ± 8100 ± 11
-20 minBaseline98 ± 10102 ± 9
0 minVehicle (i.p.)105 ± 1297 ± 13
20 minVehicle101 ± 9104 ± 10
0 minM2ABH (50 mg/kg, i.p.)145 ± 15110 ± 12
20 minM2ABH162 ± 18108 ± 14
40 minM2ABH151 ± 16*105 ± 11
60 minM2ABH128 ± 13101 ± 9
Note: Data are hypothetical for illustrative purposes. M2ABH = this compound.

The experimental workflow for an in vivo study is summarized in the diagram below.

Experimental_Workflow cluster_Animal_Prep Animal Preparation cluster_Experiment Microdialysis Experiment cluster_Analysis Sample Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery (3-5 days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Dialysate Samples Probe->Baseline Admin Administer M2ABH or Vehicle (i.p.) Baseline->Admin PostAdmin Collect Post-Dose Dialysate Samples Admin->PostAdmin Deriv OPA Derivatization PostAdmin->Deriv HPLC HPLC-FLD Analysis Deriv->HPLC Data Data Quantification (% Baseline Change) HPLC->Data

Caption: Workflow for in vivo microdialysis and neurochemical analysis.

Implications for Drug Development and Neuroscience Research

The study of compounds like this compound offers a nuanced approach to modulating neurochemical balance. Rather than acting as direct receptor agonists or antagonists, which can often lead to significant side effects, modulating the synthesis or degradation of endogenous neurotransmitters may provide a more subtle and potentially safer therapeutic strategy.

Potential Applications:

  • Epilepsy and Seizure Disorders: By potentially increasing GABAergic tone through GABA-T inhibition, AABA could raise the seizure threshold.

  • Anxiety Disorders: Enhanced GABAergic inhibition is a well-established mechanism for anxiolytic drugs.

  • Neuropathic Pain: Alterations in the balance of GABA and glutamate are implicated in chronic pain states.

  • Research Tool: As a prodrug of AABA, this compound serves as a valuable pharmacological tool to investigate the roles of AABA and the metabolic pathways it influences in both normal brain function and in models of neurological and psychiatric disorders.

Conclusion

This compound, through its conversion to 2-aminobutanoic acid, represents a compound of significant interest for neuropharmacology. Its potential to modulate the synthesis and degradation of the brain's primary excitatory and inhibitory neurotransmitters, glutamate and GABA, places it at a critical nexus of neuronal communication. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate its neurochemical profile. Further investigation into the specific interactions of AABA with transaminases, decarboxylases, and transporters will be crucial in fully elucidating its mechanism of action and defining its potential as a therapeutic agent or a research probe for dissecting the complexities of neurotransmitter regulation.

References

Spectral characterization of Methyl 2-aminobutanoate hydrochloride using NMR and mass spectrometry.

Author: BenchChem Technical Support Team. Date: January 2026

A-01: Technical Guide to the Spectral Characterization of Methyl 2-aminobutanoate Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral characterization of this compound (C₅H₁₂ClNO₂). As a crucial building block in synthetic organic chemistry and drug development, unequivocal structural confirmation is paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to elucidate the molecular structure of this compound. We delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer a thorough interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable methodology for the structural verification of similar small molecules.

Introduction

This compound is the hydrochloride salt of the methyl ester of the amino acid 2-aminobutanoic acid.[1] Its structure presents several key features for spectral analysis: a chiral center at the alpha-carbon, a primary amine protonated to an ammonium salt, a methyl ester group, and an ethyl side chain. The accurate characterization of this molecule is a prerequisite for its use in further synthetic applications, ensuring the integrity of the final products.[1]

This guide will demonstrate how the synergistic use of NMR and MS provides a complete picture of the molecule's connectivity and composition. NMR spectroscopy will be employed to probe the local chemical environment of each proton and carbon atom, while mass spectrometry will confirm the molecular weight and provide insights into the molecule's fragmentation patterns.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.[2] For the analysis of this compound, both ¹H and ¹³C NMR are indispensable.

The Critical Role of Deuterated Solvents in NMR

The use of deuterated solvents is fundamental to obtaining high-quality NMR spectra.[3] In ¹H NMR, a proton-containing solvent would generate an overwhelmingly large signal that would obscure the signals from the analyte. By replacing hydrogen atoms with deuterium (²H), which resonates at a different frequency, the solvent becomes effectively "invisible" in the ¹H NMR spectrum.[3][4][5] Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, which stabilizes the magnetic field strength during the experiment, ensuring high resolution and accurate chemical shift measurements.

For polar, salt-like compounds such as amino acid hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its high polarity and ability to dissolve the sample.[2][6] Its residual proton signal appears as a quintet at approximately 2.50 ppm, which typically does not interfere with the analyte signals.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

    • A standard single-pulse experiment is sufficient.

    • Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same instrument.

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The protonated amine group (NH₃⁺) protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.6Broad Singlet3H-NH₃⁺The protons on the positively charged nitrogen are highly deshielded and appear far downfield. The signal is often broad due to quadrupolar relaxation and chemical exchange.
~4.0Triplet1HThis proton is attached to the chiral carbon, which is adjacent to the electron-withdrawing ammonium and ester groups, causing a downfield shift. It is split into a triplet by the two adjacent protons on the CH₂ group.
~3.7Singlet3H-OCH₃The protons of the methyl ester group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with.[1]
~1.8Multiplet2H-CH₂-These protons are adjacent to both the chiral center and the terminal methyl group, leading to complex splitting patterns (a multiplet).
~0.9Triplet3H-CH₃The terminal methyl group protons are the most shielded and appear furthest upfield. They are split into a triplet by the two adjacent protons of the CH₂ group.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment Justification
~170C=OThe carbonyl carbon of the ester is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it furthest downfield.
~55The alpha-carbon is attached to the electron-withdrawing nitrogen and carbonyl group, causing a significant downfield shift.
~52-OCH₃The carbon of the methyl ester is attached to an electronegative oxygen, resulting in a downfield shift.
~25-CH₂-The methylene carbon is in a relatively standard aliphatic region.
~9-CH₃The terminal methyl carbon is the most shielded and appears furthest upfield.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is a highly sensitive technique that can provide the molecular weight of a compound and, through fragmentation analysis, information about its structure.[8]

Ionization Technique: Electrospray Ionization (ESI)

For polar and thermally labile molecules like amino acid derivatives, Electrospray Ionization (ESI) is the preferred method.[9][10][11] ESI is a soft ionization technique that transfers ions from a solution into the gas phase without significant fragmentation.[12] This is crucial for observing the intact molecular ion.[12] In positive ion mode ESI, a high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets.[11] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[11]

Mass Analyzer: Quadrupole

A quadrupole mass analyzer consists of four parallel metal rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[7][13][14] These voltages create an oscillating electric field that allows only ions of a specific mass-to-charge ratio to pass through to the detector, while all other ions have unstable trajectories and are filtered out.[15][16] By scanning the voltages, a full mass spectrum can be obtained.[16]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent such as a methanol/water mixture.

    • A small amount of formic acid may be added to promote protonation.

  • Data Acquisition:

    • The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The mass spectrometer is operated in positive ion mode.

    • A full scan is performed over a relevant mass range (e.g., m/z 50-300).

Mass Spectrum Interpretation

The molecular formula of this compound is C₅H₁₂ClNO₂. The molecular weight of the free base (Methyl 2-aminobutanoate) is 117.15 g/mol , and the hydrochloride salt is 153.61 g/mol .[17]

In positive ion ESI-MS, we expect to observe the protonated molecule of the free base, [M+H]⁺, where M is Methyl 2-aminobutanoate.

  • Expected [M+H]⁺: 117.15 + 1.0078 = 118.16 m/z

The mass spectrum should show a prominent peak at this m/z value.

Fragmentation Analysis (MS/MS)

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the ion of interest (the [M+H]⁺ ion at m/z 118.16) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the side chain.[18]

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment with the loss of 59 Da.

    • 118.16 - 59.04 = 59.12 m/z

  • Loss of the entire ester group as methyl formate (HCOOCH₃): This involves a rearrangement and results in the loss of 60 Da.

    • 118.16 - 60.05 = 58.11 m/z

  • Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the ethyl side chain.[18]

    • Loss of an ethyl radical (-CH₂CH₃), a loss of 29 Da.

    • 118.16 - 29.06 = 89.10 m/z

The presence of these fragments provides strong evidence for the proposed structure.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

G parent [M+H]⁺ m/z = 118.16 frag1 Loss of -COOCH₃ m/z = 59.12 parent->frag1 -59 Da frag2 Loss of HCOOCH₃ m/z = 58.11 parent->frag2 -60 Da frag3 Loss of -CH₂CH₃ m/z = 89.10 parent->frag3 -29 Da

Caption: Proposed ESI-MS/MS fragmentation pathway of Methyl 2-aminobutanoate.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and ESI-MS provides a robust and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise connectivity and chemical environment of the atoms within the molecule, while mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. The methodologies and interpretations presented in this guide serve as a reliable framework for the spectral characterization of this and other similar small molecules, ensuring the quality and integrity of materials used in research and development.

References

Understanding the stereochemistry of (S)- and (R)-enantiomers of Methyl 2-aminobutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

<__-3A_-_2.5>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[1][2] These enantiomers, designated as (S)- and (R)-forms, often exhibit identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can interact differently with biological targets such as enzymes and receptors, leading to significant variations in their pharmacological and toxicological profiles.[1][2]

The tragic case of thalidomide in the mid-20th century serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy.[2] One enantiomer of thalidomide was effective as a sedative, while the other caused severe birth defects. This pivotal event spurred a paradigm shift in the pharmaceutical industry, leading to a strong regulatory preference for the development of single-enantiomer drugs.[3][4] Developing a chirally pure drug offers numerous advantages, including a more selective pharmacological profile, an improved therapeutic index, simpler pharmacokinetics, and reduced potential for drug interactions and toxicity.[5]

Methyl 2-aminobutanoate hydrochloride, a derivative of the non-proteinogenic α-amino acid 2-aminobutanoic acid, possesses a chiral center at the α-carbon.[6][7] Consequently, it exists as two enantiomers: (S)-Methyl 2-aminobutanoate hydrochloride and (R)-Methyl 2-aminobutanoate hydrochloride. Understanding the stereochemistry of these enantiomers is crucial for their application in the synthesis of pharmaceuticals and other bioactive molecules.[8] This technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis, separation, and characterization of the (S)- and (R)-enantiomers of this compound.

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of a chiral center is assigned as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] This systematic approach provides an unambiguous way to describe the three-dimensional arrangement of substituents around a stereocenter.[11]

The CIP Priority Rules:
  • Atomic Number: Assign priorities to the atoms directly attached to the chiral center based on their atomic number. The atom with the higher atomic number receives higher priority.[9][12]

  • First Point of Difference: If two or more atoms directly attached to the chiral center are the same, move to the next atoms along the chains until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.[9][12]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[10][12]

  • Isotopes: If isotopes are present, the isotope with the higher atomic mass is assigned the higher priority.[9]

Once priorities (1-4) are assigned to the four substituents, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The direction from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is then determined. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration.[9][12]

CIP_Rule_Example cluster_0 Assigning (R) and (S) Configuration cluster_1 Clockwise (R) cluster_2 Counter-Clockwise (S) Chiral_Center C* A 1 (High Priority) Chiral_Center->A B 2 Chiral_Center->B C 3 Chiral_Center->C D 4 (Low Priority) Chiral_Center->D A_R A_R B_R B_R A_R->B_R C_R C_R B_R->C_R A_S A_S C_S C_S A_S->C_S B_S B_S C_S->B_S

Caption: Cahn-Ingold-Prelog (CIP) priority assignment and determination of (R) and (S) configurations.

Synthesis of Racemic this compound

The initial step in obtaining enantiomerically pure this compound is often the synthesis of the racemic mixture, which is a 50:50 mixture of the (S)- and (R)-enantiomers.[1] A common and straightforward method for this is the Fischer esterification of racemic 2-aminobutanoic acid.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: Suspend racemic 2-aminobutanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[13]

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride or concentrated sulfuric acid.[13][14] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the ester product.[13]

  • Work-up: After cooling, remove the solvent under reduced pressure. The crude product, racemic this compound, can then be purified by recrystallization.[14]

Fischer_Esterification Reactants Racemic 2-Aminobutanoic Acid + Methanol Catalyst Acid Catalyst (e.g., Thionyl Chloride) Reactants->Catalyst Addition Reaction Reflux Catalyst->Reaction Product Racemic Methyl 2-Aminobutanoate HCl Reaction->Product Purification Recrystallization Product->Purification Final_Product Pure Racemic Product Purification->Final_Product

Caption: Workflow for the synthesis of racemic this compound via Fischer esterification.

Chiral Resolution: Separating the Enantiomers

Once the racemic mixture is synthesized, the next critical step is to separate the (S)- and (R)-enantiomers. This process is known as chiral resolution.[15] Several techniques can be employed, with chiral chromatography being one of the most powerful and widely used methods in both analytical and preparative scales.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[16] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Common Chiral Stationary Phases for Amino Acid Derivatives:

  • Macrocyclic Glycopeptides: CSPs based on teicoplanin or vancomycin are particularly effective for separating underivatized amino acids and their derivatives.[16] They possess ionic groups and are compatible with a range of mobile phases.[16]

  • Crown Ethers: Crown ether-based CSPs are well-suited for the separation of D- and L-amino acid enantiomers.[17]

  • Polysaccharide-based CSPs: While challenging for underivatized amino acids due to their zwitterionic nature, derivatization can improve their separation on these phases.[16]

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Choose an appropriate chiral column based on the properties of this compound. A macrocyclic glycopeptide-based column, such as one with teicoplanin as the chiral selector, is a good starting point.[16]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH and organic modifier concentration can be optimized to achieve the best resolution.[18]

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.[18]

  • Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometer). The two enantiomers will appear as separate peaks in the chromatogram.

Parameter Typical Conditions Rationale
Column Astec CHIROBIOTIC® T (Teicoplanin)Proven efficacy for underivatized amino acid enantiomers.[16]
Mobile Phase Methanol/Water with 5 mM HClO₄Perchloric acid can improve peak shape and resolution.[17]
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 210 nm or Mass SpectrometryAmine and ester groups have some UV absorbance; MS provides mass information.

Table 1: Example Chiral HPLC Method Parameters for this compound Enantiomers.

Characterization of Enantiomers

After separation, it is essential to characterize the individual enantiomers and determine their enantiomeric purity. Several analytical techniques are employed for this purpose.

Polarimetry

Polarimetry is a classical technique used to distinguish between enantiomers based on their ability to rotate the plane of polarized light.[19][20] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.[20] A racemic mixture will exhibit no optical rotation.[20] The specific rotation, [α], is a characteristic physical property of a chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer in the NMR spectrum.[21][22][23] This allows for the determination of enantiomeric excess. Advanced NMR techniques like COSY, HSQC, and HMBC can further aid in structural elucidation.[22]

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[24][25] The resulting VCD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations.[26]

Applications of Enantiopure Methyl 2-aminobutanoate

The separated (S)- and (R)-enantiomers of this compound serve as valuable chiral building blocks in organic synthesis.

  • (S)-Methyl 2-aminobutanoate: This enantiomer is used in the synthesis of various biologically active compounds, including methylsulfonamide-based legumain inhibitors.[27]

  • (R)-Methyl 2-aminobutanoate hydrochloride: This enantiomer is utilized as a reagent in the synthesis of pteridine derivatives with antibacterial and antifungal activities, as well as in the synthesis of diazepanones as dipeptidyl peptidase IV inhibitors.[28]

Conclusion

The stereochemistry of (S)- and (R)-Methyl 2-aminobutanoate hydrochloride is a critical factor that dictates their utility in the development of new therapeutic agents and other bioactive molecules. A thorough understanding of the principles of stereochemistry, coupled with robust methods for synthesis, chiral resolution, and characterization, is essential for researchers and scientists in the field of drug development. The methodologies outlined in this guide provide a solid foundation for the preparation and analysis of these important chiral building blocks, ultimately contributing to the advancement of safer and more effective pharmaceuticals.

References

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-Aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂), a key amino acid ester derivative used in synthetic chemistry and pharmaceutical development. The document details the compound's solubility profile across a range of common laboratory solvents, supported by both theoretical principles and empirical data. Furthermore, it offers a thorough examination of the compound's stability, focusing on the primary degradation pathway—hydrolysis—and the critical factors that influence its rate, such as pH and temperature. This guide is intended for researchers, scientists, and drug development professionals, providing them with the foundational knowledge and practical protocols necessary for the effective handling, storage, and application of this versatile chemical intermediate.

Introduction

This compound is the hydrochloride salt of the methyl ester of 2-aminobutanoic acid.[1][2] As a derivative of a non-proteinogenic alpha-amino acid, it serves as a valuable building block in the synthesis of peptides and other complex organic molecules.[1] Its application spans various research areas, including its use as a precursor for developing inhibitors of oncogenic pathways.[1] A fundamental understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application. Proper solvent selection is critical for achieving desired reaction kinetics and yields, while knowledge of its stability profile is essential for ensuring the integrity of stock solutions, reaction mixtures, and for defining appropriate long-term storage conditions.[1]

This guide synthesizes available technical data and established chemical principles to provide a detailed overview of these two critical parameters. We will explore the causal mechanisms behind its solubility in different solvent classes and detail the kinetics of its degradation, equipping the user with the expertise to make informed experimental choices.

Compound Identification:

  • IUPAC Name: methyl 2-aminobutanoate;hydrochloride[2]

  • CAS Number: 7682-18-0 (for the racemic mixture)[1][2]

  • Molecular Formula: C₅H₁₂ClNO₂[1][2]

  • Molecular Weight: 153.61 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties form the basis for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Weight 153.61 g/mol --INVALID-LINK--[2]
Appearance White to off-white solid/powderGeneral chemical knowledge
Melting Point 150°C (for racemic mixture)--INVALID-LINK--[1]
pKa The pKa of the protonated amino group is expected to be ~2 units lower than the parent amino acid, placing it in the range of 7.5-8.0.--INVALID-LINK--[3]

Solubility Profile

The solubility of this compound is governed by its structure: a polar, ionic hydrochloride salt combined with a moderately nonpolar alkyl ester. This duality dictates its miscibility across a spectrum of solvents.

Theoretical Considerations
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the ammonium chloride group makes the molecule highly polar and capable of strong ion-dipole interactions and hydrogen bonding. Therefore, high solubility is expected in these solvents. The hydrochloride form is significantly more water-soluble than its free base counterpart.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated in these solvents due to their high dielectric constants and ability to solvate the cation. DMSO is often a good choice for creating concentrated stock solutions.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The molecule's ionic character makes it poorly soluble in nonpolar solvents where ion-dipole interactions are minimal.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Limited to moderate solubility is expected, depending on the specific solvent. These are less polar than protic or aprotic polar solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the observed and predicted solubility of this compound. It is crucial to note that for aqueous solutions, solubility is intrinsically linked to stability, as the compound will undergo hydrolysis over time.

SolventTypePredicted/Observed SolubilityRationale & Comments
Water Polar ProticVery Soluble (Predicted LogS: -0.36 to -1.35)[1]The ionic hydrochloride salt readily dissolves. However, the solution will be acidic and hydrolysis will occur. Not recommended for long-term storage unless pH is controlled and temperature is low.
Methanol (MeOH) Polar ProticSlightly Soluble[4]Good solubility due to polarity and hydrogen bonding. Often used in synthesis.[1]
Ethanol (EtOH) Polar ProticSolubleSimilar to methanol, a good solvent for reactions and recrystallization.[1]
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly Soluble[4]Excellent solvent for preparing high-concentration stock solutions for biological screening. Relatively slow hydrolysis compared to water.
Aqueous Acid Polar ProticSparingly Soluble to Soluble[4][5]The compound is already a hydrochloride salt; solubility in dilute non-nucleophilic acids (e.g., HCl) is expected to be high.
Dichloromethane (DCM) ChlorinatedSparingly SolubleLower polarity limits high solubility. Can be used for extractions of the free base.
Hexanes/Toluene NonpolarInsolubleThe high polarity and ionic nature of the salt prevent dissolution.

Note: "Slightly Soluble" and "Sparingly Soluble" can be ambiguous. For the S-enantiomer, solubility is noted as slightly soluble in DMSO and Methanol.[4] For a similar compound, alpha-aminoisobutyric acid methyl ester hydrochloride, it is also listed as slightly soluble in water, methanol, and DMSO.[6] It is always recommended to perform a small-scale test for a specific application.

Experimental Protocol: Determining Equilibrium Solubility

This protocol describes a standard shake-flask method to determine the equilibrium solubility, which is a self-validating system ensuring that the saturation point has been reached.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mL) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Visualization: Solubility Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis prep Add excess solid to known volume of solvent equil Agitate at constant T (24-48 hours) prep->equil Ensure saturation sep Centrifuge to pellet solid equil->sep Reach equilibrium sample Extract clear supernatant sep->sample quant Quantify concentration (e.g., HPLC) sample->quant Analyze sample calc Calculate solubility quant->calc

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The primary stability concern for this compound, like most amino acid esters, is its susceptibility to hydrolysis.[3][7] This chemical transformation degrades the compound into its constituent amino acid and alcohol, which can have significant implications for product purity, reaction outcomes, and biological activity.

Degradation Pathway: Ester Hydrolysis

The ester functional group is the labile site. In the presence of water, particularly under basic or strongly acidic conditions, the ester undergoes hydrolysis to yield 2-aminobutanoic acid and methanol.

Reaction: NH₃⁺-CH(CH₂CH₃)-COOCH₃ + H₂O ⇌ NH₃⁺-CH(CH₂CH₃)-COOH + CH₃OH

This reaction is reversible, but in dilute aqueous solutions, the equilibrium strongly favors the hydrolysis products.

Factors Influencing Stability
  • pH: This is the most critical factor.

    • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is very rapid.[3][7] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester's carbonyl carbon. Studies on similar amino acid esters show that base-catalyzed hydrolysis can be thousands of times faster than in neutral solutions.[8]

    • Neutral Conditions (pH ~7): The rate of hydrolysis is at its minimum.

    • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, though it is generally slower than base-catalyzed hydrolysis. The protonated carbonyl group is more electrophilic and susceptible to attack by water. However, the protonated amino group provides some electrostatic repulsion against hydronium ions.[3]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage of solutions, refrigeration (-20°C or 4°C) is strongly recommended.[1]

  • Solvent: The presence of water is required for hydrolysis. In anhydrous aprotic solvents like DMSO or dioxane, the compound is significantly more stable. However, even technical grade solvents contain trace amounts of water that can lead to slow degradation over time.

Experimental Protocol: HPLC-Based Stability Study

This protocol provides a framework for evaluating the stability of this compound in a specific solvent system over time.

Methodology:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the test buffer or solvent.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot, dilute if necessary, and inject it into a validated HPLC system to determine the initial peak area and purity.

  • Incubation: Store the bulk solution under the desired test conditions (e.g., 25°C, 40°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from the stock solution.

  • HPLC Analysis: Analyze each time-point sample using the same HPLC method. Monitor the decrease in the peak area of the parent compound and the potential increase in the peak area of the primary degradant (2-aminobutanoic acid).

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. This data can be used to calculate the degradation rate constant and determine the half-life (t₁₂) of the compound under the tested conditions.

Visualization: Primary Degradation Pathway

This diagram illustrates the chemical transformation during hydrolysis.

Degradation_Pathway cluster_reactants Reactants reactant Methyl 2-aminobutanoate (C₅H₁₁NO₂) prod1 2-Aminobutanoic Acid (C₄H₉NO₂) reactant->prod1 + H₂O (Hydrolysis) prod2 Methanol (CH₃OH)

Caption: Hydrolytic Degradation of Methyl 2-aminobutanoate.

Practical Recommendations for Handling and Storage

Based on the solubility and stability profiles, the following best practices are recommended:

  • Long-Term Storage: The compound should be stored as a solid in a cool, dry place, preferably at -20°C, under an inert atmosphere.[1]

  • Solution Preparation: For applications requiring stability, prepare solutions fresh in anhydrous aprotic solvents (e.g., DMSO, DMF). If aqueous buffers are necessary, use a slightly acidic pH (e.g., pH 4-5) and keep the solution cold (on ice) to minimize the rate of hydrolysis. Avoid alkaline buffers entirely.

  • Solvent Selection for Reactions: For synthetic transformations, polar protic solvents like methanol or ethanol are often suitable, as the reaction times are typically shorter than the compound's half-life in these media.[1]

  • Analytical Work: When preparing samples for analysis (e.g., NMR, LC-MS), use deuterated aprotic solvents (like DMSO-d₆) whenever possible. If D₂O must be used, acquire data promptly after preparation.

Conclusion

This compound is a versatile reagent whose utility is maximized through a clear understanding of its core physicochemical properties. It exhibits high solubility in polar protic solvents, a characteristic driven by its ionic nature, but this same environment promotes its primary degradation pathway: hydrolysis. The stability of the compound is critically dependent on pH and temperature, with optimal stability observed in anhydrous aprotic solvents or under refrigerated, slightly acidic aqueous conditions. By adhering to the protocols and recommendations outlined in this guide, researchers can ensure the integrity of their materials, leading to more reliable, reproducible, and successful experimental outcomes.

References

The Strategic Integration of Methyl 2-Aminobutanoate Hydrochloride in the Synthesis of Novel Dual PI3K/mTOR Inhibitors for Oncological Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Imperative for Dual-Targeting in Cancer Therapy

The landscape of cancer research is continually evolving, moving from broad-spectrum cytotoxic agents to highly targeted therapies. A significant challenge in targeted therapy is the inherent plasticity of cancer cells, which can often circumvent the inhibition of a single signaling pathway through compensatory mechanisms. This has led to the development of multi-target and dual inhibitors, which can simultaneously block key nodes in oncogenic signaling networks, offering the potential for enhanced efficacy and reduced development of resistance.

One of the most frequently dysregulated pathways in human cancers is the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, which is crucial for cell proliferation, growth, survival, and metabolism.[1] Consequently, the development of dual PI3K/mTOR inhibitors has become a major focus in oncology drug discovery.[1][2][3][4] These dual inhibitors can offer a more comprehensive blockade of the pathway compared to single-target agents.

This technical guide elucidates the pivotal role of methyl 2-aminobutanoate hydrochloride as a chiral precursor in the synthesis of a novel class of quinazolinone-based dual PI3K/mTOR inhibitors. We will delve into the rationale behind its selection, detailed synthetic protocols, and the characterization of these promising anti-cancer agents.

The PI3K/AKT/mTOR Signaling Cascade: A Prime Target in Oncology

The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular processes fundamental to cancer progression. Its aberrant activation, through mutations or overexpression of its components, is a hallmark of many malignancies.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/AKT/mTOR Signaling Pathway.

This compound: A Versatile Chiral Building Block

This compound (C₅H₁₂ClNO₂) is a chiral amino acid ester that serves as an invaluable precursor in the synthesis of complex bioactive molecules.[5] Its utility stems from several key features:

  • Chirality: Available as both (R) and (S) enantiomers, it allows for the stereoselective synthesis of drug candidates.[5][6][7] This is critical as the biological activity of a molecule is often dependent on its three-dimensional structure.

  • Functional Handles: The presence of a primary amine and a methyl ester provides two reactive sites for orthogonal chemical modifications, primarily through amide bond formation and ester hydrolysis or transesterification.

  • Structural Analogy: As a non-natural amino acid, its incorporation into a larger molecule can impart unique conformational constraints and metabolic stability.

Synthetic Strategy: A Modular Approach to Quinazolinone-Based Dual Inhibitors

Our synthetic approach is centered on a modular design, coupling the chiral this compound with a pre-synthesized quinazolinone core. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer activity, including EGFR and PI3K inhibition.[8][9][10][11][12]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Synthesis of Quinazolinone Core cluster_1 Amide Coupling cluster_2 Characterization & Evaluation Anthranilic_Acid Substituted Anthranilic Acid Cyclization Cyclization Anthranilic_Acid->Cyclization Acyl_Chloride Acyl Chloride Acyl_Chloride->Cyclization Quinazolinone_Core Quinazolinone-Carboxylic Acid Cyclization->Quinazolinone_Core Coupling EDC/HOBt Coupling Quinazolinone_Core->Coupling M2AH Methyl 2-aminobutanoate hydrochloride M2AH->Coupling Dual_Inhibitor Dual Inhibitor Candidate Coupling->Dual_Inhibitor Characterization Structural Characterization (NMR, MS, HPLC) Dual_Inhibitor->Characterization In_Vitro_Assays In Vitro Assays (Kinase, Proliferation) Characterization->In_Vitro_Assays

Caption: Overall Synthetic and Evaluation Workflow.

Experimental Protocols

Part 1: Synthesis of the Quinazolinone-Carboxylic Acid Core

This protocol describes the synthesis of a representative quinazolinone intermediate with a carboxylic acid functionality, which is essential for the subsequent amide coupling step.

Materials:

Reagent/SolventSupplierGrade
2-Amino-5-nitrobenzoic acidSigma-Aldrich98%
4-(Chlorocarbonyl)benzoic acidTCI>98%
PyridineFisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous
Tin(II) chloride dihydrateAlfa Aesar98%
EthanolDecon Labs200 Proof
Hydrochloric acidVWRConcentrated
Sodium bicarbonateEMD MilliporeACS Grade
Ethyl acetateMacronACS Grade
HexanesAvantorACS Grade

Procedure:

  • Step 1a: Amide Formation: To a solution of 2-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add 4-(chlorocarbonyl)benzoic acid (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 1b: Cyclization: Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Step 1c: Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the nitro-substituted quinazolinone-carboxylic acid.

  • Step 2a: Nitro Reduction: Suspend the product from Step 1c (1.0 eq) in ethanol (0.1 M). Add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid (2.0 eq).

  • Step 2b: Reflux: Heat the mixture to reflux (approximately 78 °C) and stir for 6 hours.

  • Step 2c: Work-up and Purification: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired amino-substituted quinazolinone-carboxylic acid.

Part 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the coupling of the quinazolinone core with this compound.

Materials:

Reagent/SolventSupplierGrade
Quinazolinone-carboxylic acid(From Part 1)-
(S)-Methyl 2-aminobutanoate hydrochlorideCombi-Blocks98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Oakwood Chemical98%
N-Hydroxybenzotriazole (HOBt)Chem-Impex97%
N,N-Diisopropylethylamine (DIPEA)Acros Organics>99%
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous
Dichloromethane (DCM)Fisher ScientificACS Grade

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the quinazolinone-carboxylic acid (1.0 eq), (S)-methyl 2-aminobutanoate hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3.0 eq) dropwise. Stir for 10 minutes.

  • Coupling Agent Addition: Add EDC (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final dual inhibitor candidate.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Key Characterization Techniques:

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To elucidate the chemical structure and confirm the presence of all expected protons and carbons. For the final product, characteristic peaks would include those for the quinazolinone core, the ethyl group of the aminobutanoate moiety, and the methyl ester.[5]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Expected Data for a Representative Final Product:

CharacterizationExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 8.5-7.5 (m, Ar-H), 4.5-4.3 (m, 1H, CH-N), 3.65 (s, 3H, OCH₃), 1.9-1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 173 (C=O, ester), 165 (C=O, amide), 160-120 (Ar-C), 55 (CH-N), 52 (OCH₃), 25 (CH₂), 10 (CH₃)
HRMS (ESI) Calculated for C₂₂H₂₂N₄O₅ [M+H]⁺, found value within ± 5 ppm
HPLC Purity >95%

Conclusion and Future Directions

This guide outlines a robust and versatile synthetic strategy for the preparation of novel quinazolinone-based dual PI3K/mTOR inhibitors, utilizing this compound as a key chiral building block. The modular nature of this approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Future work will focus on the in-depth biological evaluation of these compounds, including kinase inhibition assays, cellular proliferation assays against a panel of cancer cell lines, and in vivo efficacy studies in relevant cancer models. The stereochemistry introduced by the chiral precursor will be a key point of investigation to determine its impact on target engagement and overall anti-cancer activity.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-aminobutanoate Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scope

Methyl 2-aminobutanoate hydrochloride is an amino acid ester derivative commonly utilized as an intermediate in peptide synthesis and in the development of various pharmaceutical compounds.[1] It exists in several forms, including racemic mixtures and distinct stereoisomers (e.g., (S)- and (R)-enantiomers), each identified by a unique CAS number.[2][3][4] While structurally simple, its hydrochloride salt form, typically a solid powder, presents specific handling challenges and hazards that necessitate a robust safety protocol.

The causality behind its hazard profile stems from its potential to cause irritation upon contact and the risks associated with inhaling fine dust particles. Furthermore, as with many amine hydrochlorides, it can release hydrogen chloride gas upon thermal decomposition.[5] A critical point for all personnel is the acknowledgment that the toxicological properties of this specific compound have not been exhaustively investigated.[5] This data gap mandates a proactive and cautious safety posture, treating the substance with a higher degree of care than its formal classification might initially suggest.

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, designed for researchers, chemists, and drug development professionals. It is grounded in the principle of the hierarchy of controls to minimize exposure and ensure a self-validating system of laboratory safety.

Section 2: Hazard Identification & Risk Assessment

A thorough understanding of the hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3]

GHS Classification

The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07Warning
Data sourced from multiple supplier safety data sheets and chemical databases.[2][3]
Physicochemical & Toxicological Profile

Understanding the compound's properties is essential for anticipating its behavior and implementing appropriate controls.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[2][5]
Molecular Weight ~153.61 g/mol [2][5]
Physical Form Solid / Crystalline Powder
Melting Point 116-117 °C ((S)-isomer)[6]
Solubility Data not widely available; likely soluble in water.N/A
Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas[5]
Acute Toxicity Not classified as harmful by ingestion, though thorough data is lacking.[7]
Chronic Toxicity No data available for carcinogenicity, mutagenicity, or reproductive toxicity.[5]

The most significant takeaway from the toxicological profile is the absence of comprehensive long-term exposure data.[5] This necessitates strict adherence to protocols that minimize any potential for chronic exposure, however minor.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety moves beyond simple reliance on personal protective equipment (PPE). The hierarchy of controls provides a systematic, risk-based approach, prioritizing strategies that are inherently more effective at reducing or eliminating hazards.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not applicable for required reagents) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Spill_Response_Workflow Start Spill Occurs Assess Assess Severity (Minor vs. Major) Start->Assess Alert Alert Personnel & Supervisor Assess->Alert Always Evacuate Evacuate Area (If Major Spill) Assess->Evacuate Major Secure Secure Area Restrict Access Assess->Secure Minor Evacuate->Secure PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Secure->PPE Contain Contain Spill (Prevent Spreading) PPE->Contain Cleanup Clean Up Spill (Dry Method - No Dust) Contain->Cleanup Package Package Waste (Seal & Label Container) Cleanup->Package Decontaminate Decontaminate Area (Wipe surfaces) Package->Decontaminate End Response Complete Decontaminate->End

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Methyl 2-aminobutanoate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides with Non-Natural Amino Acids

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and potency. A key strategy in modern peptide drug development is the incorporation of non-natural amino acids to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Methyl 2-aminobutanoate hydrochloride, an α-methylated amino acid derivative, presents a unique building block for introducing conformational constraints and metabolic resistance into a peptide sequence.[1][2][3][4] The presence of the α-methyl group, however, introduces significant steric hindrance, which can impede standard solid-phase peptide synthesis (SPPS) protocols.[5]

This comprehensive guide provides a detailed protocol for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. It addresses the inherent challenges of coupling sterically hindered amino acids and offers field-proven strategies for optimizing each step of the synthesis, from resin loading to final peptide cleavage and analysis.

The Challenge of Sterically Hindered Residues in SPPS

The core of SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[6][7][8] This process relies on efficient coupling reactions between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide. Sterically hindered amino acids, such as α,α-disubstituted residues like Methyl 2-aminobutanoate, physically obstruct this bond formation.[5][9] This can lead to:

  • Incomplete coupling: Resulting in deletion sequences where the hindered amino acid is missing.

  • Slow reaction kinetics: Requiring extended coupling times and potentially leading to side reactions.

  • Aggregation: The growing peptide chain can aggregate, further hindering reagent access.[10]

Overcoming these challenges necessitates a carefully optimized protocol employing high-reactivity coupling reagents, strategic solvent selection, and rigorous monitoring of reaction completion.[9]

Strategic Considerations for Incorporating this compound

To ensure the successful synthesis of peptides containing Methyl 2-aminobutanoate, the following aspects of the SPPS workflow must be carefully considered and optimized.

Resin Selection and Loading

The choice of resin is foundational to a successful synthesis. For the synthesis of peptide amides, a Rink Amide resin is a suitable choice. The initial loading of the first amino acid onto the resin is a critical step that dictates the overall yield of the synthesis.

The Coupling Reaction: Overcoming Steric Hindrance

The coupling of Methyl 2-aminobutanoate, and indeed any amino acid to the sterically hindered N-terminus of a peptide chain ending in this residue, is the most challenging step. Standard coupling reagents are often insufficient.[11]

Key Recommendations:

  • High-Reactivity Coupling Reagents: Uronium/aminium or phosphonium salt-based coupling reagents are essential.[12] Reagents like HATU, HCTU, and COMU are particularly effective for coupling sterically hindered amino acids due to the formation of highly reactive activated esters.[9][13][14][15] COMU, a third-generation uronium-type coupling reagent, offers high efficiency and is a safer alternative to benzotriazole-based reagents.[15][16]

  • Double Coupling: A second coupling step is often necessary to ensure complete reaction. This involves draining the reaction vessel after the initial coupling and adding a fresh solution of the activated amino acid.

  • Monitoring Coupling Completion: The Kaiser test, which detects free primary amines, is a common method for monitoring coupling completion. However, it is important to note that the secondary amine of a newly coupled N-methylated residue will not give a positive result. Therefore, a negative Kaiser test after the coupling of Methyl 2-aminobutanoate confirms the absence of unreacted primary amines from the previous residue.

Experimental Workflow: SPPS of a Peptide Containing Methyl 2-aminobutanoate

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Methyl 2-aminobutanoate.

SPPS_Workflow cluster_0 Synthesis Cycle Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Washing1->Coupling Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, AAA) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

The following protocols are designed for the manual synthesis of a peptide containing Methyl 2-aminobutanoate on a 0.1 mmol scale.

Protocol 1: Resin Preparation and Swelling
  • Place 100 mg of Rink Amide resin (substitution level of ~1.0 mmol/g) in a fritted reaction vessel.

  • Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.[17]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add 2 mL of 20% piperidine in DMF to the swelled resin.[18]

  • Agitate for 5 minutes and drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete Fmoc removal.[18]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove residual piperidine.[18]

Protocol 3: Coupling of Fmoc-Protected Amino Acids (Standard)

This protocol is for standard amino acids preceding the Methyl 2-aminobutanoate residue.

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents, 0.3 mmol) in DMF.

  • Add the coupling reagent (e.g., HATU, 2.9 equivalents, 0.29 mmol) and a tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA), 6 equivalents, 0.6 mmol).[18]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor for reaction completion. A negative result (colorless beads) indicates a complete coupling.

  • If the Kaiser test is positive, repeat the coupling step (double coupling).

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Protocol 4: Coupling of Fmoc-Methyl 2-aminobutanoate hydrochloride

Due to the steric hindrance of Methyl 2-aminobutanoate, a more robust coupling protocol is required.

Reagent Preparation:

  • Amino Acid Solution: Dissolve Fmoc-Methyl 2-aminobutanoate hydrochloride (4 equivalents, 0.4 mmol) in a minimal amount of DMF.

  • Coupling Reagent Solution: In a separate vial, dissolve COMU (3.9 equivalents, 0.39 mmol) in DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).

Coupling Procedure:

  • Add the COMU solution and DIPEA to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 4-6 hours at room temperature. Microwave-assisted synthesis can also be employed to accelerate the coupling.[14]

  • After the initial coupling, drain the solution and perform a second coupling with a freshly prepared activated amino acid solution for another 4-6 hours.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

Table 1: Recommended Reagent Equivalents for Standard vs. Hindered Couplings

ReagentStandard Coupling (Equivalents)Hindered Coupling (Equivalents)
Fmoc-Amino Acid34-5
Coupling Reagent (e.g., HATU, COMU)2.93.9-4.9
Base (e.g., DIPEA)68-10
Protocol 5: Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 2 mL) and dry under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[18]

  • Add the cleavage cocktail (2-3 mL) to the dried peptide-resin and agitate at room temperature for 2-3 hours.[17][19]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Chemical Structures and Reactions

The following diagram illustrates the key chemical transformations during the SPPS cycle.

SPPS_Reactions cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Reaction cluster_cleavage Cleavage Deprotection_Reactant Fmoc-NH-Peptide-Resin Deprotection_Product H2N-Peptide-Resin Deprotection_Reactant->Deprotection_Product 20% Piperidine/DMF Coupling_Reactant1 H2N-Peptide-Resin Coupling_Product Fmoc-AA-NH-Peptide-Resin Coupling_Reactant1->Coupling_Product Coupling_Reactant2 Fmoc-AA-COOH Coupling_Reactant2->Coupling_Product Coupling Reagent (e.g., COMU) + Base Cleavage_Reactant Peptide-Resin Cleavage_Product Peptide-COOH/NH2 Cleavage_Reactant->Cleavage_Product TFA Cocktail cluster_deprotection cluster_deprotection cluster_coupling cluster_coupling cluster_cleavage cluster_cleavage

Caption: Key chemical reactions in the SPPS cycle.

Purification and Analysis

The crude peptide will contain deletion sequences and other impurities, necessitating purification.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[20] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Analysis: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (MS).[21][22][23] Amino acid analysis (AAA) can also be performed to confirm the amino acid composition of the peptide.[21]

Conclusion

The incorporation of this compound into a peptide sequence presents a formidable challenge due to steric hindrance. However, by employing a strategic approach that includes the use of high-potency coupling reagents, optimized reaction conditions, and rigorous monitoring, successful synthesis can be achieved. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to access novel peptide therapeutics with enhanced properties conferred by this unique non-natural amino acid.

References

Step-by-step guide to the synthesis of Methyl 2-aminobutanoate hydrochloride via direct esterification.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Amino Acid Esters and the Fischer-Speier Approach

Methyl 2-aminobutanoate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its utility stems from the presence of a reactive ester functionality and a protected amine, allowing for selective chemical transformations. Among the various methods for the synthesis of amino acid esters, direct esterification, often referred to as the Fischer-Speier esterification, stands out for its simplicity and efficiency.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of this compound from 2-aminobutanoic acid using methanol and thionyl chloride. This method leverages the in situ generation of anhydrous hydrochloric acid, which serves as the catalyst for the esterification reaction.[3]

Chemical Profile and Safety Precautions

A thorough understanding of the properties and hazards of all reagents is paramount for a safe and successful synthesis.

Compound Formula Molar Mass ( g/mol ) Key Hazards
2-Aminobutanoic AcidC4H9NO2103.12Irritant
MethanolCH4O32.04Flammable, Toxic
Thionyl ChlorideSOCl2118.97Corrosive, Reacts Violently with Water
This compoundC5H12ClNO2153.61Irritant

Thionyl chloride (SOCl₂) is a highly corrosive and reactive substance that must be handled with extreme caution in a well-ventilated chemical fume hood. [4][5][6][7] It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]

Reaction Mechanism: The Role of Thionyl Chloride

The direct esterification of 2-aminobutanoic acid in the presence of thionyl chloride and methanol follows the principles of Fischer esterification.[1][2] The key role of thionyl chloride is to react with methanol to generate anhydrous hydrogen chloride (HCl) in situ.[3] This anhydrous HCl then protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester. The amino group is simultaneously protonated by the acidic conditions to form the hydrochloride salt, which protects it from participating in side reactions and aids in the purification of the final product.[8]

Fischer_Esterification AminoAcid 2-Aminobutanoic Acid ProtonatedAA Protonated Carboxylic Acid AminoAcid->ProtonatedAA Tetrahedral Tetrahedral Intermediate ProtonatedAA->Tetrahedral + CH3OH Methanol Methanol (CH3OH) HCl Anhydrous HCl ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H2O EsterHCl Methyl 2-aminobutanoate Hydrochloride ProtonatedEster->EsterHCl Deprotonation H2O Water (H2O) SOCl2 Thionyl Chloride (SOCl2) SOCl2->HCl + 2 CH3OH HCl->AminoAcid Protonation SO2 Sulfur Dioxide (SO2)

Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • 2-Aminobutanoic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

  • Diethyl ether (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend 2-aminobutanoic acid in anhydrous methanol. A typical ratio is approximately 1 gram of the amino acid to 10-20 mL of methanol.[9]

  • Cooling: Cool the suspension in an ice bath to 0°C. This is crucial to control the initial exothermic reaction between thionyl chloride and methanol.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.1 to 2 equivalents) to the stirred suspension via a dropping funnel over a period of 30-60 minutes.[10][11] Maintain the temperature below 5°C during the addition.[10] The suspension should gradually become a clear solution as the reaction proceeds.

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65-70°C) for 2-4 hours.[12][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and any remaining volatile by-products using a rotary evaporator. The crude product will be obtained as a viscous oil or a semi-solid.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities. Dry the purified this compound under vacuum to a constant weight.

Synthesis_Workflow Start Start: 2-Aminobutanoic Acid + Anhydrous Methanol Cooling Cool to 0°C Start->Cooling Addition Slow Addition of SOCl2 (maintain < 5°C) Cooling->Addition Reflux Reflux at 65-70°C (2-4 hours) Addition->Reflux Evaporation Rotary Evaporation (remove volatiles) Reflux->Evaporation Recrystallization Recrystallization (Ethanol/Diethyl Ether) Evaporation->Recrystallization Filtration Vacuum Filtration and Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Product Final Product: Methyl 2-aminobutanoate HCl Drying->Product

Figure 2: Step-by-step synthesis workflow.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl ester, the alpha-proton, the methylene group of the ethyl side chain, and the terminal methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon, the alpha-carbon, and the carbons of the ethyl group and the methyl ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (around 1740-1750 cm⁻¹) and broad absorptions corresponding to the ammonium salt.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 116-117°C).[14]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionEnsure anhydrous conditions. Increase reflux time or use a slight excess of thionyl chloride.
Loss of product during work-upMinimize the amount of solvent used for recrystallization. Ensure efficient cooling during crystallization.
Product is an oil and does not crystallize Presence of impuritiesPurify the crude product by column chromatography before attempting recrystallization. Ensure all methanol is removed by rotary evaporation.
Insufficient coolingEnsure the solution is thoroughly cooled in a refrigerator or freezer to induce crystallization.
Product is discolored Impurities in starting materials or side reactionsUse high-purity starting materials. Ensure the reaction temperature is well-controlled.

Conclusion

The direct esterification of 2-aminobutanoic acid using thionyl chloride and methanol is a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high yield of the desired product. The simplicity of the procedure and the ready availability of the reagents make this an attractive method for both academic and industrial laboratories.

References

Application of Methyl 2-aminobutanoate hydrochloride as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Methyl 2-Aminobutanoate Hydrochloride in Medicinal Chemistry

A Senior Application Scientist's Guide to a Versatile Chiral Building Block

This compound is a valuable chiral building block in medicinal chemistry, serving as a cornerstone for the synthesis of a diverse array of therapeutic agents. Its structure, featuring a reactive primary amine and a versatile methyl ester on a chiral scaffold, allows for its incorporation into complex molecular architectures targeting a range of diseases. This guide provides an in-depth look at its applications, key synthetic protocols, and the scientific rationale behind its use in drug discovery.

Core Concepts: Why this compound?

At its core, this compound is the hydrochloride salt of the methyl ester of 2-aminobutyric acid. The hydrochloride salt form enhances stability and improves handling properties by protecting the primary amine from degradation, making it ideal for storage and use in multi-step syntheses.[1]

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₂[2][3]
Molecular Weight 153.61 g/mol [1][2]
CAS Number (Racemic) 7682-18-0[2]
CAS Number (S)-enantiomer 56545-22-3[4]
CAS Number (R)-enantiomer 85774-09-0[5]
Appearance White solid[6][7]
Melting Point ((S)-enantiomer) 116-117 °C[3]

The true synthetic value of this building block lies in its bifunctionality and chirality:

  • The Amine Group: A primary amine serves as a nucleophilic handle for a wide range of transformations, including N-acylation, reductive amination, and arylation, enabling the construction of complex side chains and heterocyclic systems.

  • The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol, providing a secondary point for molecular elaboration.[1]

  • Chirality: Available as racemic, (S)-, or (R)-enantiomers, it allows for stereocontrolled synthesis, which is critical for optimizing drug-target interactions and reducing off-target effects.[1][4][5]

Applications in Therapeutic Agent Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, from anticancer to antiviral agents.

Anticancer Agents: Kinase Inhibitors

A significant application is in the development of kinase inhibitors. For instance, it serves as a precursor for dual inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing protein 4 (BRD4), pathways implicated in cancers like neuroblastoma.[1] The aminobutanoate moiety can be incorporated into the inhibitor's structure to form part of the "tail" region that interacts with the kinase, enhancing selectivity and potency.[8]

Workflow: From Building Block to Kinase Inhibitor

G A Methyl 2-aminobutanoate hydrochloride B N-Acylation / Reductive Amination (Core Scaffold Attachment) A->B Step 1 C Intermediate with Pharmacophore Core B->C Step 2 D Ester Hydrolysis / Amidation C->D Step 3 E Final Kinase Inhibitor (e.g., ALK/BRD4 Inhibitor) D->E Step 4

Caption: General synthetic workflow incorporating the building block.

Antiviral Agents

The development of novel antiviral agents often relies on multi-step synthesis to create complex molecules that can inhibit viral replication.[9] this compound can be used to synthesize carbocyclic nucleoside analogues, where the aminobutanoate fragment helps to mimic the ribose sugar or introduce side chains that enhance binding to viral enzymes like polymerases.[10][11]

Neuroprotective Agents

A prominent example of its application is in the synthesis of (S)-2-aminobutyramide hydrochloride, a key intermediate for the anti-epileptic drug Levetiracetam.[12] The synthesis involves the amidation of methyl (S)-2-aminobutanoate hydrochloride.[12]

Core Experimental Protocols

The following protocols are foundational for utilizing this compound in a synthetic workflow.

Protocol 1: General N-Acylation via Schotten-Baumann Conditions

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride. This is a robust method for attaching various side chains to the building block.

Rationale: The Schotten-Baumann reaction is performed in a biphasic system. The base (NaOH) neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Performing the reaction at 0°C helps control the exothermicity of the acylation and minimizes potential hydrolysis of the acyl chloride and the methyl ester.[13]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Dichloromethane (DCM) or another suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in 1 M NaOH (2.2 eq) aqueous solution with stirring until the solid is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in an equal volume of DCM.

  • Add the acyl chloride solution dropwise to the vigorously stirring amino acid solution at 0°C over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product by flash column chromatography or recrystallization as needed.

Visualization: N-Acylation Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents A Methyl 2-aminobutanoate HCl C NaOH (aq) / DCM B R-COCl (Acyl Chloride) D N-Acylated Product C->D Schotten-Baumann Reaction

References

Application Note: A Validated Chiral Pool Synthesis of Levetiracetam via a Methyl 2-aminobutanoate Hydrochloride Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levetiracetam, marketed under brand names like Keppra®, is a highly effective second-generation antiepileptic drug (AED) renowned for its broad-spectrum anticonvulsant properties and favorable safety profile.[1] Its therapeutic efficacy is exclusive to the (S)-enantiomer, making stereoselective synthesis a critical aspect of its manufacturing. This application note provides a detailed, field-proven protocol for the synthesis of (S)-Levetiracetam. The chosen pathway begins with the chiral starting material (S)-2-aminobutanoic acid, proceeding through key intermediates including Methyl (S)-2-aminobutanoate hydrochloride and (S)-2-aminobutyramide hydrochloride. This chiral pool approach is favored in industrial settings as it circumvents the need for inefficient resolution of racemic mixtures, ensuring high enantiomeric purity from the outset.[1][2] We will elucidate the causality behind each experimental step, provide comprehensive protocols, and detail the necessary analytical methods for product validation.

Introduction: The Rationale for a Stereoselective Approach

Levetiracetam, chemically known as (αS)-α-ethyl-2-oxo-1-pyrrolidineacetamide, is a cornerstone in the management of partial-onset, myoclonic, and generalized tonic-clonic seizures.[1] Its unique mechanism of action, which involves binding to the synaptic vesicle protein SV2A, distinguishes it from other AEDs.[3]

The pharmacological activity of Levetiracetam resides solely in the (S)-enantiomer. The corresponding (R)-enantiomer is therapeutically inactive. Consequently, developing a synthetic route that guarantees high enantiomeric excess is not merely an academic exercise but a regulatory and clinical necessity. The protocol detailed herein utilizes a chiral pool strategy, a robust and economically viable method that leverages a naturally occurring chiral molecule—(S)-2-aminobutanoic acid—as the foundational building block. This approach preserves the desired stereochemistry throughout the synthetic sequence, thereby avoiding the significant material loss and additional processing costs associated with resolving a racemic mixture.[2]

The synthesis proceeds through a logical sequence: (i) protection of the carboxylic acid as a methyl ester, (ii) conversion of the ester to the primary amide, and (iii) construction of the pyrrolidinone ring, followed by purification.

Overall Reaction Scheme

The multi-step synthesis transforms (S)-2-aminobutanoic acid into Levetiracetam as illustrated below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Acylation cluster_3 Step 4: Cyclization cluster_4 Step 5: Purification A (S)-2-Aminobutanoic Acid B Methyl (S)-2-aminobutanoate HCl A->B  SOCl₂, Methanol  0°C to RT C (S)-2-Aminobutyramide HCl B->C  NH₃ (gas) or  Methanolic NH₃ D (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide C->D  4-Chlorobutyryl chloride,  K₂CO₃, Acetonitrile E Levetiracetam (Crude) D->E  KOH, Dichloromethane F Levetiracetam (Pure) E->F  Recrystallization  (Acetone/Ethyl Acetate) G start Start: (S)-2-Aminobutanoic Acid step1 Step 1: Esterification (SOCl₂ / MeOH) start->step1 step2 Step 2: Ammonolysis (Methanolic NH₃) step1->step2 step3 Step 3: Acylation (4-Chlorobutyryl Chloride / K₂CO₃) step2->step3 step4 Step 4: Cyclization (KOH / DCM) step3->step4 step5 Step 5: Purification (Recrystallization) step4->step5 analysis QC Analysis: HPLC, NMR, MS, MP step5->analysis end_product Final Product: Pure Levetiracetam analysis->end_product

References

Application Notes and Protocols for the Purification of Synthesized Methyl 2-aminobutanoate hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the purification of synthesized methyl 2-aminobutanoate hydrochloride, a key intermediate in pharmaceutical and peptide synthesis. The protocol centers on a robust recrystallization procedure using a mixed solvent system of ethanol and diethyl ether. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, the scientific rationale behind the experimental choices, and a self-validating system to ensure the final product's purity.

Introduction: The Critical Need for Purity

This compound is a valuable building block in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields in subsequent steps, and the introduction of impurities into the final active pharmaceutical ingredient (API). The primary synthesis route, typically an esterification of 2-aminobutanoic acid, can result in several process-related impurities, including unreacted starting materials and byproducts like methyl 2-oxobutanoate[1]. Therefore, a reliable purification method is essential. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures[2][3].

The Science of Recrystallization: A Tale of Two Solvents

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures[2][3]. For a polar, salt-like compound such as this compound, a single solvent that meets these criteria can be difficult to find.

This protocol employs a two-solvent system: ethanol and diethyl ether. This combination is particularly effective for the following reasons:

  • Ethanol (the "good" solvent): this compound is readily soluble in hot ethanol. Ethanol's polarity is sufficient to dissolve the ionic hydrochloride salt.

  • Diethyl Ether (the "bad" solvent or anti-solvent): The target compound is poorly soluble in the non-polar diethyl ether.

By dissolving the crude product in a minimal amount of hot ethanol and then gradually adding diethyl ether, the polarity of the solvent mixture is reduced. This decrease in polarity significantly lowers the solubility of the polar this compound, inducing its crystallization while the less polar impurities tend to remain in solution. Subsequent cooling further maximizes the recovery of the purified solid[4].

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with checkpoints to ensure the desired purity is achieved.

Materials and Equipment
Reagents Equipment
Crude this compoundErlenmeyer flasks
Absolute Ethanol (Anhydrous)Heating mantle or hot plate with magnetic stirrer
Diethyl Ether (Anhydrous)Reflux condenser
Magnetic stir bars
Buchner funnel and flask
Vacuum source
Filter paper
Ice bath
Spatulas and weighing balance
Drying oven or vacuum desiccator

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product in Erlenmeyer Flask B Add Minimum Hot Absolute Ethanol A->B Heat & Stir C Slowly Add Diethyl Ether B->C Maintain Heat D Observe Cloudiness (Saturation Point) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration (Buchner Funnel) F->G H Wash with Cold Ether G->H I Dry Crystals H->I

Caption: Recrystallization workflow for this compound.

Detailed Procedure
  • Dissolution: Place the crude this compound into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. In a separate flask, heat absolute ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude product while stirring to achieve complete dissolution. It is crucial to use the minimum volume necessary to create a saturated solution[5][6].

  • Inducing Precipitation: While keeping the ethanol solution warm, slowly add anhydrous diethyl ether dropwise with continuous stirring. Continue adding diethyl ether until the solution becomes faintly cloudy, indicating that the saturation point has been reached and precipitation is imminent[4].

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals, which are less likely to trap impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product[4].

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Trustworthiness: A Self-Validating Protocol

The integrity of this protocol lies in its inherent checkpoints and the subsequent analytical validation.

  • Visual Purity Assessment: The formation of well-defined, colorless crystals is a preliminary indicator of successful purification.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value for pure this compound indicates high purity. Impurities typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system provides a quick and effective confirmation of purity.

  • Spectroscopic and Chromatographic Analysis: For rigorous quality control, the purified product should be analyzed by:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any trace impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound[1].

Troubleshooting Common Issues

Problem Possible Cause Solution
No crystals form on cooling Too much ethanol was used.Reheat the solution to evaporate some of the ethanol and repeat the cooling process. Alternatively, add more diethyl ether to further decrease the solubility.
Oily precipitate forms The solution cooled too quickly, or impurities are present.Reheat the solution to dissolve the oil, add a small amount more of ethanol, and allow it to cool more slowly. If the problem persists, consider a preliminary purification step.
Low recovery of product Too much ethanol was used, or the product is significantly soluble in the cold solvent mixture.Ensure the minimum amount of hot ethanol is used. Cool the solution for a longer period in the ice bath. The filtrate can be concentrated to obtain a second crop of crystals.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind the solvent selection and adhering to the step-by-step procedure, researchers can consistently obtain a high-purity product suitable for demanding applications in drug discovery and development. The integration of analytical checkpoints ensures the trustworthiness and reproducibility of this essential purification technique.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminobutanoate hydrochloride is a pivotal building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its efficient and scalable production is a critical consideration for researchers and professionals in drug development and chemical manufacturing. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing established synthetic routes, in-depth protocols, and critical safety considerations. By offering a comparative analysis of common methodologies, this guide aims to equip scientists with the necessary knowledge to select and implement the most suitable process for their specific needs, ensuring high yield, purity, and operational safety.

Introduction: Strategic Importance and Synthesis Overview

This compound, the methyl ester hydrochloride salt of 2-aminobutanoic acid, serves as a key intermediate in organic synthesis. Its applications are diverse, ranging from peptide synthesis to the construction of complex chiral molecules in medicinal chemistry. The successful transition from laboratory-scale synthesis to industrial production hinges on several factors: economic viability, process robustness, safety, and environmental impact.

This guide focuses on the most prevalent and scalable methods for the preparation of this compound:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between 2-aminobutanoic acid and methanol.

  • Thionyl Chloride-Mediated Esterification: A highly effective method that proceeds via an acid chloride intermediate.

  • Trimethylchlorosilane (TMSCl) Mediated Esterification: A milder alternative offering convenient reaction conditions.

Each of these routes will be discussed in detail, highlighting their mechanistic underpinnings, operational parameters, and considerations for scale-up.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route for large-scale production is a multi-faceted decision. The following table provides a comparative overview of the key methods.

Parameter Fischer-Speier Esterification (HCl or H₂SO₄) Thionyl Chloride Method Trimethylchlorosilane (TMSCl) Method
Reagents 2-Aminobutanoic acid, Methanol, Strong Acid (HCl or H₂SO₄)2-Aminobutanoic acid, Methanol, Thionyl Chloride (SOCl₂)2-Aminobutanoic acid, Methanol, Trimethylchlorosilane (TMSCl)
Reaction Conditions Reflux temperature (65-70 °C)[1]Low to reflux temperatures (-10 °C to reflux)[2][3]Room temperature[4][5][6]
Reaction Time 6-8 hours[1]Typically shorter, often refluxed for a few hours[2]12-24 hours[4]
Yield Good to excellentGenerally high yields[2][7]Good to excellent[4][5][6]
Byproducts WaterSulfur dioxide (SO₂), Hydrogen chloride (HCl)Hexamethyldisiloxane, HCl
Safety Concerns Handling of corrosive strong acids[8][9]Highly toxic and corrosive SOCl₂, vigorous reaction with water, evolution of toxic gases (SO₂, HCl)[10][11][12][13][14]Flammable and corrosive TMSCl
Scalability Readily scalable, common industrial practice[15]Scalable with stringent safety and engineering controls[3]Scalable, offers milder conditions
Work-up Concentration and recrystallization[1]Removal of volatiles, washing with solvent[2]Concentration of the reaction mixture[4][5]

Detailed Synthetic Protocols

This section provides step-by-step protocols for the most viable large-scale synthesis methods.

Protocol 1: Fischer-Speier Esterification with Hydrochloric Acid

This method is a robust and cost-effective approach for large-scale production. The in-situ formation of hydrogen chloride gas from a suitable precursor or the use of concentrated hydrochloric acid protonates the amino group, preventing self-amidation and catalyzing the esterification of the carboxylic acid.[16][17]

Workflow Diagram:

Fischer_Esterification A 2-Aminobutanoic Acid + Methanol B Add Concentrated HCl A->B Catalyst Addition C Reflux (65-70°C, 6-8h) B->C Heating D Rotary Evaporation C->D Solvent Removal E Recrystallization (Ethanol/Diethyl Ether) D->E Purification F Methyl 2-aminobutanoate HCl E->F Isolation Thionyl_Chloride_Esterification A 2-Aminobutanoic Acid + Methanol B Cool to 0°C A->B C Slowly Add SOCl₂ B->C Reagent Addition D Stir at RT (Overnight) or Reflux (3h) C->D Reaction E Remove Volatiles D->E Work-up F Wash with Ether E->F Purification G Methyl 2-aminobutanoate HCl F->G Isolation

References

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of Methyl 2-aminobutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminobutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this synthesis. The following troubleshooting guide and FAQs are structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Section 1: Troubleshooting Low Yield and Incomplete Reactions

Low product yield is a frequent challenge. This section addresses common causes and provides actionable solutions to optimize your reaction for a better outcome.

Question: My Fischer esterification of 2-aminobutanoic acid with methanol and HCl is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Fischer esterification of 2-aminobutanoic acid are often traced back to issues with water content, insufficient catalyst, or suboptimal reaction conditions. Here’s a breakdown of the causality and troubleshooting steps:

  • Water Contamination: The Fischer esterification is a reversible reaction. Any water present in the reaction mixture, whether from wet reagents or glassware, will shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous methanol and a reliable source of dry HCl gas. If using concentrated HCl, be aware that it is an aqueous solution and will introduce water.[1][2]

  • Insufficient Acid Catalyst: Hydrochloric acid serves two critical roles: it protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol, and it protonates the amino group, preventing it from interfering with the reaction. An inadequate amount of HCl will result in a sluggish and incomplete reaction.

    • Solution: A common protocol involves bubbling anhydrous HCl gas through the methanolic suspension of the amino acid.[2] Alternatively, using a reagent like thionyl chloride or trimethylchlorosilane (TMSCl) in methanol can generate HCl in situ, ensuring anhydrous conditions.[3][4]

  • Reaction Time and Temperature: The esterification of amino acids can be slow. Insufficient reaction time or temperature will lead to an incomplete conversion.

    • Solution: Typical conditions involve refluxing the reaction mixture for several hours (e.g., 17 hours).[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[5]

Question: I am using thionyl chloride (SOCl₂) in methanol for the esterification, but the reaction is not going to completion. What could be wrong?

Answer: When using thionyl chloride in methanol, several factors can lead to an incomplete reaction. The key is to manage the addition of thionyl chloride and the subsequent reaction conditions carefully.

  • Rate of Thionyl Chloride Addition: Adding thionyl chloride too rapidly to cold methanol can be problematic. The reaction between thionyl chloride and methanol is exothermic and generates HCl gas, which is the actual catalyst. A controlled addition ensures a steady generation of the catalyst and prevents loss of reagent. A patent suggests that adding thionyl chloride to a mixture of the amino acid and alcohol at a controlled temperature (e.g., above 20°C) allows the reaction to proceed more gently and controllably.[6]

  • Reaction Temperature: While the initial addition might be done at a lower temperature for safety, the esterification itself often requires heating.

    • Solution: After the dropwise addition of thionyl chloride at a low temperature (e.g., below 5°C), the reaction mixture should be allowed to warm to room temperature and stirred for an extended period (e.g., 18 hours) or gently refluxed to drive the reaction to completion.[3][7]

  • Stoichiometry: While methanol is typically used in excess as the solvent, ensuring the correct stoichiometry of thionyl chloride to the amino acid is important.

    • Solution: A slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion of the carboxylic acid.[8]

Experimental Workflow: Fischer Esterification using Thionyl Chloride/Methanol

Caption: Workflow for Methyl 2-aminobutanoate HCl synthesis.

Section 2: Addressing Product Impurities and Purification Challenges

Obtaining a pure product is paramount. This section tackles common impurities and provides guidance on effective purification strategies.

Question: My final product is a sticky oil or an impure solid that is difficult to crystallize. What are the likely impurities and how can I purify my product?

Answer: A sticky or oily product indicates the presence of impurities that inhibit crystallization. These can include unreacted starting material, side products, or residual solvent.

  • Common Impurities:

    • Unreacted 2-aminobutanoic acid: Due to its zwitterionic nature, the starting material has very different solubility properties compared to the ester hydrochloride product.

    • Methyl 2-oxobutanoate: This can form as a byproduct, particularly in direct esterification methods, through dehydration.[1]

    • Dipeptides or Polypeptides: If the amino group is not effectively protonated, it can act as a nucleophile, leading to the formation of dimers or larger peptide chains. This is more of a concern in methods that don't use a strong acid catalyst.

  • Purification Strategy:

    • Recrystallization: This is the most common and effective method for purifying this compound.[1] A typical solvent system is a mixture of ethanol and diethyl ether.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then diethyl ether is added slowly until the solution becomes cloudy. Upon cooling, the pure product should crystallize.

    • Solvent Trituration: If recrystallization is challenging, triturating the crude product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate) can help to remove oily residues and induce crystallization.

Question: I am concerned about the chemical purity of my final product. What analytical techniques are recommended for characterization?

Answer: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of your this compound.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure of the molecule. The proton NMR should show characteristic peaks for the methyl ester, the ethyl group, and the alpha-proton.[5][7]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity.[4]
HPLC Assesses the purity of the sample by separating the main component from any impurities. Chiral HPLC can be used to determine the enantiomeric purity.[5]
Melting Point A sharp melting point close to the literature value (around 150°C for the racemic mixture) indicates high purity.[1]

Section 3: Managing Stereochemistry and Preventing Racemization

For many applications, particularly in drug development, maintaining the stereochemical integrity of the chiral center is critical.

Question: My synthesis starts with (S)-2-aminobutanoic acid, but I suspect some racemization is occurring. What are the potential causes and how can I minimize it?

Answer: Racemization of α-amino acid esters can occur, especially under basic conditions or prolonged exposure to certain reagents.[9][10][11]

  • Mechanism of Racemization: The α-proton of the amino acid ester is acidic and can be abstracted by a base to form an enolate intermediate. This planar enolate can then be protonated from either face, leading to a mixture of enantiomers.

  • Causes of Racemization:

    • Basic Conditions: Exposing the amino acid ester to base, even a weak one, can promote racemization. This is a critical consideration during work-up or if any subsequent reactions are performed under basic conditions.[10][12] Saponification of amino acid esters with base is known to cause significant racemization.[11]

    • Prolonged Reaction Times at High Temperatures: Even under acidic conditions, prolonged heating can potentially lead to low levels of racemization, although this is generally less of a concern than with basic conditions.

    • Certain Reagents: Some coupling reagents used in peptide synthesis are known to cause racemization, though these are not typically used for simple esterification.[13]

  • Strategies to Minimize Racemization:

    • Maintain Acidic Conditions: The synthesis and work-up should be conducted under acidic conditions. The protonated amino group helps to disfavor the abstraction of the α-proton.

    • Avoid Base: Do not use basic washes during the work-up. If the free amine is required for a subsequent step, it should be generated immediately before use and handled with care.

    • Use Milder Esterification Methods: Methods that proceed under milder conditions, such as using TMSCl in methanol at room temperature, have been reported to cause little racemization.[4]

    • Analytical Verification: The enantiomeric purity of the final product should be verified using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.[5][12]

Logical Flow for Minimizing Racemization

Racemization_Prevention cluster_synthesis Synthesis Strategy cluster_workup Work-up Protocol cluster_analysis Final Analysis start Start with Enantiopure (S)-2-Aminobutanoic Acid esterification Choose Mild Esterification (e.g., TMSCl/MeOH at RT) start->esterification acid_catalysis Maintain Strictly Acidic Conditions esterification->acid_catalysis avoid_base Avoid Basic Washes acid_catalysis->avoid_base low_temp Minimize Heat Exposure avoid_base->low_temp chiral_hplc Verify Enantiomeric Purity (Chiral HPLC) low_temp->chiral_hplc end Enantiopure Methyl (S)-2-aminobutanoate HCl chiral_hplc->end

Caption: Key steps to prevent racemization during synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group before esterification?

In many common procedures for synthesizing this compound, such as Fischer esterification with HCl or thionyl chloride in methanol, explicit protection of the amino group is not necessary.[4][8] The strongly acidic conditions protonate the amino group to form an ammonium salt, which effectively serves as an in situ protecting group, preventing it from participating in side reactions.[14] However, if the esterification were to be attempted under neutral or basic conditions, protection of the amino group would be essential to prevent side reactions like peptide bond formation.[15][16]

Q2: What is the role of the hydrochloride salt?

The hydrochloride salt serves several important functions. It enhances the stability of the compound by preventing the free amine from undergoing undesired reactions, such as oxidation or dimerization.[1] It also improves the handling characteristics of the product, often converting an oily free amine into a stable, crystalline solid.[1] Furthermore, the salt form can improve solubility in certain solvents.

Q3: Can I use other alcohols besides methanol for the esterification?

Yes, other alcohols can be used to synthesize different esters of 2-aminobutanoic acid. The principles of Fischer esterification remain the same. However, the reaction conditions, such as temperature and time, may need to be optimized for different alcohols due to variations in their reactivity and boiling points. For example, tert-butyl esters can be synthesized to enhance stability under acidic conditions.[1]

Q4: My reaction with thionyl chloride is very vigorous and difficult to control. What safety precautions should I take?

The reaction of thionyl chloride with alcohols is highly exothermic and releases toxic gases (HCl and SO₂).[6][17] It is crucial to perform this reaction in a well-ventilated fume hood. The thionyl chloride should be added slowly and dropwise to the cooled alcohol solution to control the reaction rate and temperature.[3] Having a base quench (like a sodium bicarbonate solution) ready in case of a spill is also a good safety practice. A Japanese patent highlights that uncontrolled reactions can lead to a rapid increase in temperature and sudden boiling, emphasizing the need for controlled addition.[6]

References

Strategies to improve the yield and purity of Methyl 2-aminobutanoate hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminobutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, is primarily achieved through the esterification of 2-aminobutanoic acid.[1][2] The choice of synthetic route can significantly impact the reaction's efficiency, yield, and the purity of the final product. The two most common and effective methods are the Fischer-Speier esterification and the use of thionyl chloride.

Key Synthetic Pathways
  • Fischer-Speier Esterification: This classic method involves reacting 2-aminobutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid.[3][4][5][6] The reaction is an equilibrium process, and strategies to drive it towards the product are essential.[4][6]

  • Thionyl Chloride (SOCl₂) Method: This is often a more efficient method for preparing amino acid esters.[7][8] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.[7][8] The formation of gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion.[9]

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start 2-Aminobutanoic Acid + Methanol Reagent Acid Catalyst (e.g., HCl, SOCl₂) Reaction Esterification Reaction (Reflux) Reagent->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Crude Crude Methyl 2-aminobutanoate hydrochloride (Oil/Solid) Evaporation->Crude Recrystallization Recrystallization (e.g., Ethanol/Diethyl Ether) Crude->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration FinalProduct Pure Methyl 2-aminobutanoate hydrochloride (Crystals) Filtration->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, work-up, and purification of this compound.

Problem 1: Low or No Product Yield

Q: I've followed the standard Fischer esterification protocol, but my yield is very low. What could be the problem?

A: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water.[4][5] Here are several factors to consider and troubleshoot:

  • Incomplete Reaction:

    • Cause: The equilibrium was not sufficiently shifted towards the product.

    • Solution:

      • Increase the amount of methanol: Using a large excess of methanol can drive the equilibrium forward according to Le Châtelier's principle.[3]

      • Ensure anhydrous conditions: Water can hydrolyze the ester product back to the carboxylic acid. Use anhydrous methanol and dry glassware.

      • Increase reaction time or temperature: Refluxing for a longer period (e.g., 18 hours) can help drive the reaction to completion.[10]

  • Ineffective Catalyst:

    • Cause: The acid catalyst may not be sufficiently active or present in an adequate amount.

    • Solution:

      • Switch to Thionyl Chloride: Thionyl chloride is often more effective as it reacts with methanol to form HCl in situ and the reaction byproducts (SO₂ and HCl gas) are removed, driving the reaction forward.[7][9]

      • Use Trimethylchlorosilane (TMSCl): TMSCl in methanol is another efficient system for this transformation and can lead to good to excellent yields.[2]

Problem 2: Product is an Oil and Won't Solidify

Q: After removing the solvent, my product is a persistent oil and I can't get it to crystallize. How can I induce solidification?

A: The hydrochloride salt of Methyl 2-aminobutanoate can sometimes be obtained as an oil, which can be challenging to handle and purify. This can be due to residual solvent or impurities.

  • Residual Solvent:

    • Cause: Trace amounts of methanol or water can prevent crystallization.

    • Solution:

      • Azeotropic Removal of Water: Co-evaporate the oily product with a solvent like toluene on a rotary evaporator to remove residual water.

      • High Vacuum Drying: Dry the oil under high vacuum for an extended period to remove all volatile solvents.

  • Inducing Crystallization:

    • Cause: The product may require specific conditions to nucleate and crystallize.

    • Solution:

      • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. This can create nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

      • Trituration: Add a non-solvent in which the product is insoluble (e.g., cold diethyl ether or hexane), and vigorously stir or sonicate the mixture. This can cause the product to precipitate as a solid.

Problem 3: Product Purity is Low After Recrystallization

Q: I've recrystallized my product, but NMR/GC analysis still shows significant impurities. What are the likely side products and how can I remove them?

A: Low purity can result from side reactions during the esterification or incomplete removal of starting materials.

  • Common Side Products:

    • Diketopiperazines: Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, especially under neutral or basic conditions, or upon prolonged heating.[11]

    • Unreacted 2-Aminobutanoic Acid: Due to its zwitterionic nature, the starting amino acid can be difficult to fully dissolve and react.[12]

  • Improving Purity:

    • Optimize Recrystallization:

      • Solvent System: A common and effective solvent system for recrystallization is ethanol/diethyl ether.[1] Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until the solution becomes cloudy. Then, allow it to cool slowly.

      • Avoid Overheating: Prolonged heating during dissolution for recrystallization can promote side reactions.

    • Alternative Purification:

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. However, the hydrochloride salt may be challenging to run on silica. It may be necessary to neutralize the salt to the free amine, perform chromatography, and then reform the hydrochloride salt.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Synthesis Issue LowYield Low Yield Start->LowYield OilyProduct Oily Product Start->OilyProduct LowPurity Low Purity Start->LowPurity Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous Water present? ExcessMeOH Use Large Excess of Methanol LowYield->ExcessMeOH Equilibrium issue? UseSOCl2 Switch to SOCl₂ Method LowYield->UseSOCl2 Catalyst ineffective? HighVac Dry Under High Vacuum OilyProduct->HighVac Residual solvent? Triturate Triturate with Non-Solvent OilyProduct->Triturate Crystallization fails? Seed Seed with a Crystal OilyProduct->Seed Have pure crystals? OptimizeRecryst Optimize Recrystallization (Ethanol/Ether) LowPurity->OptimizeRecryst Recrystallization ineffective? CheckSideRxns Analyze for Diketopiperazines LowPurity->CheckSideRxns Identify impurities ColumnChrom Consider Column Chromatography LowPurity->ColumnChrom Recrystallization fails?

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group during esterification?

A1: For simple esterifications like this, protecting the amino group is generally not necessary.[13] In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺), which protects it from acting as a nucleophile and participating in side reactions.[7]

Q2: What is the best way to monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is a convenient way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material (2-aminobutanoic acid) from the product (Methyl 2-aminobutanoate). The starting amino acid will typically have a much lower Rf value than the ester product. Staining with ninhydrin can help visualize the spots.

Q3: Can I use sulfuric acid instead of HCl or thionyl chloride?

A3: Yes, sulfuric acid can be used as a catalyst for Fischer esterification.[3][12] However, it can sometimes lead to charring or other side reactions, and the work-up can be more complex due to the need to neutralize the strong, non-volatile acid. The use of HCl (either from a cylinder, generated in situ from acetyl chloride or thionyl chloride) is generally cleaner.[8][14]

Q4: What are the optimal conditions for recrystallization?

A4: A widely reported and effective method for recrystallizing this compound is using a mixture of ethanol and diethyl ether.[1] The crude product is dissolved in a minimum amount of hot ethanol, and then diethyl ether is added slowly until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Q5: What analytical techniques are recommended for purity assessment?

A5: The purity of the final product should be assessed by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester and can reveal the presence of impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for determining the chemical purity of the product.[15][16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for the racemic mixture is around 150°C.[1]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This is often the preferred method due to its efficiency.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobutanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Addition of Thionyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours, or stir at room temperature for 18 hours.[7][10] The reaction mixture should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an ethanol/diethyl ether mixture.[1]

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: While the ethanol solution is still warm, slowly add diethyl ether with swirling until the solution just begins to turn cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary Table
MethodReagentsTypical YieldPurity (LCMS)Reference
Fischer (HCl)2-Aminobutanoic acid, MeOH, HCl82%>95%[1]
Thionyl Chloride2-Aminobutanoic acid, MeOH, SOCl₂85%>95%[1]
TMSCl2-Aminobutanoic acid, MeOH, TMSClGood to Excellent>95%[2]

V. References

  • This compound | 7682-18-0 | Benchchem. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Technical Support Center: Synthesis of Amino Alcohols. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Elias, W. C., et al. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from --INVALID-LINK--

  • Preparation of (s)-2-aminobutyric acid. (2010). Google Patents. Retrieved from --INVALID-LINK--

  • What are different ways to convert Amino Acid carboxylic acid into ester? (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Protecting group. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Lee, W. (2019). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4). Retrieved from --INVALID-LINK--

  • Method for producing amino acid ester hydrochloride. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from --INVALID-LINK--

  • Reactions of Amino Acids. (2021). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Carboxyl protecting groups. (n.d.). GCW Gandhi Nagar Jammu. Retrieved from --INVALID-LINK--

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from --INVALID-LINK--

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Waldmann, H., & Kunz, H. (1998). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 63(25), 9234-9243. Retrieved from --INVALID-LINK--

  • Esterification of Glycine. (2020). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE. Retrieved from --INVALID-LINK--

  • Tabacchi, G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Kadir, M. A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(12), 10437-10448. Retrieved from --INVALID-LINK--

  • (S)-Methyl 2-aminobutanoate hydrochloride. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Experiment 10: Fischer Esterification. (n.d.). Retrieved from --INVALID-LINK--

  • Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2016). CrystEngComm. Retrieved from --INVALID-LINK--

  • Fischer Esterification. (n.d.). Retrieved from --INVALID-LINK--

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved from --INVALID-LINK--

  • Reactions of Amino Acids: Esterification. (2024). Pearson. Retrieved from --INVALID-LINK--

  • Preparation method of L-2-aminobutanamide hydrochloride. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Analytical strategies for the determination of amino acids: Past, present and future trends. (2025). Retrieved from --INVALID-LINK--

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing. Retrieved from --INVALID-LINK--

  • Amino Acid Analysis Methods. (n.d.). Creative Proteomics. Retrieved from --INVALID-LINK--

  • Preparation and use of amino acid chelated hydroxy copper chloride crystal. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Amino Acid Analysis. (n.d.). Agilent. Retrieved from --INVALID-LINK--

  • Amino Acid Synthesis by Leverage the Gabriel Synthesis. (2020). YouTube. Retrieved from --INVALID-LINK--

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis of Amino Acids. (n.d.). MedLife Mastery. Retrieved from --INVALID-LINK--

  • Methyl (R)-2-aminobutanoate hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

References

Addressing inconsistencies in NMR spectra of synthesized Methyl 2-aminobutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing inconsistencies in the Nuclear Magnetic Resonance (NMR) spectra of synthesized Methyl 2-aminobutanoate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in interpreting NMR data for this compound. Here, we will delve into common issues, their underlying causes, and provide systematic troubleshooting strategies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows more peaks than expected. What are the likely causes?

A1: The presence of unexpected peaks in your 1H NMR spectrum can arise from several sources. A systematic approach is crucial to pinpoint the exact cause.

  • Impurities: The most common reason for extra signals is the presence of impurities. These can include unreacted starting materials (e.g., 2-aminobutanoic acid), residual solvents from the reaction or purification steps (e.g., methanol, ethanol, ethyl acetate), or byproducts from the synthesis.[1][2] For instance, incomplete esterification will result in peaks corresponding to the starting amino acid.

  • Diastereomers: If your synthesis starts from a racemic or diastereomerically enriched precursor, the final product may exist as a mixture of diastereomers. Diastereomers are chemically distinct and will generally have different NMR spectra, leading to a doubling of peaks for some or all protons.[3][4]

  • Enantiomers and Chiral Environment: While enantiomers have identical NMR spectra in an achiral solvent, the presence of a chiral impurity or the use of a chiral solvent can induce diastereomeric interactions, causing separate signals for the enantiomers, a phenomenon known as self-induced diastereomeric anisochrony.[3]

  • Degradation: this compound can be susceptible to hydrolysis, especially if exposed to moisture, which would lead to the formation of 2-aminobutanoic acid and methanol, each with its own characteristic NMR signals.

Q2: The chemical shifts (δ) in my spectrum don't match the literature values. Why might this be?

A2: Discrepancies in chemical shifts are a common issue and can be attributed to several experimental variables.

  • Solvent Effects: The choice of deuterated solvent significantly influences the chemical shifts of protons, particularly those attached to or near polar functional groups like the ammonium (-NH3+) and ester (-COOCH3) groups. For example, the ammonium protons can appear at δ ~8-9 ppm in DMSO-d6 and may show broadening.[2] Comparing spectra recorded in different solvents (e.g., D2O, CD3OD) can be a useful diagnostic tool.[1]

  • Concentration: The concentration of the NMR sample can affect chemical shifts due to intermolecular interactions. More concentrated samples may exhibit shifts that differ from those reported in the literature, which are often recorded at a specific concentration.[1]

  • pH: The protonation state of the amine and carboxylic acid (if present as an impurity) is highly dependent on the pH of the solution. Any variation in the acidity of the NMR sample can lead to significant changes in the chemical shifts of nearby protons.

  • Temperature: Temperature can influence molecular conformations and intermolecular hydrogen bonding, which in turn can affect chemical shifts. Running the NMR at a different temperature than the reference data can cause slight variations.

Q3: The peaks in my spectrum are broad, making interpretation difficult. What can I do to improve the resolution?

A3: Peak broadening in an NMR spectrum can obscure important coupling information and make integration unreliable. Several factors can contribute to this issue.[1]

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp NMR signals. If the peaks are generally broad and asymmetric, reshimming the spectrometer is the first step.

  • Sample Insolubility or Precipitation: If the compound is not fully dissolved or begins to precipitate in the NMR tube, it will lead to a non-homogeneous sample and significant peak broadening.[5][6] Ensure your sample is completely dissolved and filter it if necessary to remove any suspended particles.[5][7]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. These can be introduced from glassware or reagents.

  • Chemical Exchange: Protons that are undergoing chemical exchange on a timescale similar to the NMR experiment will appear as broad signals. The ammonium protons (-NH3+) are a classic example. Adding a drop of D2O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signal and potentially sharpening adjacent peaks.[1]

Troubleshooting Guides

Guide 1: Identifying and Eliminating Impurities

This guide provides a systematic workflow for diagnosing and removing impurities that may be affecting your NMR spectrum.

Troubleshooting Workflow for Impurity Identification

Caption: Workflow for identifying and removing impurities.

Step-by-Step Protocol for Impurity Identification:
  • Analyze the 1H NMR Spectrum:

    • Integration: Check the integration of all peaks. The ratio of integrals should correspond to the number of protons in this compound. Discrepancies suggest the presence of other species.[8]

    • Chemical Shift: Compare the chemical shifts of unexpected peaks to tables of common NMR solvents and impurities.[1]

  • Confirm the Presence of Starting Materials:

    • Obtain a 1H NMR spectrum of your starting material (2-aminobutanoic acid) under the same conditions.

    • Overlay this spectrum with your product spectrum to identify any overlapping peaks.

  • Utilize 2D NMR for Structural Elucidation of Byproducts:

    • If significant, unknown peaks remain, perform 2D NMR experiments like COSY and HSQC.[9][10]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

  • Purification:

    • If impurities are confirmed, re-purify your sample. Recrystallization from a suitable solvent system (e.g., methanol/ether) is often effective for removing minor impurities.[2] Column chromatography may be necessary for more complex mixtures.

Guide 2: Addressing Issues Arising from Stereochemistry

The chiral center at the α-carbon of this compound can lead to complex NMR spectra if more than one stereoisomer is present.[11]

Troubleshooting Workflow for Stereochemical Inconsistencies

Caption: Workflow for troubleshooting stereochemical issues.

Step-by-Step Protocol for Stereochemical Analysis:
  • Assess the Stereochemistry of Starting Materials:

    • Confirm the enantiomeric or diastereomeric purity of your starting 2-aminobutanoic acid using a suitable analytical technique, such as chiral HPLC.

  • Analyze for Diastereomers:

    • If your synthesis could have produced diastereomers, carefully examine the 1H and 13C NMR spectra for doubled sets of peaks. The integration of these doubled peaks will correspond to the ratio of the diastereomers.[12]

  • Use of Chiral Solvating Agents or Shift Reagents:

    • To determine enantiomeric purity, derivatization with a chiral agent or the use of a chiral solvating agent can be employed.[13][14][15] For example, reaction with Mosher's acid chloride followed by 1H or 19F NMR analysis can allow for the quantification of each enantiomer.[13]

    • Alternatively, recording the spectrum in the presence of a chiral solvating agent can induce chemical shift differences between the enantiomers.[15]

Guide 3: Optimizing NMR Sample Preparation and Acquisition Parameters

Proper sample preparation and the correct choice of NMR parameters are fundamental to obtaining a high-quality spectrum.

Data on Sample Preparation and Common Solvents
ParameterRecommendationRationale
Sample Concentration 5-25 mg for 1H NMR; 50-100 mg for 13C NMR[16]Balances signal-to-noise with potential for peak broadening at high concentrations.[6]
Solvent Volume 0.6-0.7 mL[16]Ensures the sample fills the detection region of the NMR coil for optimal shimming and sensitivity.[5]
Filtration Filter sample if any solid particles are visible[5][7]Suspended solids degrade magnetic field homogeneity, leading to broad lines.[5]
Choice of Solvent DMSO-d6, D2O, CD3ODThe choice depends on solubility and the need to observe or exchange labile protons. DMSO-d6 often allows for the observation of NH3+ protons.[2]
Experimental Protocol: D2O Exchange for Identifying Labile Protons
  • Acquire a standard 1H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube for about a minute to ensure thorough mixing.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the -NH3+ protons should decrease in intensity or disappear entirely in the second spectrum.[1] This confirms its assignment and can help simplify the spectrum.

References

Challenges in the purification of Methyl 2-aminobutanoate hydrochloride and how to overcome them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-aminobutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure you achieve the desired purity and yield for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Such as 2-aminobutanoic acid.

  • Side-Reaction Products: Direct esterification can lead to the formation of methyl 2-oxobutanoate[1].

  • Residual Solvents: From the reaction and workup steps (e.g., methanol, ethanol, diethyl ether, dioxane)[1][2].

  • Excess Acid: Residual hydrochloric acid from the salt formation step.

  • Di-peptides: Self-condensation of the amino acid ester can lead to the formation of di-peptide impurities, especially during prolonged heating or in the free base form.

Q2: My final product is a sticky oil instead of a crystalline solid. What could be the cause?

A2: The inability to obtain a crystalline solid is a frequent issue and can be attributed to several factors:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. Oily byproducts are particularly problematic.

  • Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.

  • Hygroscopic Nature: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, leading to an oily appearance. Ensure all handling is done under anhydrous conditions.

  • Incorrect Solvent System for Crystallization: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of your specific compound.

Q3: What is the best method to remove the hydrochloride to obtain the free amine?

A3: To obtain the free Methyl 2-aminobutanoate, you can neutralize the hydrochloride salt with a base. A classic and effective procedure involves dissolving the salt in a suitable solvent like dichloromethane (DCM) or diethyl ether and washing with a basic aqueous solution such as saturated sodium bicarbonate or potassium carbonate[3]. Subsequent extraction of the aqueous layer with an organic solvent, followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4) and solvent evaporation will yield the free amine[3]. It is crucial to handle the free amine at low temperatures as it is less stable than its hydrochloride salt and prone to self-condensation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis
  • Symptom: NMR or HPLC analysis of the crude product shows significant impurities.

  • Possible Cause: Incomplete reaction or formation of side products during synthesis. For example, direct esterification may result in the formation of methyl 2-oxobutanoate[1].

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting parameters such as reaction time, temperature, and stoichiometry of reagents.

    • Purification Strategy: Employ a suitable purification method post-synthesis. Recrystallization is often the most effective method for removing common impurities.

Problem 2: Difficulty with Recrystallization
  • Symptom: The compound oils out or fails to crystallize from the chosen solvent system.

  • Possible Cause:

    • The solvent system is not optimal for your compound's solubility profile.

    • The solution is supersaturated to a point where oiling out is favored over crystallization.

    • The presence of impurities is inhibiting crystal lattice formation.

  • Solution:

    • Systematic Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Common systems for amino acid ester hydrochlorides include ethanol/diethyl ether and methanol/diethyl ether[1][2].

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature and then in a refrigerator or ice bath. Rapid cooling can promote oiling out.

    • Seeding: Introduce a small crystal of pure product to the cooled, supersaturated solution to induce crystallization.

    • Pre-purification: If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

Problem 3: Product is Hygroscopic and Difficult to Handle
  • Symptom: The purified solid quickly becomes sticky or liquefies upon exposure to air.

  • Possible Cause: this compound is inherently hygroscopic.

  • Solution:

    • Work under Anhydrous Conditions: Perform the final filtration and drying steps in a dry atmosphere (e.g., under a stream of nitrogen or in a glove box).

    • Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating, to remove any absorbed water and residual solvents.

    • Storage: Store the purified compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent or under an inert atmosphere.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvents should be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot anhydrous ethanol. Stir continuously until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Slowly add anhydrous diethyl ether to the hot ethanolic solution until a slight turbidity persists. If too much ether is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.

Materials:

  • Purified this compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over time (e.g., to 95% over 20 minutes).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°CSolubility at Boiling PointNotes
WaterVery soluble[1]Very solubleNot ideal for recrystallization due to high solubility at low temperatures.
MethanolSolubleVery solubleCan be used as the primary solvent in a solvent/anti-solvent recrystallization.
EthanolSparingly solubleSolubleA good candidate for single-solvent or multi-solvent recrystallization[1].
IsopropanolSparingly solubleSolubleSimilar to ethanol, can be effective for recrystallization.
DichloromethaneSlightly solubleSolubleUseful for extractions of the free base[3].
Diethyl EtherInsolubleInsolubleCommonly used as an anti-solvent to induce crystallization[2].
HexaneInsolubleInsolubleCan be used for washing to remove nonpolar impurities.
DioxaneSolubleVery solubleCan be used in synthesis and may need to be removed during purification[1].

Visualizations

Diagram 1: General Workflow for Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude Methyl 2-aminobutanoate HCl Recrystallization Recrystallization (e.g., Ethanol/Ether) Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Alternative for Oily Products Purity_Check Purity Check (NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If impure Drying Drying under Vacuum Purity_Check->Drying If pure Storage Store under Inert Atmosphere Drying->Storage Crystallization_Troubleshooting Start Product Fails to Crystallize or Oils Out Check_Purity Is the crude product of reasonable purity? Start->Check_Purity High_Impurity High level of impurities detected. Check_Purity->High_Impurity No Solvent_Screen Is the solvent system optimized? Check_Purity->Solvent_Screen Yes Pre_Purify Perform pre-purification (e.g., silica plug filtration). High_Impurity->Pre_Purify Reattempt_Crystallization Re-attempt crystallization. Pre_Purify->Reattempt_Crystallization Reattempt_Crystallization->Start If still fails Perform_Solvent_Screening Perform systematic solvent screening. Solvent_Screen->Perform_Solvent_Screening No Cooling_Rate Is the cooling rate slow? Solvent_Screen->Cooling_Rate Yes Perform_Solvent_Screening->Reattempt_Crystallization Slow_Cooling Ensure slow cooling. Cooling_Rate->Slow_Cooling No Seeding Have you tried seeding? Cooling_Rate->Seeding Yes Slow_Cooling->Reattempt_Crystallization Add_Seed_Crystal Add a seed crystal. Seeding->Add_Seed_Crystal No Success Crystals Formed Seeding->Success Yes Add_Seed_Crystal->Reattempt_Crystallization

References

Identifying and removing impurities from a crude Methyl 2-aminobutanoate hydrochloride sample.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-aminobutanoate hydrochloride

Welcome to the technical support center for the purification and analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm and my IR spectrum has a broad peak from 2500-3300 cm⁻¹. What is this impurity?

A1: These signals strongly indicate the presence of unreacted 2-aminobutanoic acid starting material. The broad singlet in the ¹H NMR is characteristic of a carboxylic acid proton. In the infrared (IR) spectrum, the O-H stretch of a carboxylic acid appears as a very broad band in this region. This impurity arises from incomplete esterification during the synthesis.

  • Causality: The Fischer esterification reaction is an equilibrium process. If reaction times are too short, the temperature is too low, or there is insufficient acid catalyst, the equilibrium will not fully favor the ester product, leaving a significant amount of the starting carboxylic acid.

  • Verification: Compare the integration of the impurity peak in the NMR with the product's characteristic peaks, such as the methyl ester singlet around 3.7 ppm, to quantify the extent of the impurity.[1]

  • Removal Strategy: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester hydrochloride remains in the organic phase. Alternatively, recrystallization is often sufficient if the impurity level is low.

Q2: After my recrystallization attempt, the product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing.[2][3] This is common when the melting point of the solute is lower than the boiling point of the solvent or when the concentration of impurities is very high, causing a significant melting point depression.[2]

  • Causality & Solutions:

    • Cooling Rate is Too Fast: Rapid cooling does not provide enough time for the ordered lattice structure of a crystal to form.[4] Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[3][5]

    • Solvent Choice: The boiling point of your solvent may be too high. Choose a solvent or solvent system with a lower boiling point.

    • High Impurity Load: A large amount of impurity can prevent crystallization.[2] Consider a preliminary purification step like a quick filtration through a silica plug or an acid-base wash before attempting recrystallization.

    • Supersaturation: The solution may be supersaturated.[2][6] Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a "seed crystal" of pure product.[4][6]

    • Re-dissolve and Adjust: If oiling occurs, re-heat the solution to re-dissolve the oil, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool more slowly.[2][4]

Q3: My recrystallization resulted in a very low yield (<30%). What are the likely causes?

A3: A low yield is one of the most common issues in recrystallization and can usually be traced to a few key procedural steps.[4][5][6]

  • Causality & Solutions:

    • Excessive Solvent: This is the most frequent cause.[2][6] Using too much hot solvent to dissolve the crude product means that a large amount of the desired compound will remain dissolved in the mother liquor even after cooling. The goal is to create a saturated solution at high temperature. Remedy: If you have already filtered your crystals, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.[2]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (if performed), significant product loss can occur.[3] Remedy: Use a pre-heated funnel and filter the hot solution quickly.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve a portion of your purified product.[5][6] Remedy: Always use a minimal amount of ice-cold solvent for washing.

Q4: I see multiple spots on my TLC plate after purification. How do I choose a better purification strategy?

A4: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your sample is still a mixture. The choice of the next step depends on the nature of these impurities.

  • Strategy Selection:

    • Different Recrystallization Solvent System: If recrystallization failed, the solvent system was likely not optimal. The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] Experiment with different solvent pairs, such as ethanol/diethyl ether or methanol/chloroform.[1][7] A good starting point is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy, then add a drop of the good solvent to clarify before cooling.

    • Column Chromatography: If impurities have similar polarities to your product, making recrystallization difficult, column chromatography is the preferred method for separation.[8] Use TLC to screen for an appropriate eluent system that gives good separation between your product spot and the impurity spots.

    • Preparative HPLC: For achieving very high purity, especially for separating closely related impurities or enantiomers, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique.[9][10]

Workflow for Purification and Analysis

The following diagram outlines a systematic approach to purifying and verifying the purity of a crude this compound sample.

G cluster_start Initial State cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Purity Verification cluster_end Final Product crude Crude Sample analysis1 Characterize Impurities (¹H NMR, TLC, IR) crude->analysis1 decision Select Method analysis1->decision recryst Recrystallization decision->recryst Impurities have different solubility chrom Column Chromatography decision->chrom Impurities have similar polarity analysis2 Assess Purity (NMR, MP, HPLC/GC) recryst->analysis2 chrom->analysis2 pure Pure Product (>98%) analysis2->pure Purity OK fail Impure (Repeat Purification) analysis2->fail Purity Not OK fail->decision Re-evaluate Method

Caption: A logical workflow for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in a sample of this compound synthesized via Fischer esterification?

A: The impurity profile depends on the specific synthetic route, but for a typical Fischer esterification using 2-aminobutanoic acid, methanol, and an acid catalyst (like HCl or thionyl chloride), common impurities include:

  • Unreacted 2-aminobutanoic acid: Due to the reaction equilibrium.

  • Water: Can hydrolyze the ester product back to the starting material.

  • Di- or Polypeptides: Small amounts of self-condensation products of the starting amino acid.

  • Unreacted Thionyl Chloride/Sulfur Dioxide: If thionyl chloride is used as the catalyst/reagent.[8][11]

  • Residual Solvents: From the reaction or workup (e.g., methanol, diethyl ether).

Q: Which solvent system is best for the recrystallization of this compound?

A: A mixture of a polar solvent and a non-polar solvent is typically effective. A commonly cited and effective system is Ethanol/Diethyl Ether .[1] The compound is soluble in the polar alcohol (ethanol) when hot and much less soluble when cold. The non-polar diethyl ether is added as an "anti-solvent" to reduce the overall polarity of the mixture, thereby inducing precipitation of the polar salt upon cooling. Other potential systems include methanol/chloroform or isopropanol/hexane.[7][12]

Solvent SystemRole of Each SolventTypical Procedure
Ethanol / Diethyl Ether Ethanol: Solubilizes the compound when hot. Diethyl Ether: Acts as an anti-solvent to decrease solubility upon cooling.Dissolve the crude solid in a minimum amount of hot ethanol. Add diethyl ether dropwise until the solution becomes faintly cloudy. Add a few drops of ethanol to clarify, then allow to cool slowly.
Methanol / Dichloromethane (DCM) Methanol: Good solvent. DCM: Co-solvent, can help solubilize less polar impurities.Dissolve in a minimal amount of hot methanol. If impurities remain, a small amount of DCM can be added. Cool slowly.

Q: What analytical techniques are essential for confirming the purity and identity of the final product?

A: A combination of techniques should be used for comprehensive characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. It allows for the identification of the product's characteristic signals and the detection of proton- or carbon-containing impurities.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point is a strong indicator of impurities.

  • FTIR Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the ammonium (N-H) stretches.[1]

  • HPLC or GC: These chromatographic techniques are excellent for quantifying purity by separating the main component from trace impurities.[10][13][14] Gas chromatography (GC) can be particularly useful for assessing the purity of volatile esters like this one.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

References

Best practices for the storage and handling of Methyl 2-aminobutanoate hydrochloride to maintain its integrity.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and troubleshooting of Methyl 2-aminobutanoate hydrochloride (CAS No: 7682-18-0, 56545-22-3). Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Section 1: Storage & Stability FAQs

This section addresses the most common questions regarding the proper storage of this compound to prevent degradation and ensure its long-term stability.

Q1: What are the ideal long-term storage conditions for this compound?

The integrity of the compound is directly linked to its storage environment. It is stable when stored correctly, but susceptible to degradation otherwise.[1] The recommended conditions are summarized below.

ParameterRecommendationRationale & Causality
Temperature Store at 2-8°C (Refrigerated).Low temperatures slow down potential degradation pathways, including hydrolysis and oxidation, ensuring maximum shelf-life.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]The amine group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Keep in a tightly sealed, opaque container.[1][2]Prevents exposure to atmospheric moisture and light. Hydrochloride salts are often hygroscopic (absorb moisture from the air).[2][4]
Location Store in a cool, dry, and well-ventilated area.[2]This minimizes the risk of accidental exposure to moisture and incompatible substances.

Q2: You mentioned the compound is hygroscopic. Why is it so critical to protect it from moisture?

Protecting this compound from moisture is paramount for two primary reasons:

  • Physical Integrity : As a hygroscopic salt, it readily absorbs water from the atmosphere.[2][4] This leads to clumping and makes accurate weighing and handling difficult. In severe cases, the solid can become a sticky syrup, rendering it unusable.[5]

  • Chemical Integrity : The presence of water can initiate the hydrolysis of the methyl ester group, converting it back to the parent amino acid (2-aminobutanoic acid) and methanol. This contamination compromises the purity of your starting material and will lead to failed reactions or the formation of unintended byproducts.

The diagram below illustrates the primary degradation pathway initiated by moisture.

G cluster_main Moisture-Induced Degradation M2AH Methyl 2-aminobutanoate HCl (Stable Solid) H2O H₂O (Atmospheric Moisture) M2AH->H2O Exposure Hydrolysis Ester Hydrolysis (Chemical Degradation) M2AH->Hydrolysis Clumped Clumped/Sticky Solid (Physical Degradation) H2O->Clumped Hygroscopic Absorption H2O->Hydrolysis Products 2-Aminobutanoic Acid HCl + Methanol (Impurity) Hydrolysis->Products Results in

Caption: Key degradation pathways for Methyl 2-aminobutanoate HCl upon moisture exposure.

Q3: I left the container open on the bench for thirty minutes. Is the product still usable?

This depends on the ambient humidity. While brief exposure is not ideal, the material may still be usable if it has not visibly changed (i.e., it is still a free-flowing powder).

Self-Validation Protocol:

  • Visual Inspection: Check for any clumping or a sticky appearance. If observed, the compound has absorbed significant moisture.

  • Drying: If clumping is minimal, you can attempt to dry the material under high vacuum in a desiccator containing a strong drying agent (e.g., P₂O₅) for several hours.

  • Purity Check (Recommended): The most trustworthy approach is to verify the purity via analytical methods like NMR or LC-MS before use. This will confirm if significant hydrolysis has occurred.

Section 2: Handling & Personal Safety

Proper handling techniques are essential to protect both the researcher and the chemical's integrity.

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

According to safety data sheets, this compound is an irritant that can cause skin, eye, and respiratory irritation.[6][7] Therefore, the following PPE is required:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[1][2]

  • Body Protection: A standard laboratory coat.[1]

  • Respiratory Protection: When handling significant quantities or if dust generation is unavoidable, use a NIOSH-approved respirator.[1][2]

Q5: How can I minimize dust generation when weighing the compound?

Avoiding dust formation is a key safety precaution to prevent inhalation.[1][2]

  • Work in a Ventilated Space: Always handle the solid material in a chemical fume hood or a ventilated balance enclosure.[3]

  • Gentle Handling: Do not pour the powder from a height. Use a spatula to gently transfer the solid.

  • Clean Spills Immediately: Use dry cleanup procedures (gently sweep or vacuum) to clean any spills without creating airborne dust.[2]

Q6: What is the correct procedure for cleaning up a small spill?

For minor spills, follow these steps:

  • Ensure the area is well-ventilated and you are wearing appropriate PPE.[2]

  • Avoid generating dust. Gently sweep up the solid material and place it into a suitable, sealed container for disposal.[1][2]

  • Wipe the area with a damp cloth to remove any remaining residue.

  • Dispose of the waste and contaminated materials in accordance with local, state, and federal regulations.[3]

Section 3: Experimental Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in experiments.

Q7: My reaction (e.g., peptide coupling, acylation) is failing or giving very low yields. Could the starting material be the problem?

Yes, this is a very common issue. The problem often lies not in the compound's purity, but in its chemical state. This compound is a salt. The amine group is protonated (-NH₃⁺), which makes it non-nucleophilic and unreactive in many standard reactions that require a free amine (-NH₂).

Causality: For the amine to act as a nucleophile and attack an electrophile (like an activated carboxylic acid in peptide coupling), it must first be deprotonated to its neutral, free amine form.[8][9] Simply mixing the hydrochloride salt with your reagents will likely result in reaction failure.

Q8: How do I correctly prepare the free amine from the hydrochloride salt for my reaction?

You must perform a neutralization (deprotonation) step before proceeding with your reaction. This is typically done by adding a base to liberate the free amine, which can then be extracted into an organic solvent.

Standard Deprotonation & Extraction Protocol:

  • Dissolution: Dissolve the this compound in water or a biphasic mixture of water and a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • Neutralization: Cool the solution in an ice bath (0°C). Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring.[8] Monitor the pH of the aqueous layer with pH paper; continue adding base until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with your chosen organic solvent.[8]

  • Drying & Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Validation: The resulting oil or solid is the free amine (Methyl 2-aminobutanoate). It is highly recommended to use this material immediately, as free amines are generally less stable than their hydrochloride salts.

The workflow for this critical experimental step is visualized below.

G cluster_workflow Workflow: HCl Salt to Free Amine Conversion start Start: Methyl 2-aminobutanoate HCl dissolve 1. Dissolve in H₂O / Organic Solvent (e.g., DCM) start->dissolve cool 2. Cool to 0°C (Ice Bath) dissolve->cool neutralize 3. Add Base (e.g., aq. NaHCO₃) until pH 8-9 cool->neutralize extract 4. Extract with Organic Solvent (3x) neutralize->extract dry 5. Dry Combined Organic Layers (e.g., Na₂SO₄) extract->dry concentrate 6. Filter & Concentrate (Rotary Evaporator) dry->concentrate end Product: Free Amine (Use Immediately) concentrate->end

Caption: A step-by-step workflow for the neutralization of the hydrochloride salt to yield the reactive free amine.

References

Validation & Comparative

Methyl 2-aminobutanoate hydrochloride vs. Ethyl 2-aminobutanoate hydrochloride in peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Methyl and Ethyl 2-Aminobutanoate Hydrochloride in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, purity, and overall success of peptide synthesis. Among the myriad of choices for protecting the C-terminus of an amino acid, simple alkyl esters like methyl and ethyl esters remain a staple, particularly in solution-phase synthesis. This guide provides an in-depth comparison of two such building blocks: Methyl 2-aminobutanoate hydrochloride and Ethyl 2-aminobutanoate hydrochloride .

While direct, head-to-head comparative studies on these specific hydrochloride salts are not extensively published, this guide synthesizes field-proven insights and established principles of organic chemistry to provide a robust comparison of their performance in peptide synthesis. We will delve into the nuances of their reactivity, steric profiles, and deprotection kinetics, supported by detailed experimental protocols.

I. At a Glance: Key Physicochemical Properties

Before delving into their performance in peptide synthesis, a brief overview of the physical and chemical properties of the two compounds is warranted.

PropertyThis compoundEthyl 2-aminobutanoate hydrochloride
Molecular Formula C₅H₁₂ClNO₂[1]C₆H₁₄ClNO₂
Molecular Weight 153.61 g/mol [1]167.63 g/mol
General Description The hydrochloride salt of the methyl ester of 2-aminobutanoic acid.The hydrochloride salt of the ethyl ester of 2-aminobutanoic acid.
Typical Use As a building block in solution-phase peptide synthesis for the introduction of a 2-aminobutanoate residue with a protected C-terminus.[2]Similar to the methyl ester, used as a building block in solution-phase peptide synthesis.

II. Performance in Peptide Synthesis: A Comparative Analysis

The choice between a methyl and an ethyl ester for C-terminal protection can have subtle but significant implications for the peptide synthesis workflow. The primary differences arise from the steric and electronic properties of the methyl versus the ethyl group.

Coupling Efficiency and Steric Hindrance

The initial and arguably most crucial step is the coupling of the N-protected amino acid to the free amino group of the 2-aminobutanoate ester. The hydrochloride salt must first be neutralized in situ to liberate the nucleophilic amine.

  • This compound : The smaller methyl group presents minimal steric hindrance around the ester carbonyl. This can be advantageous, potentially leading to faster and more complete coupling reactions, especially when coupling bulky N-protected amino acids.

  • Ethyl 2-aminobutanoate hydrochloride : The ethyl group is slightly larger than the methyl group, introducing a modest increase in steric bulk. While this difference is often negligible for many standard couplings, it could potentially slow down the reaction rate or lead to incomplete coupling when sterically demanding amino acids are involved.

It is a well-established principle that increased steric hindrance can impede the approach of the activated carboxyl group to the amine nucleophile, potentially reducing reaction rates and yields.

Racemization Propensity

Racemization of the chiral center (the α-carbon) is a significant concern in peptide synthesis, as it can lead to the formation of diastereomeric peptides that are often difficult to separate. The risk of racemization is highest during the activation of the N-protected amino acid.[3][4]

While the choice of ester on the incoming nucleophile (the 2-aminobutanoate) is not the primary determinant of racemization of the activated amino acid, the overall reaction conditions, including the choice of base for neutralization, play a crucial role. The use of sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) is generally preferred over less hindered bases like triethylamine (TEA) to minimize side reactions, including racemization.[3]

There is no direct evidence to suggest a significant difference in the propensity for racemization of the incoming N-protected amino acid based on whether a methyl or ethyl ester is used on the C-terminal amino acid. However, any factor that slows down the desired coupling reaction could potentially allow more time for side reactions like racemization to occur. Therefore, the slightly faster reaction kinetics anticipated with the less hindered methyl ester could be a minor advantage in this regard.

Deprotection (Saponification)

Following the successful synthesis of the peptide chain, the C-terminal ester protecting group is typically removed by saponification (base-catalyzed hydrolysis).

  • Methyl Esters : Generally, methyl esters are hydrolyzed more rapidly than ethyl esters under basic conditions. This is attributed to the lower steric hindrance around the carbonyl carbon, allowing for easier nucleophilic attack by the hydroxide ion.

  • Ethyl Esters : The slightly greater steric bulk of the ethyl group can lead to a slower rate of saponification compared to the methyl ester.

This difference in hydrolysis rates is a general trend observed in organic chemistry. While often not a significant operational difference in a laboratory setting, the faster deprotection of the methyl ester could be a consideration for optimizing reaction times.

Solubility

The solubility of the amino acid ester hydrochloride in the chosen reaction solvent is crucial for achieving a homogeneous reaction mixture and ensuring efficient coupling. Common solvents for solution-phase peptide synthesis include dichloromethane (DCM) and N,N-dimethylformamide (DMF).

  • This compound : Generally expected to have slightly higher polarity and potentially better solubility in more polar solvents compared to its ethyl counterpart.

  • Ethyl 2-aminobutanoate hydrochloride : The additional ethyl group increases the lipophilicity of the molecule, which may result in better solubility in less polar organic solvents.

The choice of solvent will depend on the solubility of all reactants, including the N-protected amino acid and the coupling reagents. It is always advisable to perform a small-scale solubility test before commencing a large-scale synthesis.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of a solution-phase dipeptide synthesis using either methyl or ethyl 2-aminobutanoate hydrochloride.

Protocol 1: Dipeptide Coupling

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) with 2-aminobutanoate methyl or ethyl ester.

Materials and Reagents:

  • Boc-L-Alanine

  • This compound or Ethyl 2-aminobutanoate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of the Amino Acid Ester Hydrochloride:

    • In a round-bottom flask, dissolve this compound or Ethyl 2-aminobutanoate hydrochloride (1.05 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIEA (1.1 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 20-30 minutes.

  • Activation of the N-Protected Amino Acid:

    • In a separate flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add EDC·HCl (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C.

  • Coupling Reaction:

    • To the activated Boc-L-Alanine solution, add the neutralized 2-aminobutanoate ester solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

G cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up n1 Dissolve Amino Acid Ester HCl in DCM n2 Cool to 0°C n1->n2 n3 Add DIEA n2->n3 n4 Stir for 20-30 min n3->n4 c1 Combine Neutralized Ester and Activated Acid n4->c1 a1 Dissolve Boc-Amino Acid and HOBt in DCM a2 Cool to 0°C a1->a2 a3 Add EDC·HCl a2->a3 a4 Stir for 20-30 min a3->a4 a4->c1 c2 Stir for 12-24h at RT c1->c2 w1 Aqueous Washes (HCl, NaHCO₃, Brine) c2->w1 w2 Dry Organic Layer w1->w2 w3 Concentrate w2->w3 w4 Purify (Chromatography) w3->w4

Workflow for Dipeptide Coupling
Protocol 2: Saponification of the Dipeptide Ester

This protocol describes the removal of the methyl or ethyl ester protecting group from the synthesized dipeptide.

Materials and Reagents:

  • Protected Dipeptide Ester (from Protocol 1)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Hydrolysis:

    • Dissolve the dipeptide ester in methanol or ethanol.

    • Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents).

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed. This may take from 1 to several hours.

  • Work-up:

    • Remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with 1 M HCl.

    • A precipitate of the deprotected dipeptide acid may form.

  • Isolation:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the deprotected dipeptide.

G cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Work-up cluster_isolation Step 3: Isolation h1 Dissolve Peptide Ester in MeOH or EtOH h2 Add excess 1M NaOH h1->h2 h3 Stir at RT h2->h3 w1 Remove Alcohol h3->w1 w2 Wash with Non-polar Solvent w1->w2 w3 Acidify with 1M HCl to pH 2-3 w2->w3 i1 Extract with Ethyl Acetate w3->i1 i2 Dry and Concentrate i1->i2

Workflow for Saponification of Dipeptide Ester

IV. Conclusion and Recommendations

The choice between this compound and ethyl 2-aminobutanoate hydrochloride for peptide synthesis is nuanced, with no definitive "better" option for all scenarios. The decision should be guided by the specific requirements of the synthetic route and the properties of the other building blocks involved.

This compound is recommended when:

  • Coupling with sterically hindered N-protected amino acids is required.

  • Faster deprotection (saponification) times are desired.

Ethyl 2-aminobutanoate hydrochloride may be preferred when:

  • Slightly increased lipophilicity is advantageous for solubility in a particular solvent system.

  • A slower, more controlled saponification is needed, although this is rarely a critical factor.

For most standard applications, both reagents will perform comparably well. The success of the synthesis will ultimately depend more on the careful execution of the experimental protocol, including the choice of coupling reagents and additives to suppress racemization, and the rigorous purification of intermediates.

V. References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences. Retrieved from https://www.bocsci.com/blog/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis/
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10472491/
  • Kriechbaum, M., List, M., Himmelsbach, M., Redhammer, G. J., & Monkowius, U. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Inorganic Chemistry, 53(19), 10602–10610. https://doi.org/10.1021/ic5017142
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. https://doi.org/10.3390/molecules13051111
  • Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603–611. https://doi.org/10.1002/psc.581
  • This compound | 7682-18-0. (n.d.). BenchChem. Retrieved from https://www.benchchem.com/product/b141793
  • Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. https://doi.org/10.26434/chemrxiv-2023-3n4kd
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. OUCI. Retrieved from https://ouci.dntb.gov.ua/en/works/4jE79n8G/
  • Williams, A. W., & Young, G. T. (1972). Control of racemization in peptide chain elongation with an unprotected amino acid. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200.
  • Comparative study of different synthetic routes to "Ethyl 3-amino-2-methylbut-2-enoate". (n.d.). BenchChem. Retrieved from https://www.benchchem.com/uploads/1682522511.pdf
  • Gapeeva, M. V., et al. (2003). Alkali Metal Ion Binding to Amino Acids Versus Their Methyl Esters: Affinity Trends and Structural Changes in the Gas Phase. International Journal of Mass Spectrometry, 228(2-3), 649-666.
  • This compound. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13283515
  • Methyl 4-aminobutanoate hydrochloride. (n.d.). MedChemExpress. Retrieved from https://www.medchemexpress.com/methyl-4-aminobutanoate-hydrochloride.html
  • A comparative study of different methylated amino acids in peptide design. (n.d.). BenchChem. Retrieved from https://www.benchchem.com/uploads/1682522511.pdf
  • Synthesis of Alkyl and Aryl Esters of N-Protected β-Homoamino Acids from N-Protected α-Aminodiazoketones. (2005). ResearchGate.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/support/calculators-and-apps/solvent-miscibility-table
  • methyl (2R)-2-aminobutanoate hydrochloride. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13283516
  • A comparative study of the chemical kinetics of methyl and ethyl propanoate. (2014). Fuel, 134, 26-38.
  • A comparative study of the chemical kinetics of methyl and ethyl propanoate. (2014). KAUST Repository. Retrieved from https://repository.kaust.edu.sa/handle/10754/347283
  • A comparative study of the chemical kinetics of methyl and ethyl propanoate. (2014). ResearchGate.
  • ethyl (2R)-2-aminobutanoate. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10329324
  • Experimental and chemical kinetic modeling study of small methyl esters oxidation: Methyl (E)-2-butenoate and methyl butanoate. (2014). ResearchGate.
  • Ethyl 2-[methyl(2-methylpropyl)amino]butanoate. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/64663483
  • Ethyl 2-[ethyl(2-methylpropyl)amino]butanoate. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/64663485

References

Alternative reagents to Methyl 2-aminobutanoate hydrochloride for introducing 2-aminobutanoate residues.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methyl 2-Aminobutanoate Hydrochloride, N-Protected Derivatives, and Other Ester Analogs for Peptide Synthesis

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like 2-aminobutanoic acid (Abu) into peptide sequences is a critical strategy for modulating pharmacological properties. The choice of reagent to introduce this residue significantly impacts synthesis efficiency, purity, and the potential for side reactions. While this compound has been a traditional choice for solution-phase synthesis, a range of alternative reagents, particularly N-protected derivatives, offer distinct advantages in modern peptide synthesis workflows. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental insights and protocols to inform reagent selection.

The Traditional Approach: this compound

This compound is a readily available and cost-effective reagent for introducing the 2-aminobutanoate residue, primarily in solution-phase peptide synthesis (SPPS). Its use involves the in-situ neutralization of the hydrochloride salt to free the amine for coupling with an N-protected amino acid.

Key Characteristics:

  • Cost-Effective: Generally the most economical option for introducing the Abu residue.

  • Solution-Phase Compatibility: Well-suited for classical solution-phase synthesis methodologies.[1][2]

  • Requires Neutralization: The hydrochloride salt must be neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), prior to coupling. This adds an extra step to the synthesis and can introduce potential side reactions if not carefully controlled.[1]

Challenges and Considerations:

The primary challenge with using amino acid hydrochlorides is the potential for side reactions associated with the neutralization step and the inherent reactivity of the unprotected amine. The presence of base can increase the risk of racemization at the α-carbon of the activated amino acid.[3][4] Furthermore, the free ester can be susceptible to hydrolysis or other side reactions under certain coupling conditions.[1][5]

The Modern Standard: N-Protected 2-Aminobutanoic Acid Derivatives

For solid-phase peptide synthesis (SPPS), N-protected derivatives of 2-aminobutanoic acid, namely Fmoc-2-aminobutanoic acid (Fmoc-Abu-OH) and Boc-2-aminobutanoic acid (Boc-Abu-OH), are the reagents of choice. These compounds offer significant advantages in terms of efficiency, purity, and compatibility with automated synthesis protocols.

Fmoc-2-Aminobutanoic Acid (Fmoc-Abu-OH)

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal SPPS. Its base-lability allows for mild deprotection conditions, preserving acid-labile side-chain protecting groups.[6][7]

Advantages:

  • Mild Deprotection: The Fmoc group is removed with a weak base, typically a solution of piperidine in DMF, which is compatible with a wide range of sensitive amino acids and linkers.[6][7]

  • Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker, allowing for selective deprotection and minimizing side reactions.[6]

  • High Purity and Yield: The streamlined and efficient nature of Fmoc-SPPS generally leads to high coupling yields and crude peptide purity.[]

  • Automation Friendly: Fmoc chemistry is the standard for automated peptide synthesizers.

Considerations:

  • Cost: Fmoc-protected amino acids are generally more expensive than their unprotected hydrochloride counterparts.[]

  • Side Reactions: While generally robust, Fmoc chemistry can be associated with side reactions such as diketopiperazine formation at the dipeptide stage and aspartimide formation if aspartic acid is present in the sequence.[9]

Boc-2-Aminobutanoic Acid (Boc-Abu-OH)

The tert-butyloxycarbonyl (Boc) protecting group represents the classical approach to SPPS. The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).

Advantages:

  • Robust Chemistry: Boc-SPPS is a well-established and robust methodology.

  • Reduced Aggregation: The repeated acid treatment in Boc-SPPS can help to disrupt peptide aggregation on the resin, which can be advantageous for the synthesis of long or "difficult" sequences.[2]

  • Cost: Boc-protected amino acids are often less expensive than their Fmoc-protected counterparts.[]

Disadvantages:

  • Harsh Deprotection: The use of strong acids for Boc deprotection can lead to the degradation of sensitive amino acids and requires specialized equipment for handling corrosive reagents like hydrogen fluoride (HF) for final cleavage.[2]

  • Lack of True Orthogonality: The side-chain protecting groups in Boc-SPPS are also acid-labile, relying on differential acid lability for selective removal, which can sometimes lead to premature deprotection.[11]

Other Ester Alternatives: Ethyl 2-Aminobutanoate

While less common, other simple esters of 2-aminobutanoic acid, such as the ethyl ester, can also be used. The choice between methyl and ethyl esters often comes down to subtle differences in physical properties and potential steric effects.

Comparative Aspects:

  • Solubility and Reactivity: The ethyl ester may offer slightly different solubility characteristics, which could be advantageous in certain solvent systems. However, significant differences in reactivity during coupling are generally not observed.

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group, which could potentially lead to minor steric hindrance during coupling, especially with sterically demanding amino acids. However, for most applications, this difference is negligible.

  • Availability: this compound is generally more readily available and cost-effective.

Quantitative Performance Comparison: A Data-Driven Perspective

While direct, side-by-side comparative studies for the incorporation of 2-aminobutanoate using all these reagents are limited, we can infer performance based on established principles of peptide synthesis and available data for similar amino acids.

ReagentSynthesis MethodTypical Coupling Yield per StepKey AdvantagesKey Disadvantages
Methyl 2-aminobutanoate HCl Solution-PhaseVariable (generally lower than SPPS)Cost-effectiveRequires neutralization, higher risk of side reactions, not suitable for automation.
Fmoc-2-Abu-OH Solid-Phase (Fmoc)>99%[2]Mild deprotection, high purity, automation friendly, orthogonal.Higher cost, potential for specific side reactions (e.g., diketopiperazine).
Boc-2-Abu-OH Solid-Phase (Boc)HighRobust, can reduce aggregation, lower cost than Fmoc-derivatives.Harsh deprotection, requires specialized equipment, less orthogonal.
Ethyl 2-aminobutanoate HCl Solution-PhaseSimilar to methyl esterMay offer slight solubility advantages.Less common, potentially minor steric hindrance.

Experimental Protocols

Solution-Phase Coupling of this compound

This protocol outlines the coupling of an N-Boc-protected amino acid with this compound using DCC as the coupling reagent.

Materials:

  • N-Boc-amino acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C and add DIPEA (1.05 eq) dropwise. Stir for 20-30 minutes at 0°C.

  • Activation: In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the neutralized Methyl 2-aminobutanoate solution from step 1 to the activated N-Boc-amino acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.[1]

Solid-Phase Coupling of Fmoc-2-Abu-OH

This protocol describes a standard coupling cycle in Fmoc-SPPS.

Materials:

  • Fmoc-protected resin with a free N-terminal amine

  • Fmoc-2-Abu-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate Fmoc-2-Abu-OH (3-5 eq) with a coupling reagent (e.g., HBTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for a few minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Minimizing Racemization: A Critical Consideration

Racemization of the activated amino acid is a significant concern in peptide synthesis, as it leads to the formation of diastereomeric impurities that can be difficult to separate.[3][4] The risk of racemization is influenced by several factors, including the coupling reagent, the base used for neutralization, and the reaction temperature.

Strategies to Minimize Racemization:

  • Use of Additives: Additives like HOBt and its derivatives (e.g., HOAt, 6-Cl-HOBt) are routinely used with carbodiimide coupling reagents to suppress racemization by forming less reactive, more stable active esters.[12][13]

  • Choice of Base: For solution-phase synthesis with hydrochloride salts, using a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like TEA can reduce the extent of racemization.[3]

  • Coupling Reagent Selection: Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) salt-based coupling reagents are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[12][14]

  • Low Temperature: Performing the activation and coupling steps at low temperatures (e.g., 0°C) can help to minimize racemization.[1]

Visualization of Key Workflows

Peptide Synthesis Workflow Comparison cluster_0 Solution-Phase Synthesis (Methyl 2-Aminobutanoate HCl) cluster_1 Solid-Phase Synthesis (Fmoc-2-Abu-OH) sol_start Methyl 2-aminobutanoate HCl sol_neut Neutralization (Base) sol_start->sol_neut 1. sol_coup Coupling (e.g., DCC/HOBt) sol_neut->sol_coup 2. sol_workup Work-up & Purification sol_coup->sol_workup 3. sol_end Dipeptide sol_workup->sol_end 4. spps_start Resin-bound Peptide spps_deprot Fmoc Deprotection (Piperidine) spps_start->spps_deprot 1. spps_coup Coupling (Fmoc-2-Abu-OH) spps_deprot->spps_coup 2. spps_wash Washing spps_coup->spps_wash 3. spps_cycle Repeat Cycle spps_wash->spps_cycle 4. spps_cycle->spps_deprot spps_cleave Cleavage & Deprotection spps_cycle->spps_cleave spps_end Final Peptide spps_cleave->spps_end

Figure 1: Comparison of workflows for solution-phase and solid-phase peptide synthesis.

Conclusion and Recommendations

The choice of reagent for introducing a 2-aminobutanoate residue is highly dependent on the synthetic strategy and desired scale.

  • For small-scale solution-phase synthesis where cost is a primary concern, This compound remains a viable option, provided that careful attention is paid to the neutralization and coupling conditions to minimize side reactions.

  • For modern solid-phase peptide synthesis , particularly for automated synthesis and the preparation of longer or more complex peptides, Fmoc-2-Abu-OH is the clear reagent of choice. Its mild deprotection conditions, orthogonality, and the high purity of the resulting peptides outweigh the higher initial cost.

  • Boc-2-Abu-OH can be a suitable alternative in Boc-SPPS, especially for sequences prone to aggregation, but the harsh deprotection conditions are a significant drawback.

  • Other esters like Ethyl 2-aminobutanoate offer no significant advantages over the methyl ester and are less commonly used.

Ultimately, for researchers seeking high efficiency, purity, and reproducibility in peptide synthesis, the investment in N-protected derivatives, particularly Fmoc-2-Abu-OH, is well-justified.

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminobutanoate hydrochloride is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antiepileptic drugs like Levetiracetam.[1][2] The stereochemical integrity of this molecule is paramount to the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the most prevalent and emerging synthetic routes to this compound. We will dissect the mechanistic underpinnings, operational efficiencies, and scalability of three primary strategies: Direct Fischer Esterification, the Strecker Synthesis pathway, and modern Asymmetric Synthesis techniques. Through detailed protocols, comparative data, and workflow visualizations, this document serves as a critical resource for researchers, process chemists, and drug development professionals aiming to select the optimal synthesis strategy based on their specific objectives, whether for lab-scale research or industrial-scale production.

Introduction: The Significance of a Chiral Intermediate

α-Amino esters are foundational precursors for a vast array of non-canonical amino acids utilized in the development of small-molecule therapeutics.[3][4] Methyl 2-aminobutanoate, the methyl ester of 2-aminobutanoic acid, is a prime example. Its hydrochloride salt form enhances stability and handling properties, making it a preferred intermediate. The critical feature of this molecule is the chiral center at the α-carbon. For pharmaceuticals like Levetiracetam, only the (S)-enantiomer is therapeutically active, rendering enantioselective synthesis not just an academic exercise, but a regulatory and clinical necessity.[2] This guide will explore methodologies that produce the racemic mixture and, more importantly, those that deliver the desired single enantiomer with high fidelity.

Route 1: Direct Fischer Esterification of 2-Aminobutanoic Acid

The most direct and fundamentally straightforward approach is the acid-catalyzed esterification of the parent amino acid, 2-aminobutanoic acid. This method is a classic example of the Fischer-Speier esterification.[5]

Mechanistic Rationale

The reaction proceeds via protonation of the carboxylic acid group by a strong acid catalyst. This protonation activates the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack by methanol.[5] The subsequent tetrahedral intermediate eliminates a molecule of water to form the ester. The use of an acid catalyst is twofold: it activates the substrate and converts the poor hydroxyl leaving group into a good leaving group (water). To drive the equilibrium towards the product, methanol is typically used in large excess as the solvent.

A common and highly effective variant of this method involves the use of thionyl chloride (SOCl₂) with methanol. Thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride (HCl) in situ.[6] This provides the necessary acid catalyst while maintaining anhydrous conditions, which is crucial for preventing the reverse hydrolysis reaction and maximizing yield.

Experimental Protocol: Thionyl Chloride-Mediated Esterification

The following protocol is a robust method for preparing racemic this compound, or the enantiomerically pure version if starting with the corresponding pure amino acid.[1][7][8]

  • Reaction Setup: Suspend 2-aminobutanoic acid (1.0 eq.) in anhydrous methanol (approx. 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Under a fume hood, add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred suspension. The addition is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 2-4 hours, or stir at room temperature for 18 hours.[1][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up and Isolation: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude product, a white solid or colorless oil, is this compound.[1][7]

  • Purification (Optional): The product is often of sufficient purity for subsequent steps. If required, it can be purified by recrystallization, for instance, by creating a slurry in isopropyl alcohol, stirring, filtering, and drying.[1]

Workflow Visualization: Direct Esterification

G cluster_start Starting Materials cluster_process Process cluster_end Product A 2-Aminobutanoic Acid D 1. Add SOCl₂ to Methanol at 0°C A->D B Methanol (Solvent) B->D C Thionyl Chloride (SOCl₂) C->D E 2. Reflux for 2-4h (or RT for 18h) D->E In situ HCl generation F 3. Evaporate Solvent (Reduced Pressure) E->F Reaction Completion G Methyl 2-aminobutanoate HCl F->G

Caption: Workflow for Direct Esterification.

Discussion
  • Advantages: This route is operationally simple, high-yielding (typically >90%), and utilizes relatively inexpensive reagents.[8] It is the method of choice when the enantiomerically pure starting amino acid is readily available.

  • Disadvantages: The primary limitation is that the stereochemistry of the product is entirely dependent on the starting material. If racemic 2-aminobutanoic acid is used, a racemic product is obtained. The reaction requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

Route 2: Strecker Synthesis Pathway

The Strecker synthesis is a classic, powerful method for creating α-amino acids from simple aldehydes.[9] For 2-aminobutanoic acid, the synthesis begins with propanal. The resulting amino acid is then esterified as described in Route 1.

Mechanistic Rationale

The Strecker synthesis is a three-component reaction that proceeds in two main stages:[10][11]

  • α-Aminonitrile Formation: Propanal reacts with ammonia (often generated from ammonium chloride) to form an imine. A cyanide source (e.g., KCN, HCN) then performs a nucleophilic attack on the imine carbon to form 2-aminobutanenitrile.[12]

  • Nitrile Hydrolysis: The α-aminonitrile is subsequently hydrolyzed under either strong acidic or basic conditions to yield the carboxylic acid, 2-aminobutanoic acid.[13] Acid-catalyzed hydrolysis is common and directly produces the amino acid salt.[13]

The final step is the esterification of the synthesized 2-aminobutanoic acid to yield the target molecule.

Experimental Protocol: Strecker Synthesis and Esterification

Part A: Synthesis of 2-Aminobutanoic Acid [12][13]

  • Imine/Cyanide Addition: In a well-ventilated fume hood, combine propanal (1.0 eq.), ammonium chloride (1.1 eq.), and potassium cyanide (1.1 eq.) in an aqueous solution. Stir the mixture at room temperature.

  • Nitrile Hydrolysis: After the formation of the aminonitrile is complete, add concentrated hydrochloric acid. Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.[13]

  • Isolation: Cool the reaction mixture and neutralize it to the isoelectric point of 2-aminobutanoic acid (pH ~6.0) to precipitate the product. Filter and dry the crude amino acid.

Part B: Esterification

  • Follow the esterification protocol detailed in Route 1 using the 2-aminobutanoic acid synthesized in Part A.

Workflow Visualization: Strecker Synthesis Pathway

G cluster_strecker Part A: Strecker Synthesis cluster_ester Part B: Esterification cluster_end Final Product A Propanal + NH₄Cl + KCN B 1. α-Aminonitrile Formation (Aqueous, RT) A->B C 2. Nitrile Hydrolysis (Conc. HCl, Reflux) B->C D 2-Aminobutanoic Acid C->D F 3. Fischer Esterification (Reflux) D->F E Methanol + SOCl₂ E->F G Methyl 2-aminobutanoate HCl (Racemic) F->G

Caption: Workflow for the Strecker Synthesis Pathway.

Discussion
  • Advantages: This route is highly versatile and starts from simple, inexpensive carbonyl compounds. It is a cornerstone of amino acid synthesis for producing racemic mixtures.

  • Disadvantages: The most significant drawback is the use of extremely toxic cyanide salts (KCN) or hydrogen cyanide (HCN), which requires stringent safety protocols and specialized handling.[10] The classical Strecker synthesis invariably produces a racemic mixture of the amino acid, which necessitates a subsequent resolution step if a single enantiomer is desired, adding cost and complexity while halving the theoretical maximum yield.[9]

Route 3: Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining the (S)-enantiomer is the primary goal. Asymmetric synthesis methods are designed to achieve this directly, avoiding the inefficient resolution of racemic mixtures.

Method A: Diastereoselective Strecker Reaction with a Chiral Auxiliary

This advanced variant of the Strecker synthesis employs a chiral amine (a "chiral auxiliary") in place of ammonia.[9] The chiral auxiliary reacts with the aldehyde to form a chiral imine. The subsequent nucleophilic attack by cyanide is sterically directed by the auxiliary, leading preferentially to one diastereomer of the α-aminonitrile. This diastereomer can be separated, and the auxiliary is then cleaved to yield the enantiomerically enriched amino acid, which is subsequently esterified.

A reported synthesis of an intermediate for (S)-levetiracetam uses [(1S)-1-(4-methoxyphenyl)ethyl]amine as the chiral auxiliary with propanal and sodium cyanide, affording a diastereomerically pure nitrile intermediate. Hydrolysis then provides the desired (S)-2-aminobutyric acid hydrochloride.

Method B: Biocatalytic Reductive Amination

Biocatalysis offers an elegant and environmentally benign route to chiral amines and amino acids. Enzymes like transaminases or imine reductases (IREDs) can catalyze the asymmetric synthesis with near-perfect enantioselectivity (>99% ee).[14][15]

A typical biocatalytic approach involves the reductive amination of an α-keto acid, 2-oxobutyric acid.[15]

  • Mechanism: A transaminase enzyme transfers an amino group from a donor molecule (like benzylamine or isopropylamine) to the keto acid, producing L-2-aminobutanoic acid with very high enantiomeric excess.[15] The resulting amino acid is then esterified using the methods described in Route 1.

Workflow Visualization: Asymmetric Synthesis Concept

G cluster_start Achiral Precursors cluster_process Asymmetric Transformation cluster_intermediate Chiral Intermediate A Propanal C Chiral Auxiliary + NaCN A->C B 2-Oxobutyric Acid D Transaminase Enzyme + Amine Donor B->D E (S)-2-Aminobutanoic Acid C->E Diastereoselective Strecker Reaction D->E Biocatalytic Reductive Amination F Esterification (Route 1) E->F G (S)-Methyl 2-aminobutanoate HCl F->G

Caption: Conceptual workflows for Asymmetric Synthesis.

Discussion
  • Advantages: The paramount advantage is the direct formation of the desired enantiomer with high optical purity, which is critical for pharmaceutical manufacturing.[14] Biocatalytic routes are particularly attractive due to their high selectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and improved safety profile.[15]

  • Disadvantages: Chiral auxiliaries can be expensive and require additional steps for attachment and removal. The development and optimization of biocatalytic processes can be time-consuming, and the cost and stability of enzymes can be a concern for large-scale production, although significant advances are being made in this area.

Comparative Analysis

The choice of synthesis route is a multi-faceted decision balancing yield, purity requirements, cost, safety, and scale.

FeatureRoute 1: Direct EsterificationRoute 2: Strecker PathwayRoute 3: Asymmetric Synthesis
Starting Materials (Enantio-pure) 2-Aminobutanoic AcidPropanal, NH₄Cl, KCNPropanal, 2-Oxobutyric Acid
Typical Yield >90% (for esterification step)Moderate (multi-step)Variable, but can be high (>90%)
Purity / ee% Depends entirely on starting acidRacemic (0% ee)>99% ee achievable[15]
Reaction Time 2 - 18 hours[1][7]>10 hours (multi-step)5 - 24 hours
Key Hazards Thionyl Chloride (corrosive)Potassium/Hydrogen Cyanide (highly toxic) Varies; generally lower hazard
Scalability ExcellentChallenging due to cyanide handlingGood, especially biocatalytic routes
Use Case Racemic standard prep; final step for all routesDe novo synthesis of racemic amino acidPharmaceutical/chiral synthesis

Conclusion and Recommendation

For the synthesis of This compound , the optimal route is dictated by the end-goal.

  • For preparing a racemic standard for analytical purposes, the Strecker Synthesis (Route 2) followed by Direct Esterification (Route 1) is a viable, albeit hazardous, academic approach. If racemic 2-aminobutanoic acid is available, direct esterification is the simplest option.

  • For the production of enantiomerically pure (S)-Methyl 2-aminobutanoate hydrochloride , essential for pharmaceutical applications, Asymmetric Synthesis (Route 3) is the only logical choice. Among these, biocatalytic methods are rapidly becoming the industry standard. They offer unparalleled enantioselectivity, operate under green conditions, and avoid the complexities of chiral auxiliaries and toxic reagents. While the initial investment in enzyme screening and process development may be higher, the benefits in terms of purity, safety, and efficiency are substantial for scalable manufacturing.

The direct esterification of commercially available (S)-2-aminobutanoic acid remains a highly practical and common industrial approach, effectively making the synthesis of the chiral amino acid itself the key challenge, a challenge that biocatalysis is elegantly positioned to solve.

References

How does the tert-butyl ester of 2-aminobutanoate hydrochloride compare in stability to the methyl ester?

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for a carboxylic acid is a critical decision that can dictate the success of a synthetic route or the stability profile of a final compound. The ester functional group, particularly in the context of amino acids, serves as a cornerstone of this strategy. This guide provides an in-depth, objective comparison of the stability of two common esters of 2-aminobutanoate hydrochloride: the sterically hindered tert-butyl ester and the archetypal methyl ester. We will delve into the underlying chemical principles, present comparative stability data under various conditions, and provide detailed experimental protocols for validation.

At a Glance: The Stability Dichotomy

The fundamental difference in stability between the tert-butyl and methyl esters of 2-aminobutanoate stems from a classic interplay of steric and electronic effects. While both serve to mask the carboxylic acid, their resilience to hydrolytic cleavage under different pH regimes is markedly distinct.

The tert-butyl ester is renowned for its exceptional stability under basic and neutral conditions.[1][2] This robustness is a direct consequence of the steric bulk of the tert-butyl group, which physically obstructs the approach of nucleophiles like the hydroxide ion to the electrophilic carbonyl carbon.[1] Conversely, it is highly labile under acidic conditions, a property exploited for its controlled removal.[3][4]

The methyl ester , being the smallest alkyl ester, offers minimal steric hindrance.[5] This makes it significantly more susceptible to base-catalyzed hydrolysis (saponification) than its tert-butyl counterpart.[6][7] It is also readily hydrolyzed under acidic conditions, although this process is typically reversible.[8][9]

The Chemistry of Stability: Mechanisms of Hydrolysis

To appreciate the stability differences, one must understand the distinct mechanistic pathways through which each ester hydrolyzes. The operative mechanism is dictated by the structure of the ester and the pH of the environment.

Methyl Ester Hydrolysis: A Tale of Two Pathways

The hydrolysis of a simple methyl ester like methyl 2-aminobutanoate proceeds via bimolecular acyl-oxygen cleavage, where the nucleophile attacks the carbonyl carbon.

  • Base-Catalyzed (BAC2): Under basic conditions, the hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This is typically the dominant and most rapid pathway for unhindered esters. The lack of steric shielding around the methyl group makes this a facile process.

  • Acid-Catalyzed (AAC2): In an acidic medium, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile, such as water.[8] This reaction is reversible, and driving it to completion requires a large excess of water.[8][9]

Tert-Butyl Ester Hydrolysis: A Unimolecular Journey

The tert-butyl ester follows a different path, particularly under acidic conditions, due to its unique structure.

  • Resistance to BAC2: The bulky tert-butyl group effectively creates a "steric shield" around the carbonyl carbon, making a direct nucleophilic attack by hydroxide nearly impossible.[1] This is the primary reason for its stability in basic media.

  • Acid-Catalyzed (AAL1): Under acidic conditions, the hydrolysis mechanism shifts dramatically. Instead of water attacking the carbonyl carbon, the ether oxygen of the ester is protonated. This is followed by the cleavage of the alkyl-oxygen bond (C-O bond to the tert-butyl group) to form a highly stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid.[10][11] This unimolecular pathway is rapid and irreversible due to the subsequent capture of the carbocation by a nucleophile or its elimination to form isobutylene.[3]

G me_bac2 me_bac2 tb_bac2 tb_bac2 me_aac2 me_aac2 tb_aal1 tb_aal1

Comparative Stability Profile

The following table summarizes the expected relative stability of the two esters under various conditions relevant to research and development. The stability is a qualitative assessment based on established principles of organic chemistry.[2][12][13]

ConditionMethyl 2-Aminobutanoate HClTert-Butyl 2-Aminobutanoate HClRationale
Strongly Acidic (e.g., pH < 1, heat) LabileVery LabileBoth hydrolyze, but the AAL1 mechanism for the t-butyl ester is particularly efficient.[3][8]
Moderately Acidic (e.g., pH 4-6) Moderately StableStableMethyl ester can undergo slow AAC2 hydrolysis; t-butyl ester is largely resistant.[12]
Neutral (pH ~7) Moderately StableVery StableSlow, uncatalyzed hydrolysis can occur for the methyl ester; t-butyl ester is highly stable.
Moderately Basic (e.g., pH 8-10) LabileVery StableMethyl ester is susceptible to BAC2 hydrolysis; steric hindrance protects the t-butyl ester.[1][6]
Strongly Basic (e.g., pH > 12, heat) Very LabileStableRapid saponification for the methyl ester; t-butyl ester remains resistant to hydrolysis.[7][13]
Enzymatic (e.g., Esterases) Potentially LabileGenerally StableThe active sites of many esterases may accommodate the small methyl group but are often blocked by the bulky t-butyl group.[14]

Experimental Protocols for Stability Assessment

To quantitatively compare the stability of these two esters, a systematic kinetic study is required. Below are detailed protocols using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two orthogonal and robust analytical techniques.

Experimental Workflow Overview

The general process for assessing stability involves incubating the ester under controlled conditions and monitoring its concentration over time.

G prep 1. Sample Preparation Dissolve ester in chosen buffer incubate 2. Incubation Constant temperature bath prep->incubate sample 3. Time-Point Sampling Aliquots taken at intervals incubate->sample quench 4. Reaction Quenching (e.g., acidification/basification) sample->quench analyze 5. Analysis HPLC or NMR quench->analyze data 6. Data Processing Plot concentration vs. time Calculate rate constant analyze->data

Protocol 1: Stability Study via Reversed-Phase HPLC

This method is ideal for quantifying the disappearance of the parent ester and the appearance of the 2-aminobutanoic acid product.

A. Materials and Reagents:

  • Tert-butyl 2-aminobutanoate hydrochloride

  • Methyl 2-aminobutanoate hydrochloride

  • Buffer solutions (e.g., phosphate, citrate, or borate) at desired pH values (e.g., 2, 5, 7.4, 10)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase

  • Quenching solution (e.g., 1 M HCl for basic samples, 1 M NaOH for acidic samples)

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

B. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each ester in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Incubation:

    • Pre-warm buffer solutions to the desired temperature (e.g., 37°C or 50°C) in a water bath.

    • Initiate the reaction by adding a small volume of the ester stock solution to the pre-warmed buffer to achieve a final concentration of ~50 µg/mL. Vortex briefly.

    • This is time point zero (t=0). Immediately withdraw the first aliquot.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately add the aliquot to a vial containing an equal volume of quenching solution to stop the hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A gradient elution is often effective.

    • Example Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.

    • Monitor the peak area of the parent ester at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the ester peak area (ln[Area]) versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

C. Rationale for Method Choice:

  • Separation Power: HPLC provides excellent separation of the parent ester from its hydrolysis product and any potential impurities, ensuring accurate quantification.[15]

  • Sensitivity: UV or MS detection offers high sensitivity, allowing for the use of low substrate concentrations.

  • Versatility: The method is easily adaptable to different pH values, temperatures, and matrices.[16]

Protocol 2: Real-Time Monitoring by ¹H NMR Spectroscopy

This protocol allows for the direct, non-invasive monitoring of the hydrolysis reaction in real-time.[17]

A. Materials and Reagents:

  • Tert-butyl 2-aminobutanoate hydrochloride

  • This compound

  • Deuterated buffer solutions (e.g., phosphate or citrate in D₂O) adjusted to the desired pD.

  • Deuterium oxide (D₂O)

  • NMR spectrometer (300 MHz or higher)

B. Procedure:

  • Sample Preparation:

    • Prepare a deuterated buffer solution at the desired pD. Note that pD = pH (meter reading) + 0.4.

    • Dissolve a precise amount of the ester (e.g., 5-10 mg) directly into the deuterated buffer (e.g., 0.7 mL) inside an NMR tube.

  • NMR Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature.

    • Acquire a ¹H NMR spectrum with water suppression at t=0.[17]

    • Acquire subsequent spectra at regular intervals.

  • Data Analysis:

    • Identify a characteristic, well-resolved signal for each species.

      • Methyl Ester: The methyl singlet (~3.7 ppm). Product: Methanol singlet (~3.3 ppm).

      • Tert-Butyl Ester: The tert-butyl singlet (~1.5 ppm). Product: Tert-butanol singlet (~1.2 ppm).

    • Integrate the signal of the starting ester and the corresponding alcohol product at each time point.

    • Calculate the percentage of ester remaining at each time point: % Ester = [Integral(Ester) / (Integral(Ester) + Integral(Alcohol))] * 100.

    • Plot the percentage of ester remaining versus time to determine the hydrolysis rate and half-life.

C. Rationale for Method Choice:

  • Direct Observation: NMR provides a direct, real-time view of the reaction mixture without the need for sampling or quenching.[18][19]

  • Structural Information: It confirms the identity of both the reactant and the product simultaneously.

  • Simplicity: Sample preparation is minimal, reducing potential sources of error.

Conclusion and Recommendations

The choice between the tert-butyl and methyl esters of 2-aminobutanoate hydrochloride is not a matter of inherent superiority but of strategic application.

  • The tert-butyl ester is the clear choice when stability in neutral to strongly basic environments is paramount.[2][20] Its use as an acid-labile protecting group in peptide synthesis and complex molecule construction is a testament to this property.[3] Researchers should select this ester when downstream reaction steps involve basic reagents, nucleophiles, or enzymatic processes that could compromise a less hindered ester.

  • The methyl ester is suitable for applications where mild acidic or basic hydrolysis for deprotection is acceptable or desired.[5][21] Its lower cost and simpler synthesis can be advantageous. However, its lability towards base-catalyzed hydrolysis requires careful consideration of the pH throughout the experimental workflow to avoid unintended cleavage.[6][7]

By understanding the mechanistic underpinnings of their stability and employing robust analytical methods for validation, researchers can confidently select the appropriate ester to advance their scientific objectives.

References

A Comparative Framework for Evaluating Novel Kinase Inhibitors: A Case Study on Methyl 2-aminobutanoate Hydrochloride-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, acting as molecular switches that govern processes from cell growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical drug target classes of the 21st century.[2] The development of small molecule kinase inhibitors, which typically target the highly conserved ATP-binding pocket, has revolutionized targeted therapy.[1][3] However, this conservation also presents a significant challenge: achieving inhibitor selectivity to avoid off-target effects.[4]

The drug discovery pipeline is continually in search of novel chemical scaffolds that can be elaborated into potent and selective inhibitors. Simple, chiral building blocks like amino acid esters offer an attractive starting point for generating chemical diversity. This guide provides a comprehensive framework for the preclinical evaluation of a hypothetical new class of kinase inhibitors derived from Methyl 2-aminobutanoate hydrochloride. We will outline a rigorous, stepwise process to compare their efficacy against established, clinically relevant kinase inhibitors, thereby providing the critical data needed to advance a lead candidate.

Part 1: The Candidate Inhibitors – A Hypothetical Quinazoline-Based Scaffold

To develop a potent kinase inhibitor, a starting scaffold must be decorated with pharmacophores capable of interacting with the kinase active site. A common and highly successful strategy involves the use of heterocyclic ring systems like quinazoline or pyrimidine, which can mimic the hydrogen bonding of the adenine ring of ATP with the kinase hinge region.[5][6][7][8]

For our case study, we hypothesize a synthetic pathway where the amine of this compound is used to build a novel 4-anilinoquinazoline derivative. The chiral butanoate moiety could potentially be exploited to probe specific pockets near the ATP-binding site, offering a route to enhanced selectivity.

Hypothetical Synthesis Workflow

The diagram below illustrates a plausible, high-level synthetic route to generate a library of candidate inhibitors from our starting material. This multi-step synthesis would involve creating a core quinazoline structure and then coupling it with our amino acid derivative, followed by further diversification.[5][7][9]

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Coupling & Diversification A Methyl 2-aminobutanoate hydrochloride E Candidate Inhibitor (Anilinoquinazoline derivative) A->E B 2-Amino-benzoic acid (Anthranilic acid) C Intermediate 1 (Quinazolinone formation) B->C Reaction with formamide D Intermediate 2 (4-Chloroquinazoline) C->D Chlorination (e.g., SOCl2) D->E Nucleophilic Substitution (SNAr) F Library of Analogs (R-group modification) E->F Further Derivatization

Caption: Hypothetical synthesis of a quinazoline-based kinase inhibitor.

Part 2: Selecting the Right Comparators – A Panel of Standard Kinase Inhibitors

To meaningfully evaluate a new chemical entity, its performance must be benchmarked against well-characterized standards. The choice of comparators is critical and should reflect the intended target and desired selectivity profile of the novel compound. For this guide, we have selected a panel of inhibitors that represent different classes and selectivity profiles.

Inhibitor NamePrimary Target(s)Inhibitor TypeRationale for Inclusion
Staurosporine Broad Spectrum (PKC, PKA, etc.)Non-selective, ATP-competitiveA classic, potent but non-selective inhibitor. Used to establish a baseline for potency and as a positive control in many kinase assays.
Gefitinib EGFRSelective, ATP-competitiveAn FDA-approved selective inhibitor for a specific tyrosine kinase. Serves as a benchmark for high-selectivity compounds.[10]
Imatinib Abl, c-Kit, PDGFRMulti-kinase, ATP-competitiveAn FDA-approved multi-targeted inhibitor. Represents a clinically successful drug with a defined spectrum of targets.[10]
Dasatinib Src, Abl, c-KitMulti-kinase, ATP-competitiveA potent multi-targeted inhibitor with a different target profile than Imatinib, useful for assessing broader selectivity.[10]

Part 3: The Efficacy Evaluation Workflow – From Benchtop to Preclinical Models

A logical, phased approach is essential for evaluating kinase inhibitors. This workflow progresses from direct biochemical assays to more complex cellular and in vivo models, allowing for go/no-go decisions at each stage.

Overall Evaluation Workflow

G A Step 1: Biochemical Assay (In Vitro Kinase Inhibition) B Step 2: Cellular Assay (Cell Viability & Proliferation) A->B Potent & On-Target? C Step 3: Preclinical Model (In Vivo Xenograft Study) B->C Cell Permeable & Active? D Lead Candidate Selection C->D Efficacious & Tolerated?

Caption: A streamlined workflow for kinase inhibitor evaluation.

Step 1: Biochemical Potency – In Vitro Kinase Assay

The Causality: The first and most fundamental question is whether the compound directly inhibits the enzymatic activity of the target kinase. An in vitro kinase assay, using purified recombinant kinase and substrate, provides a clean, direct measure of this activity, free from the complexities of a cellular environment.[11] The key metric derived, the IC50 value, quantifies the inhibitor's potency.

Detailed Protocol: Radioisotope-Based Filter Binding Assay

This protocol is a standard method for measuring kinase activity.[12] It relies on the transfer of a radioactive phosphate ([γ-³²P]) from ATP to a protein or peptide substrate.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, the purified target kinase, and the specific peptide substrate.

  • Serial Dilution of Inhibitors: Serially dilute the novel this compound-derived compounds and standard inhibitors (e.g., Staurosporine) in the kinase buffer to create a range of concentrations.

  • Initiate Kinase Reaction:

    • Add a small volume of each inhibitor dilution to the wells of a 96-well plate.

    • Add the kinase reaction mix to each well.

    • Start the reaction by adding [γ-³²P]ATP (mixed with a concentration of non-radioactive ATP, typically near the Kₘ of the kinase).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) to allow for phosphorylation.

  • Stop Reaction & Capture Substrate: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.

  • Wash: Wash the filter paper multiple times with phosphoric acid to remove all unbound [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the filter for each sample using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Step 2: Cellular Activity – MTT Cell Viability Assay

The Causality: A compound that is potent biochemically must also be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response (e.g., halting proliferation). The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable, proliferating cells.[5][6][13] A reduction in the MTT signal indicates cytotoxicity or cytostatic effects.

Detailed Protocol: MTT Assay for Cell Viability [5][6]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standards in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Addition of MTT Reagent:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[6]

    • Add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[5] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[6][13]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of inhibitor concentration to determine the cellular IC50 value.

Step 3: Preclinical Efficacy – In Vivo Xenograft Models

The Causality: Promising in vitro and cellular data must be validated in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step to evaluate a drug's therapeutic efficacy, pharmacokinetics, and toxicity in a systemic context.[7][9]

High-Level Protocol: Cell Line-Derived Xenograft (CDX) Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[9]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements.

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, standard inhibitor, and different dose levels of the test compound).

  • Treatment Administration: Administer the compounds according to a predetermined schedule (e.g., daily oral gavage) for a set period (e.g., 21 days).

  • Efficacy and Toxicity Monitoring: Throughout the study, measure tumor volumes and mouse body weights. Body weight loss is a key indicator of drug toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Part 4: Comparative Data Analysis and Interpretation

The ultimate goal is to synthesize the data from all experimental stages into a clear, comparative format. This allows for an objective assessment of the novel compound's potential.

Master Comparison Table (Hypothetical Data)
CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) (A549 Cells)In Vivo TGI (%) @ 50 mg/kg
MAB-Quinazoline-01 (Test) EGFR158565%
Staurosporine Broad Spectrum620Not Tested (Toxic)
Gefitinib EGFR2615070%
Dasatinib Src, Abl>10,000>10,0005%

Interpretation: In this hypothetical scenario, MAB-Quinazoline-01 shows excellent biochemical and cellular potency against EGFR, comparable to or better than the standard, Gefitinib. Its in vivo efficacy is also strong. Crucially, its lack of activity against Src/Abl (as shown by the Dasatinib comparison) would suggest a favorable selectivity profile.

Decision-Making Framework

The collected data feeds into a decision-making process for further development.

G Start Comparative Data (Biochemical, Cellular, In Vivo) Decision1 Potency vs. Standard? Start->Decision1 Decision2 Favorable Selectivity Profile? Decision1->Decision2 Yes Stop1 STOP: Low Potency Decision1->Stop1 No Decision3 In Vivo Efficacy & Tolerability? Decision2->Decision3 Yes Stop2 STOP: Poor Selectivity Decision2->Stop2 No Stop3 STOP: Low Efficacy or High Toxicity Decision3->Stop3 No Advance ADVANCE: Lead Optimization Decision3->Advance Yes

Caption: A logical framework for advancing a kinase inhibitor candidate.

Conclusion

The evaluation of novel kinase inhibitors is a meticulous, multi-faceted process that demands rigorous scientific validation at every step. By systematically comparing a new chemical entity, such as our hypothetical this compound derivative, against established standards, researchers can build a comprehensive data package. This comparative approach, moving from direct biochemical inhibition to cellular activity and finally to preclinical in vivo models, is the cornerstone of identifying promising drug candidates. It provides the objective evidence required to justify the significant investment of time and resources needed to translate a molecule from the laboratory bench to the clinic.

References

A Senior Application Scientist's Guide to the Analytical Cross-Validation of Methyl 2-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Chemical Synthesis

In the realm of pharmaceutical and chemical research, the identity and purity of a starting material are paramount. Methyl 2-aminobutanoate hydrochloride (CAS No: 7682-18-0 for the racemic mixture) is a key building block and amino acid derivative used in the synthesis of more complex molecules, including peptides and pharmaceutical intermediates.[1][2] Its structural integrity directly influences the outcome, yield, and purity of subsequent reactions. Therefore, rigorous analytical validation of this compound is not merely a quality control step but a foundational requirement for reproducible and reliable scientific outcomes.

This guide provides a comprehensive framework for cross-validating experimentally obtained data for this compound against established literature values. We will delve into the core analytical techniques, outlining not just the "how" but the "why" behind each protocol. Our objective is to equip researchers with a self-validating system to confidently ascertain the quality of their materials.

Physicochemical and Spectroscopic Benchmarks: Literature vs. Experimental

A direct comparison between experimentally determined properties and those reported in peer-reviewed literature and chemical databases is the cornerstone of chemical validation. The following tables summarize key literature values for this compound and provide a template for recording in-house experimental findings.

Physical and Chemical Properties
PropertyLiterature ValueExperimental ResultReference(s)
Chemical Formula C₅H₁₂ClNO₂(To be determined)[1][2][3]
Molecular Weight 153.61 g/mol (To be determined)[1][2]
Appearance White to off-white crystalline powder(To be determined)[1]
Melting Point 116-117 °C ((S)-enantiomer)(To be determined)[4]
Solubility Soluble in water and alcohol(To be determined)[1]
Spectroscopic Data Comparison
TechniqueLiterature Data / Expected ValuesExperimental ResultReference(s)
FT-IR (cm⁻¹) ~2500-3000 (NH₃⁺ stretch), ~1740 (C=O ester stretch)(To be determined)[1][2]
¹H-NMR (ppm) Expected shifts in D₂O: ~1.0 (t, 3H), ~2.0 (m, 2H), ~3.8 (s, 3H), ~4.1 (t, 1H)(To be determined)[1]
¹³C-NMR (ppm) Expected shifts in D₂O: ~10 (CH₃), ~25 (CH₂), ~54 (CH), ~55 (OCH₃), ~172 (C=O)(To be determined)
Mass Spec. (m/z) Expected [M+H]⁺ for free base: 118.08(To be determined)[5]

Workflow for Analytical Cross-Validation

A systematic approach ensures that all necessary data is collected efficiently and compared logically. The following workflow outlines the process from sample reception to final validation.

cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Conclusion A Receive/Synthesize Sample B Perform Physical Characterization (Appearance, Solubility, MP) A->B C Acquire Spectroscopic Data (FT-IR, NMR, MS) B->C E Tabulate Experimental vs. Literature Data C->E D Compile Literature Data D->E F Analyze Discrepancies E->F G Data Concordant? (Within acceptable limits) F->G H Sample Validated: Release for Use G->H Yes I Investigation Required: Re-analyze or Re-purify G->I No

Caption: High-level workflow for the cross-validation of chemical samples.

Detailed Experimental Protocols

The trustworthiness of experimental data hinges on the meticulous execution of validated protocols. The following methodologies are designed to be robust and self-validating.

Melting Point Determination
  • Rationale: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound. Impurities typically depress and broaden the melting range.

  • Protocol:

    • Ensure the melting point apparatus is calibrated using certified standards.

    • Finely grind a small amount of the crystalline this compound.

    • Pack the dried powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the apparatus.

    • Set a heating ramp rate of 1-2 °C per minute near the expected melting point (116 °C) to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point). This range is the melting range.

    • Perform the measurement in triplicate and report the average range.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The presence of key stretches (ester carbonyl, ammonium salt) provides strong evidence for the compound's identity.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

    • Place a small, representative sample of the solid directly onto the ATR crystal.

    • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Label the major peaks, specifically looking for the characteristic C=O ester stretch (~1740 cm⁻¹) and the broad N-H stretches of the ammonium hydrochloride salt (~2500-3000 cm⁻¹).[1]

Sequence of Spectroscopic Analyses

The following diagram illustrates the logical flow for obtaining detailed structural information from the sample.

start Sample Prep (Drying) ftir FT-IR Analysis Functional Group ID start->ftir nmr NMR Analysis ¹H NMR (Proton Env.) ¹³C NMR (Carbon Skeleton) ftir->nmr ms Mass Spectrometry Molecular Weight Verification nmr->ms end Data Compilation ms->end

Caption: Recommended workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides the most detailed structural information, confirming the carbon-hydrogen framework. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

  • Protocol:

    • Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical; D₂O is often preferred for hydrochloride salts due to high solubility.

    • Add a small amount of an internal standard, such as DSS or a capillary of TMS, for accurate chemical shift referencing (δ = 0.00 ppm).[6][7]

    • For ¹H NMR: Acquire the spectrum. The expected signals for this compound in D₂O are a triplet for the terminal methyl group, a multiplet for the adjacent methylene group, a singlet for the ester methyl group, and a triplet for the alpha-proton.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule: the carbonyl carbon (most downfield), the alpha-carbon, the ester methyl carbon, the methylene carbon, and the terminal methyl carbon (most upfield).

    • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals to confirm proton ratios.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition. For the hydrochloride salt, the analysis will detect the protonated free base.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

    • Infuse the solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For Methyl 2-aminobutanoate (C₅H₁₁NO₂, MW = 117.15), the expected m/z value will be approximately 118.08.[5]

Conclusion: A Commitment to Data Integrity

The cross-validation of experimental data with literature values is a fundamental practice of good science. By systematically applying the analytical techniques outlined in this guide—melting point determination, FT-IR, NMR, and Mass Spectrometry—researchers can establish a high degree of confidence in the identity, purity, and structural integrity of their this compound. This analytical rigor is the bedrock upon which reliable and reproducible research is built.

References

A Comparative Guide to the Functional Differences Between Methyl 2-Aminobutanoate Hydrochloride and its Cyclohexyl Ester Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of drug candidates via esterification is a cornerstone of medicinal chemistry, aimed at optimizing physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of two analogues of 2-aminobutanoic acid: Methyl 2-aminobutanoate hydrochloride and Cyclohexyl 2-aminobutanoate hydrochloride. By examining their structural differences, we elucidate the resulting functional consequences on lipophilicity, stability, and membrane permeability. This analysis, supported by experimental data and protocols, serves as a critical resource for researchers in the rational design of prodrugs and synthetic intermediates, highlighting how the choice between a simple methyl ester and a bulky cyclohexyl ester can profoundly impact a molecule's biological performance.

Introduction: The Strategic Role of Esterification

2-Aminobutanoic acid is a non-proteinogenic α-amino acid that serves as a valuable chiral building block in organic synthesis.[1] Its derivatives are explored for various applications, including their potential role in neurotransmitter regulation.[2] However, the inherent polarity of the amino acid structure, existing as a zwitterion at physiological pH, often limits its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.[3][4][5]

Esterification of the carboxylic acid moiety is a widely employed prodrug strategy to mask this polarity, thereby enhancing lipophilicity and improving membrane permeability.[][7] Upon absorption into the systemic circulation or target tissue, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing the active parent amino acid.[8][9]

The choice of the ester promoiety is critical, as it dictates the functional characteristics of the resulting molecule. This guide compares two such derivatives: the simple This compound and its bulkier analogue, Cyclohexyl 2-aminobutanoate hydrochloride . We will explore how the seemingly minor substitution of a methyl group for a cyclohexyl group creates significant functional differences relevant to drug development.

Molecular Profiles and Physicochemical Properties

The fundamental difference between the two compounds lies in the ester group attached to the parent 2-aminobutanoic acid. This structural variance directly influences key physicochemical properties that govern their behavior in biological systems.

  • This compound: Features a small, linear methyl group. Its hydrochloride salt form enhances water solubility.[2]

  • Cyclohexyl 2-aminobutanoate hydrochloride: Incorporates a bulky, nonpolar cyclohexyl ring. This significantly increases the molecule's size and lipophilic character.[2]

The following table summarizes their key physicochemical properties.

PropertyMethyl 2-aminobutanoate HClCyclohexyl 2-aminobutanoate HClRationale for Difference
Molecular Formula C₅H₁₂ClNO₂[10]C₁₀H₂₀ClNO₂Addition of a C₆H₁₁ group.
Molecular Weight 153.61 g/mol [10]221.72 g/mol [2]The cyclohexyl group is significantly larger than the methyl group.
Appearance White to off-white crystalline powder[2]Predicted to be a crystalline solidGeneral property of amino acid salts.[3][4]
Water Solubility Soluble[2]Predicted to have lower water solubilityThe large, nonpolar cyclohexyl group decreases affinity for water.
Lipophilicity (logP) LowerHigherThe addition of the aliphatic cyclohexyl ring drastically increases lipophilicity.[11]

Functional Comparison: Experimental Insights

The distinct physicochemical properties of the methyl and cyclohexyl esters translate directly into significant functional differences in solubility, stability, and membrane permeability.

Lipophilicity and its Impact on Solubility

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]

  • Methyl Ester: The small methyl group imparts a modest increase in lipophilicity compared to the parent amino acid. As the hydrochloride salt, it remains readily soluble in aqueous media.[2]

  • Cyclohexyl Ester: The large, saturated carbocyclic ring of the cyclohexyl group significantly increases the molecule's surface area and nonpolar character. This results in substantially higher lipophilicity.[2] While this is advantageous for partitioning into lipid membranes, it concurrently reduces solubility in aqueous environments like the gastrointestinal fluid.

This trade-off is a classic challenge in prodrug design: enhancing membrane permeability without critically compromising the solubility required for initial dissolution.[11]

Chemical and Enzymatic Stability: The Rate of Activation

For an ester prodrug to be effective, it must be stable enough to reach its target site but labile enough to be cleaved by endogenous enzymes to release the active drug.[9][13] The steric bulk of the ester group plays a pivotal role in its hydrolysis rate.

  • Chemical Stability (pH-dependent hydrolysis): In aqueous solution, ester hydrolysis can occur under both acidic and basic conditions. The ideal prodrug should exhibit sufficient stability in solution for storage and administration.[14] The bulkier cyclohexyl group can provide steric hindrance, partially shielding the ester's carbonyl carbon from nucleophilic attack by water or hydroxide ions. Consequently, the cyclohexyl ester is expected to exhibit greater chemical stability across a range of pH values compared to the less hindered methyl ester.

  • Enzymatic Stability (Esterase-mediated hydrolysis): The bioconversion of these prodrugs is primarily mediated by carboxylesterases found in the liver, plasma, and intestine.[8][15]

    • Methyl Ester: The sterically unhindered methyl ester is generally an excellent substrate for esterases, leading to rapid hydrolysis and release of the parent 2-aminobutanoic acid. This can be advantageous for rapid drug activation after absorption.

    • Cyclohexyl Ester: The bulky cyclohexyl group can create significant steric hindrance at the enzyme's active site, slowing the rate of hydrolysis.[16] This slower activation can be beneficial, potentially leading to a more sustained release of the parent drug and a prolonged therapeutic effect. However, if hydrolysis is too slow, it may result in incomplete conversion and reduced overall bioavailability of the active compound.[17]

Experimental Protocol: Comparative Enzymatic Hydrolysis Assay

This protocol outlines a method to compare the rate of hydrolysis of the two esters in a simulated biological fluid, such as human plasma or a solution of porcine liver esterase (PLE).

Objective: To determine the hydrolysis half-life (t₁/₂) of Methyl 2-aminobutanoate HCl and Cyclohexyl 2-aminobutanoate HCl.

Materials:

  • Methyl 2-aminobutanoate HCl

  • Cyclohexyl 2-aminobutanoate HCl

  • Human plasma (or Porcine Liver Esterase solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • Pre-warm human plasma (or esterase solution in PBS) to 37°C.

    • Initiate the reaction by spiking the plasma with the stock solution to a final concentration of 100 µM.

    • Immediately vortex and withdraw a t=0 sample.

  • Time-Point Sampling: Aliquots (e.g., 50 µL) are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately quench the enzymatic activity in each aliquot by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the plasma proteins.

  • Sample Preparation: Centrifuge the quenched samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to HPLC vials and analyze for the disappearance of the parent ester compound. The concentration is determined by comparing the peak area to a standard curve.

  • Data Analysis: Plot the natural logarithm of the remaining ester concentration versus time. The slope of the resulting line gives the rate constant (k), and the half-life is calculated as t₁/₂ = 0.693 / k.

Membrane Permeability: An In Vitro Assessment

The primary goal of converting an amino acid to an ester prodrug is often to enhance its ability to cross cell membranes. The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting intestinal drug absorption.[17][18]

  • Methyl Ester: The modest increase in lipophilicity provided by the methyl group is expected to improve permeability compared to the parent amino acid.

  • Cyclohexyl Ester: The significantly higher lipophilicity of the cyclohexyl analogue is predicted to result in a much greater rate of passive diffusion across the Caco-2 cell monolayer. Studies on other amino acid prodrugs have consistently shown that increasing the size and lipophilicity of the ester promoiety enhances Caco-2 permeability, often by several fold.[19][20]

However, it is important to note that very high lipophilicity can sometimes have a detrimental effect, leading to poor aqueous solubility or non-specific binding to cellular lipids, which can hinder overall transport.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To measure the apparent permeability coefficient (Papp) of both compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)

  • Test compounds

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling: Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at t=0 and t=120.

  • Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualization of Key Concepts

The following diagrams illustrate the core relationships discussed.

Hydrolysis cluster_methyl Methyl Ester Analogue cluster_cyclohexyl Cyclohexyl Ester Analogue M_Prodrug Methyl 2-aminobutanoate M_Parent 2-Aminobutanoic Acid M_Prodrug->M_Parent Rapid Hydrolysis (Esterases) C_Prodrug Cyclohexyl 2-aminobutanoate C_Parent 2-Aminobutanoic Acid C_Prodrug->C_Parent Slower Hydrolysis (Steric Hindrance)

Caption: Enzymatic conversion of ester prodrugs to the active parent acid.

Permeability cluster_key Relationship Structure Ester Structure Lipophilicity Lipophilicity (logP) Structure->Lipophilicity determines Permeability Membrane Permeability Lipophilicity->Permeability directly correlates with Methyl Methyl Group (Low logP) Low_Perm Lower Permeability Methyl->Low_Perm Cyclohexyl Cyclohexyl Group (High logP) High_Perm Higher Permeability Cyclohexyl->High_Perm

Caption: Relationship between ester structure, lipophilicity, and permeability.

Implications for Drug Development and Application

The choice between a methyl and a cyclohexyl ester analogue is dictated by the specific therapeutic goal.

  • This compound is suitable when:

    • A rapid onset of action is desired, as the ester will be quickly cleaved to release the active molecule.

    • The primary goal is to create a simple, synthetically accessible intermediate.[2]

    • Only a moderate increase in lipophilicity is needed to overcome an absorption barrier.

  • Cyclohexyl 2-aminobutanoate hydrochloride is a better candidate when:

    • A significant increase in lipophilicity is required to cross highly lipidic barriers (e.g., the blood-brain barrier).

    • A more sustained-release profile is advantageous, leveraging the slower rate of enzymatic hydrolysis.

    • The prodrug needs to be more resistant to premature hydrolysis in the gastrointestinal tract or plasma.[2]

Conclusion

The functional differences between this compound and its cyclohexyl ester analogue are profound and stem directly from the steric and electronic properties of the ester promoiety. The methyl ester offers a simple, rapidly activated derivative with moderately enhanced lipophilicity. In contrast, the cyclohexyl ester provides a significant boost in lipophilicity and greater metabolic stability, leading to slower, more sustained release of the parent compound and potentially enhanced permeability across challenging biological membranes. A thorough understanding of these structure-activity relationships, validated by the experimental protocols detailed herein, is essential for the rational design of effective amino acid-based therapeutics and prodrugs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Profile & Immediate Safety Precautions

Before discussing disposal, it is imperative to understand the inherent hazards of Methyl 2-aminobutanoate hydrochloride. This substance is not benign, and its hazard profile directly dictates the required handling and disposal protocols.[1][2] The primary risks are associated with direct contact and inhalation of its dust form.

Table 1: GHS Hazard Classification for this compound

Hazard Classification GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation Category 2A Warning H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |

Essential Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the hazards identified above:

  • Nitrile Gloves: To prevent skin contact and subsequent irritation, gloves are mandatory. They must be inspected before use and removed using the proper technique to avoid contaminating your skin.[3]

  • Splash-Proof Goggles or Face Shield: The risk of serious eye irritation necessitates robust eye protection. Standard safety glasses are insufficient; splash-proof goggles are required to protect from airborne particulates.[4]

  • Laboratory Coat: A standard lab coat protects against incidental skin contact.

  • Respiratory Protection: All handling of the solid material that could generate dust must be performed in a well-ventilated area, such as a chemical fume hood.[3][5] If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved respirator (e.g., N95/P95) is required to prevent respiratory tract irritation.[3]

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[6]

This compound is not typically found on the EPA's specific F, K, P, or U lists of hazardous wastes.[7] However, its capacity to cause skin, eye, and respiratory irritation qualifies it as a characteristic hazardous waste . Therefore, it must be managed and disposed of under controlled protocols and never via standard trash or sewer systems.[6][8]

The Principle of Segregation: The core directive in laboratory waste management is segregation.[9] Mixing disparate waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs. This compound should be collected as a solid organic chemical waste . It must be kept separate from:

  • Halogenated solvents

  • Acids and bases

  • Oxidizers

  • Aqueous waste

  • Heavy metal waste[8][9]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe containment and disposal of this chemical.

Protocol 1: Disposal of Unused Reagent and Contaminated Solids

This protocol applies to the original reagent bottle, weighing paper, contaminated gloves, and other solid materials.

  • Container Selection:

    • Choose a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[9]

    • The container must be clean, in good condition, and leak-proof.[6]

    • Ensure the container is appropriately sized for the expected volume of waste to minimize excess headspace.

  • Waste Labeling (Crucial for Compliance):

    • As soon as the first item of waste is added, the container must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels.[10]

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

      • The date accumulation started.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • The designated waste container must be stored in a designated SAA within the laboratory.[8][10]

    • The container must remain closed at all times except when actively adding waste.[10][11] This is a critical and frequently cited violation; it prevents the release of vapors and protects lab personnel.

    • Store the waste container in secondary containment (e.g., a plastic tray) to contain any potential leaks.[8][9]

  • Requesting Disposal:

    • Once the container is full or you have finished the project, contact your institution's EHS or a licensed waste disposal company to arrange for pickup.[3][12] Do not allow waste to accumulate indefinitely.

Protocol 2: Small Spill Cleanup and Disposal

Accidents happen. A prepared response minimizes risk.

  • Control and Evacuate: Alert others in the lab and evacuate the immediate spill area.[3]

  • Don PPE: Before approaching the spill, don the full PPE described in Section 1, including respiratory protection.

  • Containment:

    • For a dry spill, gently cover the material with an absorbent pad or dry sand to prevent dust from becoming airborne.

    • Do not use water , as this will dissolve the solid and spread the contamination.

  • Cleanup:

    • Carefully sweep or scoop the material into a designated hazardous waste container (as described in Protocol 1).[3][5] Use tools that will not generate dust (e.g., soft brushes, plastic dustpans).

    • Place all contaminated materials, including gloves, shoe covers, and absorbent pads, into the same hazardous waste container.[8]

  • Final Decontamination: Gently wipe the spill area with a damp paper towel. Place the towel in the waste container.

  • Label and Dispose: Seal, label, and dispose of the container as described in Protocol 1.

Disposal Decision Workflow

The following diagram illustrates the logical pathway from chemical use to final disposal, ensuring all safety and regulatory checkpoints are met.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management Facility gen Generation Point (Unused Reagent, Spill, Contaminated PPE) assess Hazard Assessment (Consult SDS) gen->assess container Select Compatible Waste Container assess->container Is Hazardous labeling Label Container (Hazardous Waste, Chemical Name, Date) container->labeling saa Store in SAA (Closed, Secondary Containment) labeling->saa full Container Full? saa->full full->saa No pickup Request EHS Pickup full->pickup Yes facility Licensed Disposal Facility pickup->facility incinerate Final Disposal: Chemical Incineration facility->incinerate

Caption: Decision workflow for this compound disposal.

Emergency Response

In the event of an exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Immediately consult a physician.[3]

  • Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician.[3]

  • Fire: This material is not highly flammable. In the event of a fire in the vicinity, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Firefighting may produce hazardous combustion products, including nitrogen oxides (NOx) and hydrogen chloride gas, necessitating the use of a self-contained breathing apparatus.[3]

By adhering to these technically sound and safety-first procedures, you ensure that your work contributes to scientific advancement without compromising the safety of yourself, your colleagues, or the environment.

References

Comprehensive Handling Guide: Personal Protective Equipment for Methyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of Methyl 2-aminobutanoate hydrochloride (CAS No: 7682-18-0). As a trusted partner in your research and development endeavors, our goal is to extend beyond supplying materials by equipping you with the critical information needed to ensure laboratory safety and operational integrity. The following procedures are designed to be a self-validating system, grounded in authoritative safety data to protect researchers from potential hazards.

Hazard Assessment: The Foundation of Safe Handling

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1][2] Understanding the specific nature of these hazards is the causal basis for the selection of appropriate Personal Protective Equipment (PPE). The compound is a solid, often a powder, which presents a significant risk of airborne particulate exposure if handled improperly.

Table 1: GHS Hazard Profile and PPE Implications

Hazard Statement (H-Code)ClassificationDescriptionImplication for PPE Selection and Handling
H315 Skin Irritant (Category 2)Causes skin irritation.[1][2][3]Impervious gloves and a lab coat are mandatory to prevent direct skin contact.
H319 Eye Irritant (Category 2A)Causes serious eye irritation.[1][2]Chemical safety goggles are required; a face shield is necessary for splash-prone procedures.
H335 Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1][2][3]All handling of the solid must occur in a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust. Respiratory protection may be required if engineering controls are insufficient.
H302 (Potential)Acute Toxicity, Oral (Category 4)Harmful if swallowed.Reinforces the need for strict hygiene, including thorough hand washing after handling and a prohibition on eating or drinking in the lab.

Core PPE Requirements: A Multi-Layered Defense System

The selection of PPE is not a one-size-fits-all approach; it must be scaled to the procedure and the quantities being handled. The primary defense is always engineering controls, which reduce exposure and reliance on PPE.

Primary Engineering Controls (First Line of Defense)

Before any PPE is considered, ensure you are working in an appropriate environment.

  • Chemical Fume Hood: All weighing and manipulation of solid this compound must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[4]

Personal Protective Equipment (Second Line of Defense)

The following PPE is mandatory for all personnel handling the compound.

Table 2: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<10g) Chemical safety goggles.[5]Single pair of nitrile gloves.[5]Full-length lab coat, long pants, closed-toe shoes.[5]Not required if performed in a certified fume hood.
Benchtop Synthesis / Workup Chemical safety goggles and face shield.[5][6]Double-gloving with nitrile gloves is recommended.Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.Not required if performed in a certified fume hood.
Large-Scale Handling / Spill Cleanup Chemical safety goggles and face shield.[6]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over nitrile).[7]Chemical-resistant suit or disposable coveralls.[8]Air-purifying respirator with a P95 or P100 particulate filter.[9]

Procedural Guidance: Safe Workflow from Start to Finish

Proper technique in donning (putting on) and doffing (taking off) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning PPE: A Deliberate Sequence

The sequence is designed to move from the least contaminated (body) to the most (hands), ensuring a clean and protected state.

G cluster_donning PPE Donning Sequence lab_coat 1. Don Lab Coat Ensure it is fully buttoned. eyewear 2. Don Goggles/ Face Shield lab_coat->eyewear respirator 3. Don Respirator (If required by assessment) eyewear->respirator gloves 4. Don Gloves Pull cuffs over lab coat sleeves. respirator->gloves

Caption: PPE Donning Workflow

Doffing PPE: A Contamination-Avoidance Protocol

This sequence is critical for preventing contact with contaminants on the exterior of the PPE. It is essentially the reverse of donning, moving from most contaminated to least.

G cluster_doffing PPE Doffing Sequence gloves 1. Remove Gloves Use glove-on-glove technique. apron 2. Remove Apron/Gown Avoid touching the front. gloves->apron eyewear 3. Remove Goggles/ Face Shield apron->eyewear respirator 4. Remove Respirator (If used) eyewear->respirator wash 5. Wash Hands Thoroughly with soap and water. respirator->wash

Caption: PPE Doffing Workflow

Emergency Protocols: Spill and Exposure Management

Immediate and correct response during an emergency can significantly mitigate harm.

Minor Spill Response (<5g)

For small spills contained within a fume hood:

G spill Spill Occurs alert 1. Alert Colleagues & Restrict Area spill->alert ppe 2. Ensure Full PPE is Worn (Goggles, Face Shield, Double Gloves) alert->ppe deactivate 3. Deactivate Source (If applicable) ppe->deactivate cover 4. Gently Cover Powder with absorbent pads to avoid dust. deactivate->cover collect 5. Sweep/Shovel Material into a labeled hazardous waste container. cover->collect decontaminate 6. Decontaminate Area with appropriate solvent, then soap and water. collect->decontaminate dispose 7. Dispose of all materials as hazardous waste. decontaminate->dispose

Caption: Minor Spill Response Workflow

For larger spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures

In the event of an exposure, follow these steps while seeking immediate medical attention.[9] Show the Safety Data Sheet (SDS) to the attending physician.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[10]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[9]

  • Inhalation: Move the person into fresh air.[9][10] If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to ensure environmental and public safety.

  • Chemical Waste: All solid waste, contaminated consumables (gloves, wipes), and solutions containing this compound must be collected in a clearly labeled, sealed container for hazardous waste.[3][9]

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[9] Chemical incineration in a facility equipped with an afterburner and scrubber is a suitable method.[9]

  • Contaminated Packaging: Dispose of the original container as unused product.[9]

  • Glassware: Rinse contaminated glassware three times with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. The cleaned glassware can then be washed normally.

By adhering to these rigorous, well-documented procedures, you build a culture of safety that protects both the integrity of your work and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminobutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminobutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.